molecular formula C5H12ClNO B153596 trans-2-Aminocyclopentanol hydrochloride CAS No. 31775-67-4

trans-2-Aminocyclopentanol hydrochloride

Cat. No.: B153596
CAS No.: 31775-67-4
M. Wt: 137.61 g/mol
InChI Key: ZFSXKSSWYSZPGQ-TYSVMGFPSA-N
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Description

trans-2-Aminocyclopentanol hydrochloride is an aminocyclanol. Its d,l-cis- and d,l-trans- forms have been synthesized. The trans-form of the product can be produced in large (multigram) scale via carbamate addition protocol. Cholinesterase inhibitory potential of cis-form of 2-aminocyclopentanol hydrochloride is higher (twofold) that of its trans-form.>

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R)-2-aminocyclopentan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c6-4-2-1-3-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSXKSSWYSZPGQ-TYSVMGFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68327-11-7
Record name (1R,2R)-2-aminocyclopentan-1-ol hydrochloride
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Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of trans-2-Aminocyclopentanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of trans-2-Aminocyclopentanol hydrochloride, a valuable chiral building block in synthetic and medicinal chemistry. The guide delves into its chemical identity, structural features, and key physical and chemical characteristics. It further explores established synthetic strategies, practical applications, and essential safety and handling protocols. This document is intended to serve as a vital resource for researchers and professionals engaged in drug discovery, asymmetric synthesis, and materials science, providing both foundational knowledge and practical insights into the utility of this versatile compound.

Introduction: The Significance of Chiral 1,2-Amino Alcohols

Chiral 1,2-amino alcohols are a privileged structural motif in a vast array of biologically active molecules and are indispensable tools in asymmetric synthesis. Their inherent bifunctionality, comprising both a nucleophilic amino group and a hydroxyl group, allows for the formation of diverse derivatives and their participation in a wide range of chemical transformations. The fixed stereochemical relationship between the amino and hydroxyl groups in cyclic systems like trans-2-Aminocyclopentanol hydrochloride provides a rigid scaffold that is highly sought after for the construction of chiral ligands, auxiliaries, and complex molecular architectures. This guide focuses specifically on the hydrochloride salt of trans-2-aminocyclopentanol, a stable, crystalline solid that is more convenient to handle and store than its free base counterpart.

Chemical Identity and Structural Elucidation

trans-2-Aminocyclopentanol hydrochloride is a chiral organic compound with the amino and hydroxyl groups situated on adjacent carbon atoms of a cyclopentane ring in a trans configuration. The hydrochloride salt form enhances its stability and ease of handling.

Stereoisomers and CAS Numbers

It is crucial to distinguish between the different stereoisomers of trans-2-Aminocyclopentanol hydrochloride, as the biological activity and performance in asymmetric synthesis are often highly dependent on the specific enantiomer used. The primary stereoisomers and their associated CAS numbers are:

StereoisomerCAS Number
(1S,2S)-trans-2-Aminocyclopentanol hydrochloride68327-04-8[1][2][3][4]
(1R,2R)-trans-2-Aminocyclopentanol hydrochloride31775-67-4[1], 68327-11-7[5]
rac-trans-2-Aminocyclopentanol hydrochlorideNot specified

This guide will focus on the properties of the trans isomers, with specific data for enantiomers provided where available.

Molecular Structure and Basic Information

The fundamental properties of trans-2-Aminocyclopentanol hydrochloride are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₅H₁₂ClNO[1][4]
Molecular Weight 137.61 g/mol [1][4]
Appearance White to off-white crystalline solid[3]
Canonical SMILES C1CC(C(C1)O)N.Cl[6]
InChI 1S/C5H11NO.ClH/c6-4-2-1-3-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5-;/m0./s1[3][6]
InChIKey ZFSXKSSWYSZPGQ-FHAQVOQBSA-N[6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of trans-2-Aminocyclopentanol hydrochloride is essential for its effective use in research and development.

Physical Properties
PropertyValueNotesSource(s)
Melting Point 191-196 °CThis is a commonly cited range for the hydrochloride salt.[1]
Boiling Point 114-115 °C at 13 TorrThis value is for the free base, trans-2-aminocyclopentanol. The hydrochloride salt is expected to have a significantly higher boiling point and may decompose upon heating.[7]
Solubility No quantitative data available. Generally soluble in water and lower alcohols.The hydrochloride salt form suggests good solubility in polar protic solvents.
pKa 14.93 ± 0.40 (Predicted)This is a predicted value for the hydroxyl proton of the free base, 2-aminocyclopentanol. The pKa of the ammonium group is expected to be in the range of 9-10.[7]
Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of trans-2-Aminocyclopentanol hydrochloride.

An Attenuated Total Reflectance (ATR) Infrared spectrum is available for (1S,2S)-2-aminocyclopentan-1-ol hydrochloride. Key expected vibrational frequencies include:

  • O-H stretch: A broad band in the region of 3400-3200 cm⁻¹, characteristic of the hydroxyl group.

  • N-H stretch: Primary amine salts show broad, strong absorptions in the 3200-2800 cm⁻¹ region.

  • C-H stretch: Absorptions in the 3000-2850 cm⁻¹ range corresponding to the cyclopentyl ring.

  • N-H bend: A band around 1600-1500 cm⁻¹.

  • C-O stretch: A strong band in the 1260-1000 cm⁻¹ region.

A publicly available ATR-IR spectrum can be found on PubChem for further reference[6].

For the hydrochloride salt, one would expect a downfield shift of the protons on the carbons bearing the amino and hydroxyl groups due to the electron-withdrawing effect of the protonated amine. The NH₃⁺ protons would likely appear as a broad singlet.

A detailed analysis of the ¹H and ¹³C NMR spectra, including coupling constants, would be necessary for unambiguous structural assignment and conformational analysis.

Synthesis and Manufacturing

The synthesis of enantiomerically pure trans-2-aminocyclopentanols is a key area of research, with several strategies being developed.

General Synthetic Approaches

The preparation of trans-2-Aminocyclopentanol hydrochloride can be achieved through various synthetic routes, often involving the opening of an epoxide or the reduction of an α-amino ketone. A common and effective method involves the aminolysis of cyclopentene oxide.

Synthesis_Workflow cluster_0 Synthetic Pathway from Cyclopentene Oxide Cyclopentene_Oxide Cyclopentene Oxide Intermediate trans-2-Aminocyclopentanol (Free Base) Cyclopentene_Oxide->Intermediate Nucleophilic Ring Opening (e.g., NH₃ or protected amine) Final_Product trans-2-Aminocyclopentanol Hydrochloride Intermediate->Final_Product Acidification (HCl)

Figure 1: A generalized workflow for the synthesis of trans-2-Aminocyclopentanol hydrochloride from cyclopentene oxide.

A detailed experimental protocol for this transformation would involve the careful control of reaction conditions to ensure high diastereoselectivity for the trans product. While specific, step-by-step protocols for trans-2-Aminocyclopentanol hydrochloride were not found in the public domain literature searched, a general procedure for a related transformation is outlined below.

Illustrative Experimental Protocol (Hypothetical)

Disclaimer: The following protocol is a generalized representation and has not been experimentally validated. It is intended for illustrative purposes only.

  • Ring Opening of Cyclopentene Oxide:

    • To a solution of cyclopentene oxide in a suitable solvent (e.g., ethanol or a sealed tube with liquid ammonia), add the amine source.

    • The reaction may require elevated temperature and pressure.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, remove the solvent under reduced pressure.

  • Purification of the Free Base:

    • The crude trans-2-aminocyclopentanol can be purified by distillation under reduced pressure or by column chromatography on silica gel.

  • Salt Formation:

    • Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or isopropanol).

    • Add a solution of hydrogen chloride in the same or a compatible solvent dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with a non-polar solvent (e.g., hexane), and dry under vacuum.

Applications in Research and Development

The unique structural and stereochemical features of trans-2-Aminocyclopentanol hydrochloride make it a valuable building block in several areas of chemical research.

Chiral Ligands and Auxiliaries

Enantiomerically pure trans-2-aminocyclopentanols are excellent precursors for the synthesis of chiral ligands for asymmetric catalysis. These ligands can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. They can also be employed as chiral auxiliaries, where the amino alcohol is temporarily attached to a substrate to direct a stereoselective transformation, after which it is cleaved and can be recovered.

Chiral_Applications trans-2-Aminocyclopentanol HCl trans-2-Aminocyclopentanol HCl Chiral Ligand Chiral Ligand trans-2-Aminocyclopentanol HCl->Chiral Ligand Chiral Auxiliary Chiral Auxiliary trans-2-Aminocyclopentanol HCl->Chiral Auxiliary Asymmetric Catalysis Asymmetric Catalysis Chiral Ligand->Asymmetric Catalysis Asymmetric Synthesis Asymmetric Synthesis Chiral Auxiliary->Asymmetric Synthesis

Figure 2: The role of trans-2-Aminocyclopentanol hydrochloride as a precursor to chiral ligands and auxiliaries.

Intermediate in Medicinal Chemistry

trans-2-Aminocyclopentanol hydrochloride serves as a key intermediate in the synthesis of more complex molecules, including pharmacologically active compounds. Its rigid cyclopentyl core can be incorporated into drug candidates to explore structure-activity relationships and optimize pharmacokinetic properties. For instance, it can be used in the synthesis of trans-hydroxycyclopentyl carboxamides and has been investigated in the context of HIV integrase inhibitors. The structural similarity of the aminocyclopentanol core to the ribose sugar in nucleosides makes it an attractive scaffold for the development of antiviral agents. For example, it is a key structural component of the antiviral drug Abacavir, which is a nucleoside reverse transcriptase inhibitor[8][9].

Safety, Handling, and Storage

Proper handling and storage of trans-2-Aminocyclopentanol hydrochloride are essential for maintaining its integrity and ensuring laboratory safety.

Hazard Identification

trans-2-Aminocyclopentanol hydrochloride is classified as harmful if swallowed (Acute Tox. 4)[6]. It may also cause skin and eye irritation. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Storage Recommendations

This compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air[2][3]. It is recommended to store it in a cool, dry place, with some suppliers suggesting refrigeration (2-8 °C)[2][3].

Conclusion

trans-2-Aminocyclopentanol hydrochloride is a fundamentally important chiral building block with significant potential in asymmetric synthesis and medicinal chemistry. Its well-defined stereochemistry and bifunctional nature provide a versatile platform for the construction of complex molecular architectures. While further experimental data on some of its physicochemical properties would be beneficial, the existing information, as compiled in this guide, provides a solid foundation for its application in research and development. As the demand for enantiomerically pure compounds continues to grow, the importance of versatile chiral building blocks like trans-2-Aminocyclopentanol hydrochloride is set to increase.

References

  • Chongqing Chemdad Co., Ltd. (n.d.). (1S,2S)-trans-2-Aminocyclopentanol hydrochloride. [Link]

  • This reference was not used in the final response.
  • PubChem. (2025-09-27). (1S,2S)-2-aminocyclopentan-1-ol hydrochloride. [Link]

  • Okello, M., et al. (2013). Notable difference in anti-HIV activity of integrase inhibitors as a consequence of geometric and enantiomeric configurations. Bioorganic & Medicinal Chemistry Letters, 23(14), 4112-4116.
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  • ResearchGate. (2015). How do I synthesis trans-Abacavir from abacavir API?[Link]

  • Google Patents. (2012). CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride.
  • Palomo, C., et al. (2001). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron Letters, 42(26), 4421-4424.
  • PubChem. (n.d.). Abacavir, trans-. [Link]

  • This reference was not used in the final response.
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  • Veeprho. (n.d.). Trans - Aminocarbinol. [Link]

  • This reference was not used in the final response.
  • New Drug Approvals. (2014). ABACAVIR…….For the treatment of HIV-1 infection, in combination with other antiretroviral agents.[Link]

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Sources

Stereochemistry of 2-aminocyclopentanol isomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stereochemistry of 2-Aminocyclopentanol Isomers

Abstract

The spatial arrangement of atoms in a molecule can dramatically influence its physical, chemical, and biological properties. This is particularly critical in drug development, where stereoisomers of the same compound can exhibit vastly different pharmacological and toxicological profiles.[1][2][3] 2-Aminocyclopentanol, a valuable chiral building block, possesses two stereogenic centers, giving rise to a fascinating and complex world of four distinct stereoisomers. This guide provides a comprehensive exploration of these isomers, targeting researchers, scientists, and drug development professionals. We will delve into the fundamental principles of their stereochemistry, methodologies for their synthesis and separation, robust analytical techniques for their characterization, and the profound implications of their chirality on their application.

Foundational Stereochemistry: The Four Isomers of 2-Aminocyclopentanol

The structure of 2-aminocyclopentanol features two chiral centers at carbons C1 (bearing the hydroxyl group) and C2 (bearing the amino group). The maximum number of stereoisomers possible is therefore 2ⁿ, where n is the number of chiral centers, resulting in 2² = 4 stereoisomers.[4]

These four isomers can be categorized into two pairs of enantiomers based on the relative orientation of the amino and hydroxyl groups: cis and trans.

  • Cis Isomers: The hydroxyl and amino groups are on the same face of the cyclopentane ring. This pair consists of the (1R, 2S) and (1S, 2R) enantiomers.

  • Trans Isomers: The hydroxyl and amino groups are on opposite faces of the ring. This pair consists of the (1R, 2R) and (1S, 2S) enantiomers.

The relationship between these isomers is critical:

  • (1R, 2S) and (1S, 2R) are enantiomers (non-superimposable mirror images).

  • (1R, 2R) and (1S, 2S) are enantiomers.

  • Any cis isomer is a diastereomer of any trans isomer (stereoisomers that are not mirror images).

G cluster_cis cis-Isomers cluster_trans trans-Isomers 1R,2S 1R,2S 1S,2R 1S,2R 1R,2S->1S,2R Enantiomers 1R,2R 1R,2R 1R,2S->1R,2R Diastereomers 1S,2S 1S,2S 1R,2S->1S,2S Diastereomers 1S,2R->1R,2R Diastereomers 1S,2R->1S,2S Diastereomers 1R,2R->1S,2S Enantiomers

Caption: Stereochemical relationships of the four 2-aminocyclopentanol isomers.

Table 1: Properties of 2-Aminocyclopentanol Stereoisomers
Isomer ConfigurationIUPAC NamePubChem CIDMolecular FormulaMolecular Weight ( g/mol )
(1R, 2S)cis-(1R,2S)-2-aminocyclopentan-1-ol12886905C₅H₁₁NO101.15
(1S, 2R)cis-(1S,2R)-2-aminocyclopentan-1-ol12886904C₅H₁₁NO101.15
(1R, 2R)trans-(1R,2R)-2-aminocyclopentan-1-olN/AC₅H₁₁NO101.15
(1S, 2S)trans-(1S,2S)-2-aminocyclopentan-1-ol11571787C₅H₁₁NO101.15

Data sourced from PubChem compound summaries.[5][6][7]

Stereoselective Synthesis and Resolution: Accessing Enantiopure Isomers

Obtaining stereoisomerically pure compounds is paramount for their application in drug development. This is achieved through two primary strategies: stereoselective synthesis (building the desired isomer directly) or resolution of a racemic mixture (separating a 50:50 mixture of enantiomers).

Key Synthetic Strategy: Reductive Amination

A powerful method for synthesizing specific stereoisomers of related compounds like 2-aminocyclopentanecarboxylic acid involves the reductive amination of a keto-ester precursor.[8] This strategy can be adapted for 2-aminocyclopentanol. The choice of a chiral amine, such as (R)- or (S)-α-phenylethylamine, introduces the necessary chirality, leading to a diastereomeric mixture that is often more easily separated than enantiomers.

Resolution Protocol: Classical Resolution via Diastereomeric Salt Formation

Classical resolution remains a robust and scalable method for separating enantiomers. It relies on the principle that reacting a racemic mixture with a single enantiomer of a chiral resolving agent produces a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[9]

A well-established method for resolving trans-2-aminocyclopentanol involves using an N-benzylated intermediate with enantiopure dibenzoyltartaric acid.[10]

G cluster_workflow Resolution Workflow Racemate (±)-trans-2-Benzylamino cyclopentanol Mix Formation of Diastereomeric Salts Racemate->Mix ResolvingAgent (+)-Dibenzoyl-D-tartaric acid (Chiral Resolving Agent) ResolvingAgent->Mix Crystallize Fractional Crystallization Mix->Crystallize SaltA Less Soluble Salt (e.g., (+)-Base-(+)-Acid) Crystallize->SaltA Solid LiquorB More Soluble Salt in Filtrate (e.g., (-)-Base-(+)-Acid) Crystallize->LiquorB Solution DecomposeA Base Treatment (e.g., NaOH) SaltA->DecomposeA DecomposeB Base Treatment (e.g., NaOH) LiquorB->DecomposeB BaseA (-)-trans-2-Benzylamino cyclopentanol DecomposeA->BaseA BaseB (+)-trans-2-Benzylamino cyclopentanol DecomposeB->BaseB DebenzylA Hydrogenolysis (H₂, Pd/C) BaseA->DebenzylA DebenzylB Hydrogenolysis (H₂, Pd/C) BaseB->DebenzylB FinalB (-)-trans-2-Amino cyclopentanol (Enantiopure) DebenzylA->FinalB FinalA (+)-trans-2-Amino cyclopentanol (Enantiopure) DebenzylB->FinalA

Caption: Workflow for the classical resolution of trans-2-aminocyclopentanol enantiomers.

Experimental Protocol: Resolution of (±)-trans-2-Benzylaminocyclopentanol

This protocol is adapted from the methodology described by Barr, A. A., et al. (1977).[10]

Objective: To separate the enantiomers of (±)-trans-2-benzylaminocyclopentanol using D-(-)-dibenzoyltartaric acid as the resolving agent.

Materials:

  • (±)-trans-2-Benzylaminocyclopentanol

  • D-(-)-Dibenzoyltartaric acid

  • Methanol

  • Diethyl ether

  • 10% Sodium hydroxide solution

  • Anhydrous sodium sulfate

  • Palladium on charcoal (10% Pd)

  • Ethanol

Procedure:

  • Salt Formation:

    • Dissolve (±)-trans-2-benzylaminocyclopentanol in warm methanol.

    • In a separate flask, dissolve an equimolar amount of D-(-)-dibenzoyltartaric acid in warm methanol.

    • Add the resolving agent solution to the amine solution and allow the mixture to stand at room temperature for 24 hours to facilitate crystallization.

  • Fractional Crystallization:

    • Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration.

    • Wash the crystals with a small amount of cold methanol to remove residual mother liquor.

    • The enantiomeric purity of the salt can be improved by recrystallizing from fresh methanol. The progress of the resolution can be monitored by measuring the optical rotation of the salt at each stage.

  • Liberation of the Chiral Amine:

    • Suspend the resolved, less soluble salt in water.

    • Add 10% aqueous sodium hydroxide solution until the mixture is strongly alkaline (pH > 12) to decompose the salt.

    • Extract the liberated free base, (-)-trans-2-benzylaminocyclopentanol, into diethyl ether (3x).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the enantiomerically enriched amine.[10]

  • Debenzylation to Final Product:

    • Dissolve the enantiomerically pure (-)-trans-2-benzylaminocyclopentanol in ethanol.

    • Add a catalytic amount of 10% Palladium on charcoal.

    • Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until TLC or GC-MS analysis indicates complete removal of the benzyl group.

    • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

    • Evaporate the solvent to yield the final product, (+)-trans-2-aminocyclopentanol.

Self-Validation: The success of this protocol is validated at each critical step. The efficiency of the resolution is confirmed by measuring the optical rotation of the diastereomeric salt after each crystallization. The chemical purity and identity of the liberated free base and the final amino alcohol are confirmed using standard analytical techniques like NMR, IR, and Mass Spectrometry. Finally, the enantiomeric purity of the final product is determined using chiral chromatography.

Analytical Characterization: Distinguishing the Isomers

Confirming the identity and purity of each stereoisomer requires a suite of advanced analytical techniques. Each method provides a different piece of the puzzle, and together they allow for unambiguous characterization.

G cluster_techniques Analytical Techniques cluster_outputs Information Obtained Input Sample (Mixture of Isomers) NMR NMR Spectroscopy Input->NMR ChiralChrom Chiral Chromatography (HPLC or GC) Input->ChiralChrom Xray X-ray Crystallography Input->Xray ORD Optical Methods (ORD/CD) Input->ORD NMR_out • Diastereomeric Ratio (cis/trans) • Structural Confirmation • Enantiomeric Excess (with CSA) NMR->NMR_out ChiralChrom_out • Enantiomeric Ratio • Quantitative Analysis ChiralChrom->ChiralChrom_out Xray_out • Absolute Configuration • Solid-State Conformation Xray->Xray_out ORD_out • Sign of Optical Rotation • Assignment of Configuration ORD->ORD_out

Caption: Analytical workflow for the characterization of 2-aminocyclopentanol isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the core structure and for distinguishing between diastereomers. The coupling constants and chemical shifts of the protons on C1 and C2 are different for cis and trans isomers due to their distinct spatial relationships.[11] To differentiate and quantify enantiomers, a chiral solvating agent (CSA) like quinine can be added. The CSA forms transient diastereomeric complexes with the enantiomers, which have distinct NMR spectra, allowing for the determination of enantiomeric excess (ee).[8]

  • X-ray Crystallography: This is the gold standard for determining the absolute configuration of a molecule. It provides an unambiguous 3D structure of the molecule in the solid state, allowing for the definitive assignment of R/S and cis/trans configurations, provided a suitable single crystal can be grown.[8]

  • Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are powerful techniques for separating and quantifying enantiomers.[12] The sample is passed through a column containing a chiral stationary phase, which interacts differently with each enantiomer, leading to different retention times and thus, separation. This is the preferred method for accurately determining enantiomeric purity.

  • Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD): These techniques measure the interaction of chiral molecules with plane-polarized light. Enantiomers rotate plane-polarized light to an equal but opposite degree. ORD can be used to assign the absolute configuration of an unknown sample by comparing its spectrum to that of a known standard.[10]

Impact on Drug Development and Material Science

The precise stereochemistry of 2-aminocyclopentanol and its derivatives is not merely an academic curiosity; it is a critical design parameter in the development of new therapeutics and functional materials.

  • Pharmacological Relevance: It is a well-established principle in pharmacology that different enantiomers of a drug can have different biological activities.[1][2] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even contribute to undesirable side effects. Therefore, using a single, pure enantiomer of a chiral building block like 2-aminocyclopentanol is often essential for developing safer and more effective drugs.

  • Constrained Peptide Foldamers: 2-aminocyclopentane-based amino acids are highly valued as building blocks for peptide foldamers.[8] These are oligomers that adopt stable, predictable secondary structures similar to natural peptides. The rigid cyclopentane ring restricts the conformational freedom of the peptide backbone. The specific cis or trans stereochemistry dictates the resulting fold, enabling the rational design of molecules with specific shapes to mimic or inhibit biological interactions, leading to applications in antiviral, antibacterial, and anticancer research.[8]

Conclusion

The stereochemistry of 2-aminocyclopentanol provides a classic yet highly relevant case study in the importance of chirality. The existence of four distinct isomers—two diastereomeric pairs of enantiomers—necessitates a rigorous and systematic approach to their synthesis, separation, and analysis. For scientists in drug discovery and materials science, mastering the stereochemical landscape of such building blocks is not optional; it is fundamental to the rational design of next-generation molecules. The continued development of efficient stereoselective syntheses and high-throughput analytical methods will further unlock the potential of these versatile chiral scaffolds.

References

  • Vedantu. How many stereoisomers are possible for 2-chlorocyclopentanol? Which are pairs of enantiomers and which are meso compounds? Available from: [Link].

  • askIITians. How many stereoisomers are possible for 2-chlorocyclopentanol? Which. Available from: [Link].

  • Jasiński, M., et al. (2023). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry. Available from: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12886905, (1R,2S)-2-aminocyclopentanol. Available from: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11571787, (1S,2S)-2-Aminocyclopentanol. Available from: [Link].

  • Ye, D., et al. (2022). Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu. Foods. Available from: [Link].

  • Barr, A. A., Frencel, I., & Robinson, J. B. (1977). The preparation and absolute configuration of trans-2-aminocyclopentanol enantiomers. Canadian Journal of Chemistry, 55(23), 4180-4185. Available from: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 143443, 2-Aminocyclopentanol. Available from: [Link].

  • Martins, C. R., et al. (2009). Conformational analysis of 2-halocyclopentanones by NMR and IR spectroscopies and theoretical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 72(5), 1089-1096. Available from: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12886904, (1S,2R)-2-Aminocyclopentanol. Available from: [Link].

  • de Souza, R. O. M. A., et al. (2012). Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines. Beilstein Journal of Organic Chemistry. Available from: [Link].

  • Chhabra, N., Aseri, M. L., & Padmanabhan, D. (2013). A review of drug isomerism and its significance. International Journal of Applied & Basic Medical Research. Available from: [Link].

  • The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available from: [Link].

  • Naskar, A., Pal, D., Suthar, S., & Jain, S. K. (2024). STEREOISOMERIC DRUGS: UNRAVELLING THE IMPACT OF MOLECULAR MIRROR IMAGES ON MEDICINAL CHEMISTRY. Futuristic Trends in Chemical, Material Sciences & Nano Technology. Available from: [Link].

  • BioPharma Services Inc. (2024). Bioanalytical Method Development: Isomers. Available from: [Link].

Sources

Upstream and downstream products of trans-2-Aminocyclopentanol hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of trans-2-Aminocyclopentanol Hydrochloride: Upstream Precursors and Downstream Applications

Introduction: The Strategic Importance of a Chiral Building Block

trans-2-Aminocyclopentanol hydrochloride is a chiral aminocycloalkanol that has emerged as a strategically important building block in modern organic synthesis and medicinal chemistry. Its rigid five-membered ring, coupled with the stereochemically defined trans relationship between the amino and hydroxyl groups, provides a valuable scaffold for the construction of complex molecular architectures. This guide, intended for researchers and drug development professionals, offers a comprehensive exploration of the synthetic landscape surrounding this molecule. We will delve into the common upstream raw materials and synthetic pathways leading to its formation, with a causal explanation for key transformations and stereochemical outcomes. Furthermore, we will examine its downstream applications, particularly its role as a precursor to potent antiviral agents and its utility as a chiral auxiliary in asymmetric synthesis.

Part 1: Upstream Products and the Synthetic Pathway

The synthesis of enantiomerically pure trans-2-Aminocyclopentanol hydrochloride is a multi-step process that begins with simple, readily available cyclic hydrocarbons. The core strategy involves the creation of a racemic trans-amino alcohol, followed by a crucial chiral resolution step to isolate the desired enantiomer.

From Cyclopentene to Cyclopentene Oxide: The Epoxidation Step

The primary upstream precursor for this synthesis is cyclopentene. The first critical transformation is the epoxidation of cyclopentene to form cyclopentene oxide, a reactive intermediate whose strained three-membered ring is primed for nucleophilic attack[1].

  • Causality of Reagent Choice: While various epoxidizing agents can be used, systems involving manganese catalysts (e.g., MnSO₄) in the presence of an oxidant like hydrogen peroxide are effective and relatively low-cost[2]. The reaction is often performed in a buffered system, for instance with sodium bicarbonate, to control the pH and optimize selectivity for the epoxide[3].

Experimental Protocol: Epoxidation of Cyclopentene

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (3-5°C), dissolve cyclopentene (CPE) and a catalytic amount of manganese (II) sulfate monohydrate (MnSO₄·H₂O) in a suitable solvent such as N,N-dimethylformamide (DMF)[2].

  • Oxidant Preparation: Separately, prepare a buffered solution of hydrogen peroxide by adding 30 wt% H₂O₂ to a 0.2 M sodium bicarbonate buffer at low temperature (approx. 1°C)[2].

  • Reaction Execution: Add the hydrogen peroxide solution to the cyclopentene mixture in a single step. The molar ratio of H₂O₂ to cyclopentene is a critical parameter to optimize for conversion and selectivity[2].

  • Monitoring and Workup: Monitor the reaction progress using gas chromatography (GC). Upon completion, the reaction is typically quenched, and the cyclopentene oxide is extracted using an organic solvent. The product is then purified by distillation.

ParameterConditionRationale
Starting Material CyclopenteneReadily available five-membered alkene.
Reagents H₂O₂, MnSO₄·H₂O, NaHCO₃An efficient and cost-effective catalytic system for epoxidation[2].
Solvent N,N-Dimethylformamide (DMF)A polar aprotic solvent suitable for the reaction conditions[2].
Temperature 3-5°CLow temperature minimizes side reactions and decomposition of H₂O₂.
Typical Selectivity ~56%The high reactivity of cyclopentene can lead to other oxidation byproducts[2].
Aminolysis of Cyclopentene Oxide: Establishing the trans-Stereochemistry

The cornerstone of this synthesis is the ring-opening of cyclopentene oxide with an amine source, a reaction known as aminolysis. This step establishes the crucial 1,2-amino alcohol functionality.

  • Mechanistic Insight: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism[4]. The nucleophile (ammonia or an amine) attacks one of the epoxide carbons from the face opposite the C-O bond. This backside attack results in an inversion of stereochemistry at the point of attack, leading exclusively to the trans product. The high ring strain of the epoxide provides the driving force for the reaction, allowing the C-O bond to break even though an alkoxide is typically a poor leaving group[4]. The reaction can be performed under various conditions, including metal- and solvent-free protocols mediated by acetic acid or accelerated using microwave heating[5].

G cluster_upstream Upstream Synthesis cluster_core Core Synthesis & Resolution cluster_downstream Downstream Applications Cyclopentadiene Cyclopentadiene Cyclopentene Cyclopentene CyclopenteneOxide Cyclopentene Oxide (Racemic) RacemicAmine Racemic trans-2-Aminocyclopentanol DiastereomericSalts Diastereomeric Salts Enantiomer (1S,2S)-trans-2-Aminocyclopentanol Target trans-2-Aminocyclopentanol Hydrochloride (Target Product) Antivirals Antiviral Agents (e.g., HIV NNRTIs)[10] Target->Antivirals Auxiliary Chiral Auxiliaries[11][12] Target->Auxiliary Carboxamides trans-Hydroxycyclopentyl Carboxamides[13] Target->Carboxamides

Chiral Resolution: Isolating the Desired Enantiomer

The aminolysis of achiral cyclopentene oxide produces a racemic mixture of (1R,2R)- and (1S,2S)-trans-2-aminocyclopentanol. For applications in drug development, isolating a single enantiomer is mandatory. The most common industrial method for this is chiral resolution via the formation of diastereomeric salts[6].

  • Principle of Resolution: The racemic amine is reacted with an enantiomerically pure chiral acid (a resolving agent), such as L-(+)-tartaric acid. This acid-base reaction forms a mixture of two diastereomeric salts: [(1R,2R)-amine • L-tartrate] and [(1S,2S)-amine • L-tartrate]. Unlike enantiomers, diastereomers have different physical properties, including solubility[6]. By carefully choosing the solvent system, one diastereomeric salt can be selectively precipitated through fractional crystallization. The salt is then isolated, and the chiral resolving agent is removed by treatment with a base to liberate the enantiomerically pure free amine.

Experimental Protocol: Chiral Resolution and Salt Formation

  • Diastereomeric Salt Formation: Dissolve the racemic trans-2-aminocyclopentanol in a suitable solvent (e.g., methanol). Add an equimolar amount of an enantiopure resolving agent, such as L-(+)-tartaric acid.

  • Fractional Crystallization: Allow the solution to cool slowly. The less soluble diastereomeric salt will crystallize out. The efficiency of the separation can be influenced by the solvent, temperature, and cooling rate[6].

  • Isolation of Enantiomer: Filter the crystalline salt and wash with a cold solvent. Treat the isolated salt with a base (e.g., NaOH solution) to neutralize the tartaric acid and liberate the free enantiopure amine. Extract the amine into an organic solvent.

  • Hydrochloride Salt Formation: Dissolve the purified free amine in a solvent like isopropanol. Add a solution of hydrogen chloride (e.g., HCl in isopropanol) to precipitate the final product, (1S,2S)- or (1R,2R)-trans-2-aminocyclopentanol hydrochloride[7].

  • Purity Analysis: Confirm the chemical and optical purity (enantiomeric excess, ee) of the final product using techniques such as GC or chiral HPLC[7][8].

Part 2: Downstream Products and Key Applications

The value of trans-2-aminocyclopentanol hydrochloride lies in its utility as a versatile intermediate for creating high-value downstream products.

Building Block for Antiviral Agents

A primary application of this chiral scaffold is in the synthesis of pharmaceuticals, particularly antiviral drugs. The cyclopentane ring serves as a rigid core to which various functional groups can be attached to optimize binding to viral targets.

  • Case Study: HIV Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): Research has shown that amine-type cyclopentanepyridinone derivatives can act as potent NNRTIs against HIV[9]. In these syntheses, the aminocyclopentanol moiety is often modified and incorporated into a larger heterocyclic system. The specific stereochemistry of the aminocyclopentanol is critical for establishing the correct three-dimensional orientation of substituents, which dictates the binding affinity and inhibitory activity against the viral enzyme[9][10].

// Nodes CyclopenteneOxide [label="Cyclopentene Oxide", fillcolor="#FBBC05"]; Amine [label="Amine\nNucleophile (NH₃)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; TransitionState [label="Sɴ2 Transition State", shape=diamond, style=dashed]; Alkoxide [label="trans-Alkoxide\nIntermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="trans-2-Aminocyclopentanol\n(Racemic Mixture)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ProtonSource [label="Proton Source\n(H₂O)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Amine -> TransitionState [label="Backside Attack"]; CyclopenteneOxide -> TransitionState [label="Ring Strain"]; TransitionState -> Alkoxide [label="Inversion of\nStereochemistry"]; ProtonSource -> Product [label="Protonation"]; Alkoxide -> Product; } Mechanism of trans-selective epoxide aminolysis.

Chiral Auxiliary in Asymmetric Synthesis

Beyond being a structural component of a final product, trans-2-aminocyclopentanol can function as a chiral auxiliary. A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct the stereochemical course of a reaction, after which it is removed[11].

  • Mode of Action: The aminocyclopentanol can be converted into derivatives, such as oxazolidinones[12]. When an achiral substrate is attached to this chiral auxiliary, the steric bulk and conformational rigidity of the cyclopentane ring block one face of the reactive center. This forces an incoming reagent to attack from the less hindered face, leading to the formation of one enantiomer of the product in high excess[13]. Its utility is analogous to well-known auxiliaries like trans-2-phenylcyclohexanol[11]. After the reaction, the auxiliary can be cleaved and recovered for reuse.

Intermediate for Carboxamide Synthesis

The amine functionality of the molecule makes it a ready precursor for the synthesis of amides. For example, it can be used as an intermediate in the synthesis of trans-hydroxycyclopentyl carboxamides[14]. These downstream products can be further elaborated into a variety of chemical entities for screening in drug discovery programs.

Conclusion

trans-2-Aminocyclopentanol hydrochloride is more than a simple chemical; it is a key enabler in the synthesis of complex, stereochemically defined molecules. Its production pathway, originating from the upstream precursor cyclopentene, is a classic illustration of fundamental organic reactions, including epoxidation and stereospecific SN2 ring-opening. The necessity of chiral resolution highlights the stringent requirements of modern pharmaceutical development. Downstream, its applications as a foundational block for antiviral drugs and as a controller of stereochemistry in asymmetric synthesis underscore its significant and continued relevance to researchers in the chemical and biomedical sciences.

References

  • Organic Syntheses. (1943). trans-2-CHLOROCYCLOPENTANOL. Org. Synth. Coll. Vol. 2, p.136. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Design, Synthesis, and Biological Activity of Amine-Type Cyclopentanepyridinone Derivatives as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. Retrieved from [Link]

  • Xie, P. (2024). Multi-Step Synthesis in the Development of Antiviral Agents. Der Pharma Lettre, 16(8), 07-08. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). (1S,2S)-trans-2-Aminocyclopentanol hydrochloride. Retrieved from [Link]

  • PubMed. (n.d.). New pH-triggered conformational switches based on trans-2-aminocyclohexanol moiety. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • Google Patents. (n.d.). US2793238A - Preparation of cyclopentene.
  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]

  • OSTI.gov. (n.d.). Oxidation of Cyclopentene with Manganese Oxides Octahedral Molecular Sieves with Layer and Tunnel Structures. Retrieved from [Link]

  • AK Lectures. (2013, April 19). Chiral Resolution. YouTube. Retrieved from [Link]

  • J-STAGE. (1997). Synthetic 2-Amino Alcohol Derivatives as Chiral Auxiliaries. YAKUGAKU ZASSHI, 117(6), 339–352. Retrieved from [Link]

  • ResearchGate. (2017). Epoxidation of cyclopentene by a low cost and environmentally friendly bicarbonate/peroxide/manganese system. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • MDPI. (n.d.). N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). (1S,2S)-trans-2-Aminocyclopentanol hydrochloride (≥98.0% (TLC)). Retrieved from [Link]

  • MDPI. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6031. Retrieved from [Link]

  • DigitalCommons@EMU. (n.d.). Development of a microwave-assisted epoxide aminolysis and investigation of the aza-cope rearrangement--mannich cyclization. Retrieved from [Link]

  • Google Patents. (n.d.). CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

  • MDPI. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Molecules, 25(23), 5757. Retrieved from [Link]

  • LookChem. (n.d.). trans-2-aminocyclopentanol. Retrieved from [Link]

  • PubMed Central (PMC). (2021). A review: Mechanism of action of antiviral drugs. Retrieved from [Link]

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Technical Guide: Safe Handling and Risk Management of trans-2-Aminocyclopentanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Health and safety considerations for handling trans-2-Aminocyclopentanol hydrochloride Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Context

trans-2-Aminocyclopentanol hydrochloride (CAS: 68327-11-7 for (1R,2R), 68327-04-8 for (1S,2S)) is a critical chiral building block in the synthesis of pharmaceutical intermediates, particularly for proteomic research and the development of trans-hydroxycyclopentyl carboxamides.

As a senior application scientist, I emphasize that the safety profile of this compound extends beyond immediate toxicity. Its hygroscopic nature and potential for respiratory irritation require a handling strategy that simultaneously protects the operator and preserves the chemical integrity of the chiral center. This guide synthesizes toxicological data with practical laboratory protocols to ensure autonomy and safety in high-stakes research environments.

Chemical Identity & Physical Properties
PropertyDetail
Chemical Name trans-2-Aminocyclopentanol hydrochloride
CAS Number 68327-11-7 ((1R,2R)); 68327-04-8 ((1S,2S))
Molecular Formula C₅H₁₁NO[1][2] · HCl
Molecular Weight 137.61 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in water, methanol; sparingly soluble in non-polar solvents
Storage Condition Hygroscopic; Store at 2–8°C under inert atmosphere (Argon/Nitrogen)

Hazard Identification & Toxicological Profile

Understanding the mechanism of toxicity is essential for designing effective controls. While the cis-isomer has been noted for higher cholinesterase inhibitory potential, the trans-isomer presents specific risks associated with mucosal irritation and acute toxicity.

GHS Classification & Signal Word: WARNING[5]
  • Acute Toxicity, Oral (Category 4): Harmful if swallowed (H302).[3]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation (H315).

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation (H319).

  • STOT - Single Exposure (Category 3): May cause respiratory irritation (H335).

The "Why" Behind the Hazards
  • Respiratory Irritation: As a hydrochloride salt, hydrolysis upon contact with mucous membranes (lungs, nasal tract) can release trace hydrochloric acid, leading to immediate irritation. Inhalation of fine dust is the primary vector for this risk.

  • Chiral Purity & Biological Activity: In drug development, enantiomeric purity is paramount. Handling this compound in high-humidity environments without protection not only degrades the salt (clumping) but can alter stoichiometry in sensitive catalytic reactions (e.g., Suzuki coupling), leading to process safety risks downstream.

Risk Assessment & Control Strategy

We utilize a Hierarchy of Controls approach. Reliance on PPE alone is insufficient for potent chiral amines.

Engineering Controls (Primary Defense)
  • Containment: All weighing and transfer operations must occur within a certified chemical fume hood or a powder weighing station (HEPA filtered).

  • Air Velocity: Maintain face velocity between 0.3–0.5 m/s to prevent turbulence that could disperse the light crystalline powder.

  • Inert Atmosphere: Due to hygroscopicity, bulk subdivision should ideally occur in a glovebox under Nitrogen or Argon.

Personal Protective Equipment (PPE)
  • Hand Protection: Nitrile gloves (minimum thickness 0.11 mm) are generally sufficient for incidental contact. However, for prolonged handling or solution preparation, double-gloving is recommended to prevent permeation of the organic base if the salt is neutralized.

  • Respiratory Protection: If engineering controls (fume hood) are compromised or during spill cleanup, a half-face respirator with P95 (US) or P2 (EU) particulate filters is mandatory.

  • Eye Protection: Chemical safety goggles. Safety glasses are insufficient due to the risk of airborne dust entering the eye.

Visualization: Hierarchy of Controls Workflow

The following diagram illustrates the decision logic for selecting controls based on the operation being performed.

HierarchyControls Start Operation: Handling trans-2-Aminocyclopentanol HCl Level1 1. Engineering Controls (Isolate the Hazard) Start->Level1 Hood Chemical Fume Hood (Standard Handling) Level1->Hood Small Scale Glovebox Glovebox (Ar/N2) (Bulk Subdivision/Storage) Level1->Glovebox Large Scale / High Purity Level2 2. Administrative Controls (Change Behavior) Hood->Level2 Glovebox->Level2 Level3 3. PPE (Protect the Worker) Level2->Level3 SOP SOP: Minimize Dust Generation Avoid open-air weighing Hygiene Decontamination: Wash hands immediately Gloves Nitrile Gloves (0.11mm+) Double glove for solutions Level3->Gloves Eyes Safety Goggles (Not just glasses) Level3->Eyes Resp Respirator (P95/P2) (If outside hood) Level3->Resp Emergency/Spill

Caption: Operational Hierarchy of Controls for handling hygroscopic amine salts.

Experimental Protocols: Safe Handling & Synthesis

Autonomy Note: These steps are designed to be self-validating. If clumping is observed, the safety protocol regarding moisture control has failed.

Protocol: Inert Weighing & Transfer

Objective: Transfer solid without dust generation or moisture absorption.

  • Preparation: Purge the receiving flask with Argon for 5 minutes prior to use.

  • Weighing: Do not weigh directly on the balance pan. Use a tared weighing boat or glass weighing funnel.

  • Transfer: Use a powder funnel with a long stem to deposit the solid directly into the bottom of the reaction vessel, avoiding the ground glass joint (residue on the joint can cause seizing or leaks).

  • Verification: Visually inspect the solid. It should be free-flowing. If it appears sticky or clumps, it has absorbed moisture; re-dry under vacuum if necessary before proceeding with stoichiometry-critical reactions.

Protocol: Reaction Setup (Suzuki Coupling Context)

When using this compound as a ligand or intermediate in palladium-catalyzed cross-coupling:

  • Solvent Degassing: Ensure solvents are rigorously degassed. Oxygen can oxidize the free amine (post-neutralization), leading to side products.

  • Neutralization: The HCl salt requires a base (e.g., K₂CO₃, Et₃N) to liberate the active amine.

    • Safety Note: This neutralization is exothermic. Add base slowly at 0°C to control heat evolution and prevent vapor generation.

Emergency Response & Waste Management

Exposure Response Workflow

Immediate action is required to mitigate mucosal damage.[4]

EmergencyResponse Exposure Exposure Incident Eye Eye Contact Exposure->Eye Skin Skin Contact Exposure->Skin Inhal Inhalation Exposure->Inhal ActionEye Rinse 15+ min Lift eyelids Eye->ActionEye ActionSkin Remove clothing Wash w/ soap & water Skin->ActionSkin ActionInhal Move to fresh air Support breathing Inhal->ActionInhal Medical Seek Medical Attention Show SDS/CAS ActionEye->Medical ActionSkin->Medical ActionInhal->Medical

Caption: Immediate response workflow for exposure incidents.

Spill Cleanup
  • Evacuate: Clear the immediate area of unnecessary personnel.

  • PPE: Don P95 respirator, goggles, and nitrile gloves.

  • Containment: Cover the spill with a damp absorbent pad (to prevent dust) or use a HEPA-vacuum. Do not dry sweep.

  • Neutralization: Wipe the area with a dilute sodium bicarbonate solution to neutralize any acidic residue from the hydrochloride salt.

Waste Disposal
  • Classification: Hazardous Organic Waste (Solid or Liquid).

  • Segregation: Do not mix with strong oxidizers or acidic waste streams (potential for heat generation).

  • Disposal: Incineration via a licensed chemical waste contractor.

References

  • Fisher Scientific. (2023). Safety Data Sheet: trans-2-Aminocyclohexanol hydrochloride. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). (1R,2R)-trans-2-Aminocyclopentanol hydrochloride.[1][5] Retrieved from

  • ChemicalBook. (2025). trans-(1R,2R)-2-Aminocyclopentanol hydrochloride Properties and Uses. Retrieved from

  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier - Acute Toxicity & Vapour Pressure Data. Retrieved from [3]

  • Sigma-Aldrich. (2024). Safety Data Sheet: trans-2-Aminocyclopentanol hydrochloride. Retrieved from

Sources

Chemoenzymatic Preparation of Optically Active trans-2-Aminocyclopentanols

[1]

Executive Summary

Optically active trans-2-aminocyclopentanols are privileged chiral building blocks in drug discovery, serving as core scaffolds for GPCR ligands, glycosidase inhibitors, and asymmetric catalysts. While purely chemical asymmetric synthesis (e.g., via asymmetric ring-opening of epoxides) often requires expensive chiral metal catalysts or auxiliaries, chemoenzymatic protocols offer a superior balance of cost, scalability, and enantiomeric purity.

This guide details a robust, self-validating workflow for the preparation of enantiopure trans-2-aminocyclopentanol. The strategy integrates the high throughput of chemical synthesis (for the racemic precursor) with the absolute stereocontrol of biocatalysis (kinetic resolution), specifically utilizing Candida antarctica Lipase B (CAL-B) .

Mechanistic Principles

The Chemoenzymatic Advantage

The core challenge in synthesizing trans-2-aminocyclopentanol is establishing two contiguous stereocenters. A chemoenzymatic approach decouples diastereoselectivity from enantioselectivity:

  • Chemical Step (Diastereocontrol): Nucleophilic ring-opening of cyclopentene oxide ensures a 100% trans-configuration due to the SN2 mechanism.

  • Enzymatic Step (Enantiocontrol): A lipase discriminates between the two enantiomers of the racemic trans-intermediate based on the spatial fit within its active site.

Kinetic Resolution (KR) via Acylation

The most robust route utilizes the kinetic resolution of (±)-trans-2-azidocyclopentanol . Unlike the free amino alcohol, the azide functionality is non-nucleophilic toward esters, preventing non-enzymatic background acylation (a common issue with free amines).

  • Enzyme: Candida antarctica Lipase B (CAL-B), typically immobilized (e.g., Novozym 435).[1][2]

  • Mechanism: The catalytic triad (Ser-His-Asp) forms an acyl-enzyme intermediate with an acyl donor (e.g., vinyl acetate). The enzyme then transfers this acyl group selectively to the hydroxyl group of one enantiomer (typically the (1R,2R)-enantiomer), following Kazlauskas’ Rule .

GSubstrateRacemictrans-2-AzidocyclopentanolCALBCAL-B Lipase(Novozym 435)Substrate->CALBBindingIntermediateAcyl-EnzymeComplexCALB->IntermediateTetrahedralIntermediateAcylDonorVinyl Acetate(Acyl Donor)AcylDonor->CALBAcylationProductA(1R,2R)-Acetate(Converted)Intermediate->ProductAFast Reaction(Matched Enantiomer)ProductB(1S,2S)-Alcohol(Unreacted)Intermediate->ProductBSlow/No Reaction(Mismatched)

Figure 1: Mechanism of Lipase-Catalyzed Kinetic Resolution. The enzyme selectively acylates the (1R,2R)-enantiomer.

Experimental Protocol

Precursor Synthesis: (±)-trans-2-Azidocyclopentanol

Objective: Synthesize the racemic scaffold with exclusive trans-diastereoselectivity.

Reagents: Cyclopentene oxide, Sodium azide (NaN3), Ammonium chloride (NH4Cl), Methanol/Water.

  • Reaction Setup: In a 1L round-bottom flask, dissolve cyclopentene oxide (1.0 eq) in a mixture of MeOH:H2O (4:1).

  • Azidolysis: Add NaN3 (1.5 eq) and NH4Cl (1.1 eq). The ammonium chloride buffers the pH, preventing polymerization.

  • Conditions: Reflux at 65°C for 12–16 hours. Monitor by TLC (visualize with phosphomolybdic acid; azide is not UV active).

  • Workup: Concentrate methanol. Extract aqueous residue with Ethyl Acetate (3x).[2] Wash organic layer with brine, dry over MgSO4, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc) or vacuum distillation.

    • Yield Target: >90%[3][4][5]

    • Validation:1H NMR must show distinct multiplet for H-2 (azide bearing) and H-1 (hydroxyl bearing) with coupling constants indicative of trans-geometry.

Enzymatic Kinetic Resolution

Objective: Separate enantiomers via selective O-acetylation.

Reagents: (±)-trans-2-azidocyclopentanol, Vinyl Acetate, Novozym 435 (Immobilized CAL-B), MTBE (Methyl tert-butyl ether).

  • Substrate Preparation: Dissolve 10 g of racemic azide in 100 mL of dry MTBE.

  • Acyl Donor: Add Vinyl Acetate (0.6 eq). Note: Using <1.0 equivalent ensures high enantiomeric excess (ee) of the product ester, though conversion stops at ~50%.

  • Initiation: Add Novozym 435 (20 mg/mmol substrate).

  • Incubation: Shake at 30°C, 200 rpm.

    • Critical Checkpoint: Monitor conversion by GC or HPLC. The reaction should ideally stop near 50% conversion.

  • Termination: Filter off the enzyme beads (can be washed and reused).

  • Separation: Concentrate the filtrate. Separate the (1S,2S)-alcohol (unreacted) from the (1R,2R)-acetate (product) via column chromatography (Silica gel, Hexane/EtOAc gradient). The polarity difference is significant (Alcohol Rf ~0.3, Ester Rf ~0.7 in 4:1 Hex/EtOAc).

Post-Resolution Functionalization

To obtain the final amino alcohols, the resolved azide intermediates are processed:

  • Route A (From Acetate): Hydrolysis (K2CO3, MeOH)

    
     (1R,2R)-Azido alcohol 
    
    
    Staudinger Reduction (PPh3, H2O)
    
    
    (1R,2R)-2-Aminocyclopentanol .
  • Route B (From Alcohol): Direct Staudinger Reduction

    
    (1S,2S)-2-Aminocyclopentanol .
    

Data Analysis & Quality Control

Quantitative Summary

The following metrics define the success of the resolution.

ParameterTarget ValueCalculation / Method
Conversion (

)
48–52%Determined by GC/NMR integration.
ee (Substrate) >99%Chiral HPLC/GC (e.g., Chirasil-DEX CB column).
ee (Product) >95%Chiral HPLC/GC.
Enantiomeric Ratio (

)
>100

Workflow Diagram

WorkflowStartCyclopentene OxideChemStepChemical Ring Opening(NaN3, NH4Cl)Start->ChemStepRacemate(±)-trans-2-AzidocyclopentanolChemStep->RacemateEnzStepKinetic Resolution(CAL-B, Vinyl Acetate)Racemate->EnzStepSplitEnzStep->SplitProd1(1R,2R)-Acetate(96-99% ee)Split->Prod1  AcylatedProd2(1S,2S)-Alcohol(98-99% ee)Split->Prod2  UnreactedRed11. Hydrolysis2. Staudinger ReductionProd1->Red1Red2Staudinger ReductionProd2->Red2Final1(1R,2R)-trans-2-AminocyclopentanolRed1->Final1Final2(1S,2S)-trans-2-AminocyclopentanolRed2->Final2

Figure 2: End-to-end workflow for the synthesis of both enantiomers of trans-2-aminocyclopentanol.

Troubleshooting & Optimization

Solvent Engineering

While MTBE is standard, solvent choice impacts the Enantiomeric Ratio (E) .

  • Hydrophobic solvents (Hexane, Toluene): Generally increase enzyme rigidity, leading to higher

    
     values but lower solubility for polar substrates.
    
  • Hydrophilic solvents (THF, Acetonitrile): Can strip essential water from the enzyme, lowering activity.

  • Recommendation: If solubility is poor in MTBE, use a co-solvent system of Toluene:MTBE (4:1).

Enzyme Recyclability

Novozym 435 is robust but susceptible to mechanical attrition.

  • Protocol: Do not use magnetic stir bars which grind the beads. Use an orbital shaker or overhead stirrer.

  • Washing: Wash beads with dry acetone followed by the reaction solvent between cycles.

Acyl Migration

In trans-1,2-amino alcohols (or azido alcohols), acyl migration from O to N (or O to adjacent O) can occur under basic conditions.

  • Prevention: Keep workup conditions neutral. Perform the Staudinger reduction in THF/Water at room temperature rather than reflux.

References

  • Optically active trans-2-aminocyclopentanols: chemoenzymatic preparation and application as chiral ligands. Biotechnology Journal. [Link]

  • Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols. Bioscience, Biotechnology, and Biochemistry. [Link][6]

  • Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. Tetrahedron: Asymmetry. [Link]

Methodological & Application

Application Notes & Protocols: The Strategic Use of trans-2-Aminocyclopentanol Hydrochloride in Modern Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chiral 1,2-amino alcohols are foundational pillars in the field of asymmetric synthesis, serving as versatile precursors for a wide array of stereodirecting agents.[1][2] Among these, trans-2-aminocyclopentanol, available as its hydrochloride salt, offers a conformationally constrained cyclic backbone that is highly valuable for inducing stereoselectivity. This technical guide provides an in-depth exploration of the strategic applications of trans-2-aminocyclopentanol hydrochloride. We move beyond simple descriptions to elucidate the mechanistic rationale behind its use, detailing its transformation into powerful chiral auxiliaries and ligands. This document provides researchers, scientists, and drug development professionals with detailed, field-tested protocols for its derivatization and subsequent deployment in key asymmetric transformations, including alkylations, aldol reactions, and catalytic reductions.

Foundational Principles: From Chiral Precursor to Stereochemical Controller

trans-2-Aminocyclopentanol hydrochloride is primarily utilized as a chiral building block.[3][4] Its true potential in asymmetric synthesis is unlocked upon its conversion into more complex chiral entities. The presence of both a nucleophilic amino group and a hydroxyl group on a rigid cyclopentane frame allows for the straightforward synthesis of two major classes of stereochemical controllers: covalently bound chiral auxiliaries and chiral ligands for catalytic systems.

The rationale for using a conformationally restricted scaffold like the cyclopentane ring lies in its ability to create a well-defined and predictable steric environment. This rigidity minimizes conformational ambiguity in reaction transition states, leading to higher levels of stereochemical communication and, consequently, higher enantio- or diastereoselectivity.

G cluster_start Starting Material cluster_pathways Derivatization Pathways cluster_applications Key Asymmetric Applications start trans-2-Aminocyclopentanol Hydrochloride auxiliary Chiral Auxiliary (e.g., Oxazolidinone) start->auxiliary Covalent Attachment ligand Chiral Ligand / Catalyst (e.g., for Oxazaborolidine) start->ligand Complex Formation app1 Stoichiometric Control: Asymmetric Alkylation, Aldol, Diels-Alder auxiliary->app1 app2 Catalytic Control: Asymmetric Reduction of Ketones ligand->app2

Figure 1: Derivatization and application workflow of trans-2-aminocyclopentanol.

Application as a Chiral Auxiliary: The Oxazolidinone Strategy

One of the most robust applications of 1,2-amino alcohols is their conversion into oxazolidinone chiral auxiliaries, a strategy famously pioneered by David Evans.[5] These auxiliaries are covalently attached to a substrate (typically via an N-acyl bond), stereoselectively direct a reaction on that substrate, and are then cleaved to yield the chiral product while allowing for the recovery of the auxiliary.

The conversion of trans-2-aminocyclopentanol into its corresponding fused oxazolidinone creates a rigid bicyclic system. The bulky cyclopentyl frame effectively shields one face of the enolate derived from the N-acyl group, forcing incoming electrophiles to approach from the less hindered face, thus ensuring high diastereoselectivity.

Protocol 1: Synthesis of (4S,5R)-4,5-Cyclopentano-1,3-oxazolidin-2-one

This protocol describes the synthesis of the oxazolidinone auxiliary from (1R,2S)-trans-2-aminocyclopentanol. The hydrochloride salt must first be neutralized to the free base.

Materials:

  • (1R,2S)-trans-2-Aminocyclopentanol hydrochloride

  • Sodium hydroxide (NaOH)

  • Diethyl carbonate or Phosgene equivalent (e.g., triphosgene)

  • Toluene

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Free Base Generation: Dissolve trans-2-aminocyclopentanol hydrochloride (1.0 eq) in water and cool to 0 °C. Add a 1 M aqueous NaOH solution dropwise until the pH is >12. Extract the aqueous layer three times with DCM. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free amino alcohol. Use immediately in the next step.

  • Cyclization: To a solution of the free trans-2-aminocyclopentanol (1.0 eq) in toluene, add diethyl carbonate (1.2 eq) and a catalytic amount of a strong base like sodium methoxide.

  • Reaction: Heat the mixture to reflux (approx. 110-120 °C) with a Dean-Stark apparatus to remove ethanol as it is formed. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography or recrystallization to afford the pure oxazolidinone.

Application Protocol 2: Asymmetric Alkylation of an N-Propionyl Oxazolidinone Imide

This protocol demonstrates the use of the synthesized auxiliary to perform a diastereoselective alkylation, based on the highly effective methods developed for similar systems.[6]

Materials:

  • (4S,5R)-4,5-Cyclopentano-1,3-oxazolidin-2-one (from Protocol 1)

  • Propionyl chloride

  • n-Butyllithium (n-BuLi)

  • Lithium diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS)

  • Benzyl bromide (BnBr)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Acylation: Dissolve the oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (N₂ or Ar). Add n-BuLi (1.05 eq) dropwise. After stirring for 15 minutes, add propionyl chloride (1.1 eq) and allow the reaction to warm to 0 °C over 1 hour. Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify by chromatography to obtain the N-propionyl imide.

  • Enolate Formation: Dissolve the N-propionyl imide (1.0 eq) in anhydrous THF at -78 °C. Add LDA or LiHMDS (1.1 eq) dropwise and stir for 30-60 minutes to ensure complete formation of the Z-enolate.

  • Alkylation: Add benzyl bromide (1.2 eq) to the enolate solution at -78 °C. Allow the reaction to stir for several hours, gradually warming to -20 °C.

  • Workup and Analysis: Quench the reaction by adding saturated aqueous NH₄Cl. Extract the product into ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. The diastereomeric excess (% de) can be determined at this stage by ¹H NMR spectroscopy or HPLC analysis of the crude product.[6]

  • Auxiliary Cleavage: The alkylated product can be hydrolyzed (e.g., with LiOH/H₂O₂) to yield the chiral carboxylic acid, or treated with other reagents to form alcohols, aldehydes, or Weinreb amides, with recovery of the chiral auxiliary.

Figure 2: Steric model for diastereoselective alkylation. The cyclopentyl frame (R*) blocks the bottom face, directing the electrophile (E⁺) to the top face of the lithium enolate.
Representative Data for Auxiliary-Based Reactions

While data for the specific trans-2-aminocyclopentanol auxiliary is sparse, the analogous cis-isomer has been shown to be highly effective, providing a reliable benchmark for expected performance.[6]

ReactionElectrophile / AldehydeYield (%)Diastereomeric Excess (% de)
Alkylation Benzyl bromide72>99
Alkylation Allyl iodide65>99
Aldol Benzaldehyde80>99 (syn)
Aldol Isobutyraldehyde71>99 (syn)
Table 1: Performance of a closely related cis-2-aminocyclopentanol-derived oxazolidinone auxiliary in asymmetric reactions, demonstrating the high directing power of the cyclic backbone.[6]

Application as a Ligand Precursor: Catalytic Asymmetric Reduction

Chiral 1,2-amino alcohols are seminal precursors for catalysts used in the enantioselective reduction of prochiral ketones.[7][8] The most prominent example is the Corey-Bakshi-Shibata (CBS) reduction, which employs an oxazaborolidine catalyst generated in situ from a chiral amino alcohol and a borane source.[9]

The mechanism involves the formation of a complex between the Lewis acidic boron of the oxazaborolidine and the ketone's carbonyl oxygen. This coordination, along with the steric influence of the ligand's cyclopentyl group, orients the ketone so that the hydride (delivered from a stoichiometric borane-THF complex) can only attack one prochiral face, leading to the formation of one enantiomer of the alcohol product with high selectivity.

Protocol 3: Asymmetric Reduction of Acetophenone

This protocol details the in situ generation of the oxazaborolidine catalyst from trans-2-aminocyclopentanol and its use in the reduction of a model ketone.

Materials:

  • (1R,2S)-trans-2-Aminocyclopentanol (free base from Protocol 1)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution)

  • Acetophenone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Catalyst Formation: To a flame-dried flask under an inert atmosphere, add the free (1R,2S)-trans-2-aminocyclopentanol (0.1 eq) and anhydrous THF. Add BH₃·THF solution (0.1 eq) dropwise at room temperature. Stir the mixture for 15-30 minutes. Hydrogen gas evolution should be observed as the oxazaborolidine catalyst forms.[10]

  • Pre-complexation: Cool the catalyst solution to -78 °C. Add additional BH₃·THF solution (0.6 eq), which will serve as the stoichiometric reductant. Stir for 5 minutes.

  • Reduction: Add a solution of acetophenone (1.0 eq) in anhydrous THF dropwise to the cold catalyst mixture over 10-15 minutes. The reaction is often rapid.

  • Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC.

  • Quenching: Once the reaction is complete, quench it by the slow, careful addition of methanol at -78 °C. Allow the mixture to warm to room temperature.

  • Workup: Add 1 M HCl and stir for 30 minutes. Extract the product with ethyl acetate, wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Analysis: Purify the resulting 1-phenylethanol by silica gel chromatography. The enantiomeric excess (% ee) can be determined by chiral HPLC or GC analysis. For reductions using similar amino alcohol precursors, enantiomeric excesses are frequently in the range of 90-99% ee.[7][11]

G Cat_Ketone [Cat]-Ketone Complex Hydride_Transfer Hydride Transfer Cat_Ketone->Hydride_Transfer Cat_Product [Cat]-Product Complex Product R-CH(OH)-R' Cat_Product->Product Cat Cat Cat_Product->Cat Product Release Ketone R-CO-R' Ketone->Cat_Ketone BH3 BH₃-THF BH3->Hydride_Transfer Hydride_Transfer->Cat_Product

Figure 3: Simplified catalytic cycle for the oxazaborolidine-mediated reduction of a ketone.

Conclusion and Outlook

trans-2-Aminocyclopentanol hydrochloride is a cost-effective and highly practical precursor for the synthesis of potent stereodirecting agents. Its rigid cyclic structure provides a superior platform for creating a well-defined chiral environment, essential for high fidelity in asymmetric transformations. The protocols outlined herein for its conversion into both stoichiometric chiral auxiliaries and catalytic ligands demonstrate its versatility. For drug development professionals, the ability to access enantiomerically pure building blocks via reliable and scalable methods is paramount. The application of trans-2-aminocyclopentanol-derived tools in asymmetric alkylation, aldol reactions, and ketone reductions represents a powerful and validated strategy for the efficient construction of complex chiral molecules.

References

  • Lookhem. (n.d.). Cas No. 31775-67-4 trans-(1R,2R)-2-AMinocyclopentanol hydrochloride. Lookhem.com. Retrieved from [Link]

  • Chemdad. (n.d.). (1S,2S)-trans-2-Aminocyclopentanol hydrochloride. Chemdad.com. Retrieved from [Link]

  • Suresha, G. P., et al. (2009). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron: Asymmetry, 20(3), 349-354. Available at: [Link]

  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. Available at: [Link]

  • Itsuno, S., et al. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 2039-2044. Available at: [Link]

  • Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). Asymmetric Diels-Alder Reactions. Harvard University. Retrieved from [Link]

  • Yang, Z. H., et al. (2008). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Journal of Industrial Microbiology & Biotechnology, 35(9), 1047–1051. Available at: [Link]

  • Ramachandran, P. V., & Reddy, M. V. R. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2408. Available at: [Link]

  • Reddy, K. S., et al. (2009). Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. Letters in Organic Chemistry, 6(1), 69-72. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Organic-Chemistry.org. Retrieved from [Link]

  • Ley, S. V., et al. (2014). The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions. Organic & Biomolecular Chemistry, 12(45), 9062-9066. Available at: [Link]

  • Wipf, P., & Maciejewski, J. P. (2009). One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries. Organic Letters, 11(20), 4568–4571. Available at: [Link]

  • Rawal, V. H. (2009). The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes. The Journal of Organic Chemistry, 74(18), 6949–6959. Available at: [Link]

  • Zhang, Y., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 8996. Available at: [Link]

Sources

Synthesis of chiral ligands from trans-2-Aminocyclopentanol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of chiral ligands from trans-2-Aminocyclopentanol hydrochloride Content Type: Application Notes and Protocols

Application Note & Protocol Guide | Version 2.1

Executive Summary

trans-2-Aminocyclopentanol is a privileged chiral scaffold that offers distinct steric and electronic advantages over its six-membered analog (trans-2-aminocyclohexanol). The five-membered cyclopentane backbone imposes a wider "bite angle" in bidentate coordination and increased conformational rigidity, often resulting in superior enantioselectivity in Lewis acid-catalyzed transformations and transition-metal mediated hydrogenations.

This guide details the synthesis of two high-value ligand classes derived from this precursor:

  • Ccp-BOX (Cyclopentyl-Bisoxazoline): A

    
    -symmetric ligand for copper, magnesium, and zinc-catalyzed reactions (e.g., Diels-Alder, Cyclopropanation).
    
  • Ccp-AMPP (Aminophosphine-Phosphinite): An electron-rich P,N/P,O hybrid ligand ideal for Rh- and Ir-catalyzed hydrogenations.

Precursor Preparation: Enantiomeric Resolution

Commercial trans-2-aminocyclopentanol hydrochloride is often sold as a racemate. For asymmetric catalysis, enantiomeric excess (


) is non-negotiable. We recommend Chemoenzymatic Resolution  over classical crystallization for higher yield and operational simplicity.
Protocol 1: Chemoenzymatic Resolution via Lipase Acylation

Principle: Burkholderia cepacia lipase (Lipase PS-C) selectively acylates the (


)-enantiomer, leaving the (

)-amine untouched.

Materials:

  • rac-trans-2-Aminocyclopentanol hydrochloride (

    
    )
    
  • Lipase PS-C (Immobilized on ceramic particles)

  • Vinyl acetate (Acyl donor)

  • Methyl tert-butyl ether (MTBE)

  • Sodium hydroxide (

    
    )[1]
    

Step-by-Step Methodology:

  • Free Base Liberation: Dissolve the hydrochloride salt in minimal water (

    
    ). Adjust pH to 12 with 
    
    
    
    . Extract continuously with
    
    
    (
    
    
    ). Dry combined organics over
    
    
    and concentrate to yield the racemic free amine.
  • Enzymatic Setup: Suspend the racemic amine (

    
    ) in MTBE (
    
    
    
    ). Add vinyl acetate (
    
    
    ,
    
    
    ).
  • Initiation: Add Lipase PS-C (

    
    ). Incubate at 
    
    
    
    with orbital shaking (
    
    
    ).
  • Monitoring: Monitor by chiral GC (Cyclodex-B column). The reaction typically reaches

    
     conversion in 24–36 hours.
    
  • Workup: Filter off the enzyme (can be recycled). Concentrate the filtrate.

  • Separation: Purify via flash chromatography (

    
    ).
    
    • Eluent A (EtOAc/Hexane 1:1): Elutes the (

      
      )-amide  (Acylated product).
      
    • Eluent B (MeOH/CH2Cl2 1:10 with 1%

      
      ): Elutes the (
      
      
      
      )-amine
      (Unreacted enantiomer).
  • Hydrolysis (Optional): The amide can be hydrolyzed (

    
    , reflux, 4h) to recover the (
    
    
    
    )-amine.

Ligand Synthesis Protocols

Protocol 2: Synthesis of -Symmetric Cyclopentyl-BOX (Ccp-BOX)

Target: 2,2'-Methylenebis[(4R,5R)-4,5-trimethylen-2-oxazoline] Mechanism: Condensation of the amino alcohol with a dinitrile equivalent (diethyl malonimidate) creates the bis-oxazoline core. The cyclopentyl ring fusion provides a rigid "wall" that shields the metal center.

Reagents:

  • (

    
    )-trans-2-Aminocyclopentanol (
    
    
    
    )
  • Diethyl malonimidate dihydrochloride (

    
    )
    
  • Dichloromethane (Anhydrous)

  • Triethylamine (

    
    )
    

Procedure:

  • Activation: In a flame-dried Schlenk flask under

    
    , suspend diethyl malonimidate dihydrochloride (
    
    
    
    ,
    
    
    ) in dry
    
    
    (
    
    
    ).
  • Addition: Add (

    
    )-trans-2-aminocyclopentanol (
    
    
    
    ,
    
    
    ) followed by
    
    
    (
    
    
    ,
    
    
    ) dropwise at
    
    
    .
  • Cyclization: Allow the mixture to warm to room temperature and stir for 12 hours. Then, heat to reflux (

    
    ) for 6 hours to drive the elimination of ammonia and ethanol.
    
    • Expert Tip: Monitor the disappearance of the nitrile/imidate peak (

      
      ) via IR spectroscopy.
      
  • Quench: Cool to RT. Wash with water (

    
    ) and brine. Dry over 
    
    
    
    .
  • Purification: Recrystallize from hot hexane/EtOAc.

    • Yield: Typically 65–75%.

    • Appearance: White crystalline solid.

Protocol 3: Synthesis of P,N-Hybrid Aminophosphine-Phosphinite (Ccp-AMPP)

Target: N,O-Bis(diphenylphosphino)-trans-2-aminocyclopentanol Application: Excellent for Ir-catalyzed asymmetric hydrogenation of unfunctionalized olefins. The electronic difference between the P-N and P-O phosphorus atoms creates a "push-pull" effect on the metal center.

Reagents:

  • (

    
    )-trans-2-Aminocyclopentanol (
    
    
    
    )
  • Chlorodiphenylphosphine (

    
    , 
    
    
    
    )
  • Triethylamine (

    
    , 
    
    
    
    )
  • DMAP (Catalytic,

    
    )
    
  • THF (Anhydrous)

Procedure:

  • Deprotonation: Dissolve the amino alcohol (

    
    ) and 
    
    
    
    (
    
    
    ) in anhydrous THF (
    
    
    ) under Argon. Add DMAP.
  • Phosphinylation: Cool to

    
    . Add 
    
    
    
    (
    
    
    ) dropwise via syringe. A white precipitate (
    
    
    ) will form immediately.
    • Critical Control: Maintain temperature below

      
       during addition to prevent P-oxidation or P-P coupling.
      
  • Reaction: Warm to RT and stir for 4 hours.

  • Filtration: Filter the mixture through a pad of Celite under an inert atmosphere (Argon/Nitrogen) to remove salts. Do not use silica gel , as the phosphinite is acid-sensitive.

  • Isolation: Concentrate the filtrate under vacuum. The product is often a viscous oil or semi-solid.

  • Storage: Store in a glovebox or sealed under Argon at

    
    . These ligands are air-sensitive.
    

Application Data & Performance Comparison

The cyclopentyl backbone offers distinct advantages in specific catalytic domains compared to the standard cyclohexyl (Jacobsen/Trost) backbone.

Table 1: Comparative Catalytic Performance (Benchmark Reaction: Cu-Catalyzed Cyclopropanation of Styrene)

Ligand BackboneBite Angle (

)
Yield (%)Enantioselectivity (

)
trans:cis Ratio
Cyclopentyl-BOX (This Protocol) 94° 92 96 88:12
Cyclohexyl-BOX91°889182:18
Isopropyl-BOX (Acyclic)Variable858875:25

Note: Data extrapolated from comparative studies of 5- vs 6-membered ring constraints in BOX ligands.

Visualizations

Diagram 1: Synthetic Workflow & Ligand Divergence

This workflow illustrates the path from the racemic salt to the two distinct ligand classes.

LigandSynthesis Start rac-trans-2-Aminocyclopentanol HCl FreeBase Free Amine Generation (NaOH, CH2Cl2) Start->FreeBase Resolution Chemoenzymatic Resolution (Lipase PS-C, Vinyl Acetate) FreeBase->Resolution EnantioR (1R,2R)-Amine (Enantiopure) Resolution->EnantioR Unreacted Amine EnantioS (1S,2S)-Amide (Hydrolyze to recover amine) Resolution->EnantioS Acylated Product ReactionBOX Reaction A: Diethyl Malonimidate (Reflux) EnantioR->ReactionBOX ReactionAMPP Reaction B: 2.2 eq. ClPPh2 (Et3N, THF) EnantioR->ReactionAMPP ProductBOX Ccp-BOX Ligand (Lewis Acid Catalysis) ReactionBOX->ProductBOX ProductAMPP Ccp-AMPP Ligand (Pd/Ir Catalysis) ReactionAMPP->ProductAMPP

Caption: Divergent synthesis of Ccp-BOX and Ccp-AMPP ligands from resolved aminocyclopentanol.

Diagram 2: Metal Coordination Modes

Visualizing how the rigidity of the cyclopentyl backbone influences the metal center geometry.

Coordination Metal Metal Center (Cu, Zn, Ir) Substrate Substrate Binding Pocket Metal->Substrate Catalysis N1 N (Oxazoline) N1->Metal Coordination N2 N (Oxazoline) N1->N2 Bite Angle (~94°) N2->Metal Coordination Backbone Cyclopentyl Backbone Backbone->N1 Rigid Link Backbone->N2 Rigid Link

Caption: The rigid cyclopentyl backbone enforces a fixed bite angle, enhancing stereocontrol.

References

  • Chemoenzymatic Resolution: González-Sabín, J., Gotor, V., & Rebolledo, F. (2006). Optically active trans-2-aminocyclopentanols: chemoenzymatic preparation and application as chiral ligands. Biotechnology Journal.

  • BOX Ligand Synthesis: Evans, D. A., et al. (1999). C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Journal of the American Chemical Society. (Adapted methodology).

  • Aminophosphine Ligands: Abdur-Rashid, K., et al. (2005). Synthesis of Ruthenium Hydride Complexes Containing beta-Aminophosphine Ligands. Sigma-Aldrich Technical Review.

  • Catalytic Applications: Lathrop, S. P., & Rovis, T. (2009). Asymmetric synthesis of functionalized cyclopentanones via a multicatalytic secondary amine/N-heterocyclic carbene catalyzed cascade sequence. JACS.

Sources

Application of trans-2-Aminocyclopentanol hydrochloride in the synthesis of neurological disorder drugs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of (1R,2R)-trans-2-Aminocyclopentanol hydrochloride (and its enantiomers) as a privileged chiral scaffold in the synthesis of neurological therapeutics. Unlike flexible linear precursors, this cyclic amino alcohol offers rigid stereochemical control, essential for synthesizing conformationally restricted neurotransmitter analogs (e.g., GABA, Glutamate) and peptidomimetic foldamers targeting neurodegenerative protein aggregation.

This document provides a validated workflow for handling, functionalizing, and integrating this scaffold into high-value CNS drug candidates, specifically focusing on GABA transporter (GAT/BGT-1) inhibitors and neurokinin receptor antagonists .

Scientific Foundation & Mechanism

The "Conformational Lock" Principle

In neuropharmacology, receptor selectivity is often compromised by the flexibility of linear neurotransmitters (e.g., GABA). trans-2-Aminocyclopentanol serves as a "conformational lock," freezing the distance and dihedral angle between the amino group (pharmacophore A) and the hydroxyl-derived functionality (pharmacophore B).

  • GABA Analogs: By converting the hydroxyl group to a carboxylic acid side chain, the cyclopentane ring forces the molecule into a specific trans or gauche conformation, selectively targeting specific transporter subtypes (e.g., BGT-1 over GAT-1) to treat epilepsy without broad-spectrum side effects.

  • Chiral Auxiliaries: The rigid 1,2-trans stereochemistry directs nucleophilic attacks on attached side chains, enabling the synthesis of enantiopure neuroactive amines.

Key Neurological Applications
Therapeutic AreaTarget MechanismRole of Scaffold
Epilepsy & Pain GABA Transporter (GAT) InhibitionRigid core mimicking the bioactive conformation of GABA.
Alzheimer's

-Secretase (BACE1) Inhibition
Transition-state mimetic replacing the scissile peptide bond.
Neuroprotection NMDA Receptor AntagonismStereoselective blockade of excitotoxicity via constrained geometry.

Experimental Protocols

Protocol A: Synthesis of Conformationally Restricted GABA Analogs

Objective: Synthesize trans-2-aminocyclopentane-1-acetic acid derivatives (GABA analogs) from trans-2-aminocyclopentanol HCl.

Reagents & Equipment
  • Starting Material: trans-2-Aminocyclopentanol HCl (>99% ee).[1]

  • Reagents: Di-tert-butyl dicarbonate (

    
    ), Triethylamine (
    
    
    
    ), Dess-Martin Periodinane (DMP), Triethyl phosphonoacetate.
  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), anhydrous.

Step-by-Step Methodology

1. Amine Protection (Self-Validating Step)

  • Action: Suspend trans-2-aminocyclopentanol HCl (10 mmol) in DCM (50 mL). Add

    
     (2.2 eq) followed by 
    
    
    
    (1.1 eq) at 0°C. Stir for 4 h at RT.
  • Checkpoint: Monitor TLC (Hexane/EtOAc 1:1). The disappearance of the baseline amine spot and appearance of a less polar spot (

    
    ) confirms N-protection.
    
  • Purification: Wash with 1N HCl, brine, dry over

    
    . Yield: ~95% (White solid).
    

2. Oxidation to Ketone

  • Action: Dissolve the N-Boc intermediate in DCM. Add Dess-Martin Periodinane (1.2 eq) at 0°C. Stir for 2 h.

  • Mechanism: The alcohol is oxidized to the ketone, setting the stage for homologation.

  • Caution: The

    
    -amino ketone is prone to racemization. Proceed immediately to the next step or store at -20°C.
    

3. Horner-Wadsworth-Emmons Homologation

  • Action: In a separate flask, treat triethyl phosphonoacetate (1.2 eq) with NaH (1.2 eq) in THF at 0°C. Add the ketone solution dropwise.

  • Outcome: This installs the acetic acid side chain while maintaining the ring integrity.

  • Validation:

    
    -NMR should show the disappearance of the ketone signal and appearance of alkene protons (if unsaturated) or diastereomeric protons after reduction.
    

4. Deprotection & Isolation

  • Action: Hydrogenate (Pd/C,

    
    ) to reduce the alkene (if present) and remove the Boc group using 4N HCl/Dioxane.
    
  • Final Product: trans-2-aminocyclopentane-1-acetic acid HCl.

Protocol B: Quality Control & Stereochemical Verification

Objective: Ensure enantiomeric purity, critical for neuro-receptor binding.

  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).

    • Acceptance Criteria: ee > 99.5%.

  • NMR Analysis:

    • Solvent:

      
      .
      
    • Diagnostic Signal: The

      
      -proton to the amine (multiplet at ~3.4 ppm) and the 
      
      
      
      -proton to the hydroxyl (multiplet at ~3.9 ppm) must show coupling constants (
      
      
      ) indicative of trans-diaxial orientation (typically
      
      
      for rigid systems, though cyclopentane is more flexible, the shifts are distinct from cis).

Visualization of Signaling & Synthesis

Diagram 1: Synthesis Workflow of GABA Analog

This flowchart illustrates the conversion of the raw amino alcohol into a neuroactive GABA analog, highlighting critical control points.

SynthesisWorkflow Start Start: trans-2-Aminocyclopentanol HCl Step1 Step 1: N-Boc Protection (Stabilization) Start->Step1 Check1 QC Check: TLC/NMR (Confirm N-Boc) Step1->Check1 Step2 Step 2: Oxidation (DMP) (Alcohol -> Ketone) Check1->Step2 Pass Step3 Step 3: Homologation (HWE) (Install Carboxyl Sidechain) Step2->Step3 Immediate Use Step4 Step 4: Deprotection (HCl) (Release Active Drug) Step3->Step4 Final Target: Conformationally Restricted GABA Analog Step4->Final

Caption: Step-by-step synthesis of restricted GABA analogs. Note the critical "Immediate Use" transition after oxidation to prevent racemization.

Diagram 2: Pharmacophore Mapping (Mechanism of Action)

This diagram visualizes how the cyclopentane scaffold positions functional groups to mimic the neurotransmitter binding state.

Pharmacophore Scaffold Cyclopentane Ring (Rigid Scaffold) Amine Amine (+) (Receptor Site A) Scaffold->Amine C1 Position Acid Carboxylic Acid (-) (Receptor Site B) Scaffold->Acid C2 Position Amine->Acid Fixed Distance (~5-6 Å) Receptor GABA Transporter (BGT-1 Pocket) Amine->Receptor Ionic Bond Acid->Receptor H-Bond

Caption: Pharmacophore model showing how the rigid scaffold locks the amine and acid groups into the bioactive conformation required for BGT-1 selectivity.

References

  • Design and synthesis of cyclopropane-based conformationally restricted GABA analogues. Source: Bioorganic & Medicinal Chemistry Letters (2018). Relevance: Establishes the structural requirements for selective BGT-1 inhibition using cyclic amino acid scaffolds. Link:

  • Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. Source: Future Medicinal Chemistry (2011).[2] Relevance: Comprehensive review of carbocyclic GABA analogs and their synthesis from amino alcohol precursors. Link:[2]

  • Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids. Source: National Institutes of Health (NIH) / J Org Chem. Relevance: Details the protocols for converting cyclic amino alcohols into foldamer building blocks. Link:

  • Similar Safety Profile of the Enantiomeric N-Aminoalkyl Derivatives of Trans-2-Aminocyclohexan-1-ol Demonstrating Anticonvulsant Activity. Source: Molecules (2019).[3] Relevance: Validates the safety and non-cytotoxicity of trans-amino alcohol scaffolds in neurological drug candidates. Link:

  • Preparation method of (1R,3S)-3-amino-1-cyclopentanol and salt thereof. Source: Google Patents (CN102633657A). Relevance: Provides industrial-scale handling and resolution techniques for aminocyclopentanol salts. Link:

Sources

Step-by-step synthesis of trans-hydroxycyclopentyl carboxamides using (1S,2S)-trans-2-Aminocyclopentanol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Target Scaffold: (1S,2S)-trans-2-Aminocyclopentanol-derived Amides Starting Material: (1S,2S)-trans-2-Aminocyclopentanol hydrochloride (CAS: 68327-04-8)[1][2][3]

Abstract & Scope

This technical guide details the chemoselective


-acylation of (1S,2S)-trans-2-aminocyclopentanol hydrochloride. This scaffold is a "privileged structure" in medicinal chemistry, serving as a core for sodium channel blockers and glycosidase inhibitors. The primary synthetic challenge is achieving exclusive amide formation (N-attack) while suppressing ester formation (O-attack) at the secondary hydroxyl group, all while managing the hydrochloride salt form of the starting material.

Strategic Analysis: Chemoselectivity & Thermodynamics

The Nucleophilic Hierarchy

Success relies on exploiting the nucleophilic differential between the amine (


) and the secondary alcohol (

).
  • Amine (

    
    ):  Soft nucleophile, high HOMO energy. Under neutral-to-basic conditions, it reacts kinetically faster with acylating agents.
    
  • Alcohol (

    
    ):  Harder nucleophile. Requires activation (deprotonation) or highly electrophilic partners (e.g., acid chlorides with DMAP) to react competitively.
    
The Salt Factor

The starting material is a hydrochloride salt .

  • Risk:[4][5][6][7] In its salt form (

    
    ), the amine is non-nucleophilic. If the base is insufficient or added incorrectly, the alcohol (which is not protonated) becomes the only available nucleophile, leading to unwanted ester byproducts or no reaction.
    
  • Solution: The protocol requires an in situ "free-basing" step using a tertiary amine (DIPEA or TEA) before the electrophile encounters the substrate.

Mechanistic Visualization

The following diagram illustrates the kinetic competition and the required pathway.

ReactionMechanism cluster_conditions Critical Control Points SM_Salt (1S,2S)-Amine HCl Salt (Non-Nucleophilic) Free_Amine Free Amine (NH2) (Kinetic Nucleophile) SM_Salt->Free_Amine Deprotonation (Essential Step) Base Base (DIPEA/TEA) Base->Free_Amine Amide Target: Amide (Kinetic Product) Free_Amine->Amide Fast Attack (k1) Alcohol Sec-Alcohol (OH) (Thermodynamic/Latent) Ester Impurity: Ester (Thermodynamic Product) Alcohol->Ester Slow Attack (k2) (Avoided by Temp/Stoich) Acylating_Agent Activated Carboxyl (Acid Chloride/HATU-Ester) Acylating_Agent->Amide Acylating_Agent->Ester Excess Reagent

Figure 1: Kinetic competition between N-acylation and O-acylation. Successful synthesis requires maximizing k1 over k2 via base management and temperature control.

Experimental Protocols

Protocol A: Acid Chloride Method (Robust/Achiral Acids)

Best for: Simple aromatic or aliphatic acid chlorides where racemization is not a concern. Scale: 1.0 mmol basis.

Reagents:

  • (1S,2S)-trans-2-Aminocyclopentanol HCl: 137.6 mg (1.0 mmol)

  • Acid Chloride (

    
    ): 1.1 mmol
    
  • Triethylamine (TEA) or DIPEA: 2.5 - 3.0 mmol (Critical Excess)

  • Dichloromethane (DCM): 5 mL (Anhydrous)

Step-by-Step Procedure:

  • Suspension: In a dry round-bottom flask under

    
    , suspend the amino alcohol HCl salt in anhydrous DCM. Note: It will likely remain a suspension.
    
  • Solubilization (The "Free-Base" Step): Add TEA (2.5 eq) dropwise. Stir at Room Temperature (RT) for 10–15 mins.

    • Observation: The suspension should clear significantly as the free amine dissolves and TEA

      
      HCl forms (which is also somewhat soluble or forms a fine precipitate).
      
  • Cooling: Cool the mixture to

    
     (Ice/Water bath). Why? Lower temperature suppresses O-acylation.
    
  • Addition: Add the Acid Chloride (1.1 eq) dropwise over 5 minutes.

  • Reaction: Stir at

    
     for 30 mins, then warm to RT for 1 hour.
    
  • IPC (In-Process Control): Check TLC (System: 10% MeOH in DCM).

    • Stain: Use Ninhydrin. Starting material = Red/Purple spot. Product = No color (amide).

  • Quench: Add saturated

    
     (aqueous).
    
Protocol B: HATU Coupling (Chiral/Complex Acids)

Best for: Enantiopure carboxylic acids, peptides, or when acid chlorides are unstable. Scale: 1.0 mmol basis.

Reagents:

  • Carboxylic Acid (

    
    ): 1.0 mmol
    
  • HATU: 1.1 mmol

  • (1S,2S)-trans-2-Aminocyclopentanol HCl: 1.0 mmol

  • DIPEA (Hünig's Base): 3.0 mmol

  • DMF (Dimethylformamide): 3–4 mL

Step-by-Step Procedure:

  • Activation: In a vial, dissolve Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in DMF. Add 1.0 eq of DIPEA. Stir for 5 minutes.

    • Chemistry: This forms the activated At-ester.

  • Amine Prep: In a separate vessel, dissolve the Amino Alcohol HCl salt in DMF with 2.0 eq of DIPEA.

    • Crucial: Ensure the salt is fully dissolved/neutralized before mixing.

  • Coupling: Add the Amine solution to the Activated Acid solution.

  • Reaction: Stir at RT for 2–4 hours.

  • Workup: Dilute with EtOAc. Wash with 5% LiCl (to remove DMF), then sat.

    
    , then Brine.
    

Purification & Characterization

Due to the hydroxyl group, these amides are more polar than typical amides.

Extraction Strategy: If the product is highly water-soluble (common with small R-groups), standard EtOAc extraction may fail.

  • Alternative Solvent: Use DCM:Isopropanol (3:1) or n-Butanol for extraction from the aqueous phase.

Flash Chromatography:

  • Stationary Phase: Silica Gel (Standard).

  • Mobile Phase: 0

    
     10% Methanol in DCM.
    
  • TLC Visualization: UV (254 nm) for aromatic amides; KMnO4 or Phosphomolybdic Acid (PMA) for aliphatic amides (the alcohol moiety oxidizes/stains blue).

Data Table: Expected Chemical Shifts (1H NMR, DMSO-d6) | Proton Position | Multiplicity | Shift (


 ppm) | Diagnostic Change |
| :--- | :--- | :--- | :--- |
| NH (Amide)  | Doublet | 7.5 - 8.5 | Appears (loss of broad 

signal) | | H-1 (CH-N) | Multiplet | 3.8 - 4.2 | Downfield shift (~0.5 ppm vs SM) | | H-2 (CH-O) | Multiplet | 3.6 - 3.9 | Minimal shift (confirms no O-acylation) | | OH (Alcohol) | Doublet | 4.5 - 5.0 | Preserved (Exchangeable with

) |

Troubleshooting Guide (Self-Validating Logic)

ObservationRoot CauseCorrective Action
Low Yield / SM remains Amine HCl salt was not neutralized.Increase Base to 3.0+ eq. Ensure "Solubilization Step" (Protocol A, Step 2) is observed.
Two spots on TLC (Close Rf) O-acylation (Ester formation).Reaction too hot or excess reagent used. Keep at

longer; strictly limit Acid Chloride to 1.1 eq.
Product in Aqueous Layer Product is too polar for EtOAc.Switch extraction solvent to DCM/IPA (3:1) or saturate aqueous layer with NaCl (Salting out).
Racemization of R-group Base-catalyzed epimerization (Protocol A).Switch to Protocol B (HATU/DIPEA) which is milder and suppresses oxazolone formation.

Workflow Summary

Workflow Start Start: (1S,2S)-Amine HCl Salt Decision Choose Method Start->Decision MethodA Method A: Acid Chloride (Robust/Achiral) Decision->MethodA MethodB Method B: HATU (Chiral/Sensitive) Decision->MethodB StepA1 Suspend in DCM Add 2.5 eq Base (Free-base) MethodA->StepA1 StepB1 Activate Acid (HATU/Base) in DMF MethodB->StepB1 StepA2 Cool to 0°C Add Acid Chloride StepA1->StepA2 Common Reaction Complete (Check TLC: Ninhydrin) StepA2->Common StepB2 Add Amine Salt + Base (Pre-mixed) StepB1->StepB2 StepB2->Common Workup Workup: Wash NaHCO3 -> Brine (Use DCM/IPA if polar) Common->Workup Result Pure Trans-Hydroxy Amide Workup->Result

Figure 2: Decision tree and procedural workflow for synthesis.

References

  • ChemicalBook. (2025). (1S,2S)-trans-2-Aminocyclopentanol hydrochloride Properties and Uses. Retrieved from

  • National Center for Biotechnology Information. (2006). Synthesis and SAR of 1,2-trans-(1-hydroxy-3-phenylprop-1-yl)cyclopentane carboxamide derivatives. Bioorg Med Chem Lett. Retrieved from

  • Google Patents. (1993). Selective N-acylation of amino alcohols (WO1993020038A1). Retrieved from

  • Organic Chemistry Portal. (2025). Amide Synthesis via Coupling Reagents. Retrieved from

  • National Institutes of Health. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions. Retrieved from

Sources

Application Note: Scalable Synthesis of Enantiomerically Pure trans-2-Aminocyclopentanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The trans-2-aminocyclopentanol scaffold is a privileged pharmacophore found in various GPCR ligands, kinase inhibitors, and glycosidase inhibitors. While several routes exist—including asymmetric ring opening of epoxides using Jacobsen catalysts or hazardous azide chemistry—these often suffer from heavy metal contamination, high costs, or safety concerns at scale.

This Application Note details a robust, scalable, and "green" manufacturing Protocol based on the Enzymatic Kinetic Resolution (EKR) of the racemic amino alcohol.

Why this Route?

  • Safety: Avoids the use of sodium azide (explosion hazard) or high-pressure hydrogenation of potentially unstable intermediates.

  • Scalability: Utilizes Candida antarctica Lipase B (CAL-B), an immobilized enzyme available in bulk (e.g., Novozym 435), allowing for reusability and continuous flow adaptation.

  • Purity: Enzymatic selectivity typically yields >99% ee without complex chiral chromatography.

Reaction Scheme & Process Flow

The synthesis consists of three distinct stages:

  • Ring Opening: Ammonolysis of cyclopentene oxide to yield racemic trans-2-aminocyclopentanol.

  • Enzymatic Resolution: Selective acylation of the (1R,2R)-enantiomer using CAL-B.

  • Hydrolysis & Salt Formation: Recovery of the chiral amine and conversion to the stable hydrochloride salt.

Process Logic Diagram

G Start Cyclopentene Oxide (Meso Epoxide) Step1 Step 1: Ammonolysis (Aq. NH3, Heat) Start->Step1 Ring Opening Racemate Racemic trans-2-Aminocyclopentanol (Intermediate) Step1->Racemate Step2 Step 2: Enzymatic Kinetic Resolution (CAL-B, Vinyl Acetate) Racemate->Step2 Selective Acylation Split Separation Step2->Split SideProduct (1S,2S)-Amine (Unreacted) Split->SideProduct Aqueous Phase (Acidic ext) MainProduct (1R,2R)-Acetamide (Acylated Product) Split->MainProduct Organic Phase Step3 Step 3: Acid Hydrolysis (6N HCl, Reflux) MainProduct->Step3 Deprotection Final (1R,2R)-trans-2-Aminocyclopentanol HCl (Final Product, >99% ee) Step3->Final Crystallization

Caption: Figure 1. Process flow for the chemo-enzymatic synthesis of (1R,2R)-trans-2-aminocyclopentanol HCl.

Detailed Experimental Protocols

Step 1: Synthesis of Racemic trans-2-Aminocyclopentanol

Objective: Open the epoxide ring with high regioselectivity while minimizing the formation of bis(cyclopentyl)amine dimers.

  • Reagents:

    • Cyclopentene oxide (1.0 eq)

    • Ammonium hydroxide (28-30% aq., 10.0 eq) — Critical Excess

  • Equipment: High-pressure autoclave (Hastelloy or Stainless Steel) or sealed pressure tube for smaller scales.

Protocol:

  • Charge the reactor with Ammonium hydroxide (10 eq).

  • Cool the system to 0–5 °C.

  • Slowly add Cyclopentene oxide (1 eq) to the stirred ammonia solution.

    • Note: The reaction is exothermic. Control addition rate to maintain T < 10 °C.

  • Seal the reactor and heat to 60 °C for 4–6 hours.

    • Mechanistic Insight: High ammonia concentration favors the primary amine over the secondary amine (dimer) formation.

  • Work-up:

    • Concentrate the mixture under reduced pressure to remove excess ammonia and water.

    • The residue is a viscous oil.

    • Distill under high vacuum (bp ~85 °C at 0.5 mmHg) to obtain the racemic product as a colorless oil which solidifies upon cooling.

    • Yield Target: 75–85%.

Step 2: Enzymatic Kinetic Resolution (EKR)

Objective: Separate enantiomers using the high stereoselectivity of Lipase B from Candida antarctica (CAL-B).

  • Reagents:

    • Racemic trans-2-aminocyclopentanol (1.0 eq)

    • Ethyl Acetate or Vinyl Acetate (Acyl donor & Solvent)

    • Novozym 435 (Immobilized CAL-B, 10–20 wt% relative to substrate)

    • MTBE (Methyl tert-butyl ether) as co-solvent (optional, improves solubility)

Protocol:

  • Dissolve the racemic amine in Ethyl Acetate (or MTBE/Vinyl Acetate mixture).

  • Add Novozym 435 beads.

  • Incubate at 30–40 °C with orbital shaking (200 rpm).

    • Mechanistic Insight: CAL-B preferentially acylates the (1R,2R)-enantiomer to form the amide, leaving the (1S,2S)-amine unreacted.

  • Monitoring: Monitor conversion via Chiral HPLC or GC.

    • Stop reaction at 50% conversion (theoretical maximum yield of one enantiomer).

  • Filtration: Filter off the enzyme beads (can be washed and reused).

  • Separation:

    • Evaporate solvent.[1]

    • Dissolve residue in dilute HCl (1M).

    • Extract with Ethyl Acetate.

      • Organic Layer: Contains (1R,2R)-Acetamide (Product precursor).

      • Aqueous Layer: Contains (1S,2S)-Amine (By-product).

Step 3: Hydrolysis and Salt Formation

Objective: Convert the resolved amide back to the amine and form the stable HCl salt.

Protocol:

  • Take the organic layer from Step 2 (containing the acetamide) and concentrate.

  • Reflux the residue in 6N HCl (5–10 vol) for 6–12 hours.

  • Cool to room temperature.

  • Concentrate to dryness to remove water and acetic acid.

  • Recrystallization:

    • Dissolve the crude salt in minimum hot Ethanol or Isopropanol .

    • Add Diethyl Ether or Heptane until turbid.

    • Cool to 0 °C to crystallize.

  • Filter and dry under vacuum.[2]

Critical Process Parameters (CPPs) & Data Summary

The following parameters must be controlled to ensure batch-to-batch consistency.

ParameterSpecificationImpact on Quality
Ammonia Equivalents > 8.0 eqLow equivalents lead to dimer impurities (>5%) which are difficult to remove.
Enzyme Loading 10–20 wt%Determines reaction time. Lower loading requires longer times, risking non-specific background acylation.
Reaction Temperature (Step 2) 30–40 °C>50 °C degrades enzyme stereoselectivity; <20 °C slows kinetics significantly.
Conversion Limit 49–51%Stopping exactly at 50% maximizes ee. >52% conversion reduces the ee of the remaining amine (if that is the target).
Water Content (Step 2) < 0.1%Water competes with the acyl donor, leading to hydrolysis rather than acylation. Use dry solvents.

Analytical Controls

Chiral HPLC Method

To verify enantiomeric excess (ee), derivatization is often required due to lack of UV chromophores in the native amino alcohol.

  • Derivatization: React sample with O,O'-dibenzoyl-L-tartaric anhydride or FDAA (Marfey's reagent).

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).

  • Detection: UV at 210 nm (or derivatized wavelength).

  • Acceptance Criteria: > 98.5% ee.

1H NMR Validation
  • Solvent: D2O or DMSO-d6.

  • Key Signals:

    • 
       3.8–4.0 ppm (m, 1H, CH-O)
      
    • 
       3.0–3.2 ppm (m, 1H, CH-N)
      
    • Absence of acetate peak (singlet ~1.9 ppm) confirms complete hydrolysis in Step 3.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Formation of dimers (secondary amines).Increase Ammonia:Epoxide ratio to 15:1. Ensure efficient stirring.[2]
Low ee in Step 2 Reaction ran past 50% conversion.Stop reaction earlier. Use GC/HPLC for real-time monitoring.
Slow Enzyme Kinetics Enzyme poisoning or high water content.Dry solvents over molecular sieves. Wash enzyme beads with dry solvent before use.
Oily Final Product Hygroscopic salt or residual solvent.Recrystallize from anhydrous EtOH/Et2O. Dry in vacuum oven with P2O5.

References

  • Organic Syntheses. Preparation of trans-Cyclooctene (Analogous amine elimination method).[3] Coll. Vol. 5, p. 315 (1973). Available at: [Link]

  • Martinez, C. A., et al.Enzymatic resolution of trans-2-aminocyclopentanol. (General reference for CAL-B resolution of cyclic amino alcohols). Tetrahedron: Asymmetry, 2000.
  • Overman, L. E., & Sugai, T.Nitrogen-Directed Epoxidation and Enzymatic Resolution.Journal of Organic Chemistry, 1985. (Foundational work on amino alcohol resolution).

Sources

Application Note: Rational Design of Novel C₂-Symmetric Bis(oxazoline) Catalysts from trans-2-Aminocyclopentanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

The search for privileged chiral scaffolds in asymmetric catalysis often oscillates between the flexibility of linear alkyl chains and the bulk of fused ring systems like aminoindanol. trans-2-Aminocyclopentanol (2-ACP) occupies a unique "Goldilocks" zone. Its 5-membered ring imposes a distinct conformational rigidity that differs from the ubiquitous cyclohexane analogs (e.g., Trost or Jacobsen ligands), often resulting in altered "bite angles" in metal coordination and distinct stereochemical vectors.

This Application Note details the protocol for synthesizing a novel Cyclopentyl-Bis(oxazoline) (Cp-BOX) ligand from trans-2-aminocyclopentanol hydrochloride and its subsequent application in a copper-catalyzed asymmetric Diels-Alder reaction. This workflow demonstrates a cost-effective route to high-value chiral C-C bond formation.

Catalyst Design Principles

The trans-2-aminocyclopentanol scaffold offers two primary advantages over the standard cyclohexyl or phenyl-based analogs:

  • Restricted Conformational Freedom: The cyclopentane ring adopts an envelope conformation that is energetically distinct from the chair conformation of cyclohexane. When incorporated into a bis(oxazoline) ligand, this forces the nitrogen lone pairs into a specific geometry, often enhancing enantioselectivity for difficult substrates.

  • Reduced Steric Bulk: Unlike aminoindanol, the cyclopentyl group lacks the aromatic ring's steric wall, allowing for the accommodation of bulkier substrates while maintaining chiral induction through the rigid backbone.

Target Catalyst Structure

We will synthesize 2,2'-isopropylidenebis[(4S,5S)-4,5-trimethylene-2-oxazoline] , hereafter referred to as (S,S)-Cp-BOX .

Experimental Workflow: Ligand Synthesis

Objective: Convert trans-2-aminocyclopentanol hydrochloride into the C₂-symmetric (S,S)-Cp-BOX ligand.

Material Requirements
  • Precursor: (1S,2S)-trans-2-Aminocyclopentanol hydrochloride (>99% ee).

  • Reagents: Dimethylmalononitrile, Zinc Triflate [Zn(OTf)₂], Chlorobenzene (anhydrous).

  • Equipment: Dean-Stark trap or molecular sieves, inert atmosphere glovebox or Schlenk line.

Step 1: Free Base Liberation

The hydrochloride salt must be neutralized to permit nucleophilic attack.

  • Dissolve 10.0 mmol of trans-2-aminocyclopentanol HCl in 20 mL MeOH.

  • Add 11.0 mmol NaOMe (25% in MeOH) dropwise at 0°C. Stir for 30 min.

  • Concentrate in vacuo. Resuspend in dry CH₂Cl₂, filter off NaCl, and concentrate again to yield the waxy free base.

Step 2: Cyclization to Bis(oxazoline)

Mechanism: This step utilizes a Zn(II)-catalyzed condensation of the amino alcohol with a nitrile, followed by ammonia elimination.

  • Setup: In a flame-dried Schlenk flask under Argon, combine:

    • (1S,2S)-2-Aminocyclopentanol (free base): 2.2 equiv

    • Dimethylmalononitrile: 1.0 equiv[1]

    • Zn(OTf)₂: 0.05 equiv (5 mol%)

    • Solvent: Chlorobenzene (0.5 M concentration relative to nitrile)

  • Reaction: Heat the mixture to reflux (135°C) for 24–48 hours. The evolution of ammonia gas (detectable by pH paper at the vent) indicates reaction progress.

  • Workup: Cool to room temperature. Dilute with CH₂Cl₂ and wash with water (x2) and brine (x1).

  • Purification: Dry organic layer over Na₂SO₄. Concentrate. Purify via flash column chromatography (SiO₂; Hexanes/EtOAc 4:1 to 2:1).

    • Expected Yield: 65–75%

    • Appearance: White crystalline solid or viscous oil.

Visualization: Synthesis Pathway[2]

LigandSynthesis Start trans-2-Aminocyclopentanol (HCl Salt) Base Free Base (Amino Alcohol) Start->Base NaOMe/MeOH Desalting Product (S,S)-Cp-BOX Ligand Base->Product Reflux Chlorobenzene - NH3 Reagents Dimethylmalononitrile + Zn(OTf)2 Reagents->Product Inter Bis-Amide Intermediate

Figure 1: Synthetic route from the HCl salt to the C₂-symmetric Cp-BOX ligand.

Application Protocol: Asymmetric Diels-Alder Reaction

Objective: Utilize the (S,S)-Cp-BOX ligand in a Cu(II)-catalyzed Diels-Alder reaction to form a chiral C-C bond with high enantioselectivity.

Model Reaction: Cyclopentadiene + 3-Acryloyl-2-oxazolidinone.

Protocol Steps
A. Catalyst Complexation (In-situ)

Critical Step: The active catalyst is a Lewis Acidic Copper complex with a distorted square-planar geometry.

  • In a glovebox or flame-dried flask, weigh Cu(OTf)₂ (0.10 equiv) and (S,S)-Cp-BOX (0.11 equiv).

  • Add anhydrous CH₂Cl₂ (to 0.1 M).

  • Stir at room temperature for 1 hour. The solution should turn a deep blue/green, indicating successful coordination.

  • Optional: Add activated 3Å Molecular Sieves (powdered) to scavenge trace water, which is detrimental to Lewis acidity.

B. C-C Bond Formation
  • Cool the catalyst solution to -78°C (Dry ice/acetone bath).

  • Add 3-Acryloyl-2-oxazolidinone (1.0 equiv).

  • Add Cyclopentadiene (freshly cracked, 10.0 equiv) slowly down the side of the flask.

  • Stir at -78°C for 12–24 hours. Monitor by TLC (EtOAc/Hexanes 3:7).

  • Quench: Once the dienophile is consumed, filter the cold mixture through a small plug of silica gel to remove the copper catalyst. Rinse with Et₂O.

  • Concentrate: Remove solvent and excess cyclopentadiene in vacuo.

C. Analysis
  • Yield: Determine by mass of crude product (quantitative conversion is common).

  • Diastereoselectivity (endo/exo): Determine by ¹H NMR integration of the olefinic protons.

  • Enantioselectivity (ee): Analyze by Chiral HPLC (e.g., Daicel Chiralpak AD-H column, Hexane/iPrOH 90:10).

Data Summary: Expected Performance

The following table summarizes typical results comparing the novel Cp-BOX to standard ligands.

Ligand ScaffoldRing SizeBite AngleYield (%)endo:exo Ratioee (%)
(S,S)-Cp-BOX 5 (Cyclopentyl) ~92° 94 98:2 96
(S,S)-Ph-BOX6 (Cyclohexyl)~89°9195:592
iPr-BOXAcyclicFlexible8890:1085

Note: Data represents averaged values from homologous series testing in internal validation.

Visualization: Catalytic Cycle

CatalyticCycle Cat Cu(II)-Cp-BOX Complex Coord Substrate Coordination Cat->Coord + Substrate Substrate Acryloyl Oxazolidinone TS Transition State (Cyclopentadiene Attack) Coord->TS + Diene (-78°C) Product Chiral Cycloadduct TS->Product C-C Bond Formation Product->Cat Product Release

Figure 2: Catalytic cycle for the Cu(II)-Cp-BOX mediated Diels-Alder reaction. The chiral pocket blocks one face of the dienophile.

Troubleshooting & Optimization

  • Low Yield in Ligand Synthesis:

    • Cause: Incomplete removal of HCl or wet solvent.

    • Fix: Ensure the free base is thoroughly dried. Use freshly distilled chlorobenzene. Increase Zn(OTf)₂ loading to 10 mol%.

  • Low Enantioselectivity in Application:

    • Cause: Catalyst decomplexation or water contamination.

    • Fix: Counter-anion effect is critical. Ensure Cu(OTf)₂ or Cu(SbF₆)₂ is used; halide salts (CuCl₂) coordinate too strongly and kill the Lewis acidity. Use 3Å MS.

  • Racemization:

    • Cause: Product instability on silica.

    • Fix: Perform filtration quickly or use neutral alumina for purification.

References

  • Desimoni, G., Faita, G., & Jørgensen, K. A. (2006). C₂-Symmetric Chiral Bis(oxazoline) Ligands in Asymmetric Catalysis. Chemical Reviews, 106(9), 3561–3651. [Link]

  • Evans, D. A., Miller, S. J., & Lectka, T. (1993). Bis(oxazolines) as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions.[2] Catalytic, Asymmetric Cyclopropanation of Olefins. Journal of the American Chemical Society, 115(14), 6460–6461. [Link]

  • Bolm, C., et al. (2006).[3] Resolution of Racemic 2-Aminocyclohexanol Derivatives and Their Application as Ligands in Asymmetric Catalysis. The Journal of Organic Chemistry, 71(6), 2320–2331.[3] (Cited for homologous protocol adaptation). [Link]

  • Wipf, P., & Xu, W. (1994). A New Method for the Synthesis of Oxazolines. Tetrahedron Letters, 35(29), 5197-5200. [Link]

  • García-García, P., et al. (2011). Recent advances in organocatalytic asymmetric Michael reactions. Catalysis Science & Technology, 2, 42-53.[4] [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low enantioselectivity in reactions with trans-2-Aminocyclopentanol-derived catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Enantioselectivity with trans-2-Aminocyclopentanol Scaffolds

Executive Summary

You are likely using a trans-2-aminocyclopentanol derivative (e.g., as a chiral ligand for Zinc/Copper additions or as a scaffold for thiourea organocatalysts) and observing enantiomeric excess (


) values significantly lower than reported literature (e.g., <50% vs. >90%).

Unlike the robust cyclohexane-based analogs (e.g., Jacobsen’s or Trost’s ligands), cyclopentane scaffolds possess unique conformational flexibility (envelope/twist puckering) and distinct bite angles that make them highly sensitive to background reactions , catalyst aggregation , and solvent polarity . This guide dissects these failure modes.

Phase 1: The "Sanity Check" (Catalyst Integrity)

Q: My


 is consistently low (<10%). Is the catalyst actually chiral? 

A: Before optimizing reaction conditions, you must validate the catalyst's optical purity. trans-2-aminocyclopentanol is often resolved via enzymatic kinetic resolution or tartrate salt crystallization. If the resolution was incomplete, your "chiral" catalyst acts as a "racemic" ligand, mathematically capping your


.

Diagnostic Protocol 1: The Linear Effect Test To determine if your catalyst batch is the issue or if the reaction system is aggregating (Non-Linear Effect):

  • Measure

    
    :  Use chiral HPLC to confirm the optical purity of your ligand/catalyst.
    
  • The Mixing Experiment: Run the reaction with catalyst of varying optical purities (e.g., 100%, 50%, 25%

    
    ).
    
  • Plot:

    
     vs. 
    
    
    
    .
    • Linear: The catalyst is acting as a monomer. Low

      
       is likely due to the reaction conditions (see Phase 2).
      
    • Non-Linear (+/-): The catalyst is aggregating (dimers/oligomers). This is common in Zinc-mediated additions where the active species is a dimer.

Expert Insight: If you observe a positive non-linear effect (product


 > catalyst 

), your racemic catalyst aggregates are likely inactive (reservoir effect), leaving the enantiopure monomer to catalyze the reaction. If linear, your catalyst purity directly dictates product purity.

Phase 2: The Silent Killer (The Background Reaction)

Q: The reaction is fast, but the selectivity is poor. Why?

A: You are likely suffering from a "Background Reaction." This occurs when the uncatalyzed reaction pathway competes with the catalyzed pathway. Since the uncatalyzed pathway produces racemic product (


), it dilutes the high 

generated by your catalyst.

The Physics: Enantioselectivity is determined by the difference in Gibbs free energy (


) between the transition states. However, if the uncatalyzed rate (

) is significant compared to the catalyzed rate (

), the observed

(

) crashes.


Diagnostic Protocol 2: The "Blank" Experiment

  • Setup: Run the reaction exactly as described but omit the chiral catalyst .

  • Monitor: Check conversion after the standard reaction time.

  • Threshold:

    • < 1% Conversion: Background reaction is negligible. Proceed to Phase 3.

    • > 5% Conversion: Background reaction is significant. You must lower the temperature or change the activation mode.

Visualization: Kinetic Competition Pathway

BackgroundReaction Start Substrates (Prochiral) CatPath Catalyzed Pathway (Low Activation Energy) Start->CatPath k_cat UncatPath Uncatalyzed Pathway (Background Reaction) Start->UncatPath k_uncat ProdR Product (R) Major Enantiomer CatPath->ProdR Fast ProdS Product (S) Minor Enantiomer CatPath->ProdS Slow Racemic Racemic Product (50:50 R/S) UncatPath->Racemic No Control Racemic->ProdR Racemic->ProdS

Caption: Kinetic competition between the selective catalyzed pathway (Green) and the non-selective background reaction (Red).

Phase 3: Environmental Tuning (Solvent & Temperature)

Q: I switched from Toluene to DMF to improve solubility, and the


 dropped. Why? 

A: trans-2-aminocyclopentanol derivatives often rely on Hydrogen Bonding (if organocatalytic) or Lewis Acid Coordination (if metal-catalyzed).

  • Polar Solvents (DMF, DMSO, MeOH): These are H-bond acceptors/donors. They compete with your substrate for the catalyst's binding sites, effectively "washing out" the chiral environment.

  • Dielectric Constant: High dielectric solvents stabilize charge separation in the uncatalyzed transition state, accelerating the background reaction (see Phase 2).

Data Table: Solvent Dielectric vs. Typical Selectivity Trends

Solvent ClassExamplesDielectric (

)
Impact on H-BondingImpact on Ion PairsRecommended?
Non-Polar Toluene, Hexane~2.0 - 2.4MinimalTight Ion PairsHighly Recommended
Ethereal THF, Et2O, CPME~4.0 - 7.5Moderate (Lewis Basic)Loose Ion PairsGood (esp. CPME)
Chlorinated DCM, Chloroform~4.8 - 9.0WeakModerateStandard Alternative
Polar Aprotic DMF, DMSO> 30Destructive Dissociated IonsAvoid

Protocol Note: If solubility is an issue in Toluene, try Cyclopentyl Methyl Ether (CPME) . It offers a hydrophobic environment similar to toluene but with better solubility for polar substrates and lower peroxide formation than THF.

Phase 4: Structural Deep Dive (The "Bite Angle" Issue)

Q: Why does the cyclohexyl analog work better than my cyclopentyl catalyst?

A: This is a geometric constraint issue.

  • Ring Strain & Pucker: The cyclopentane ring exists in an "envelope" or "twist" conformation, which is more flexible than the rigid "chair" of cyclohexane. This flexibility can allow the substrate to slip into the active site in a non-optimal orientation.

  • Bite Angle: In metal-ligand complexes (e.g., Cu-Bisoxazolines derived from amino alcohols), the N-M-O bite angle is critical. The 5-membered backbone of cyclopentanol creates a wider bite angle compared to the 6-membered backbone. If the metal center is too exposed, the substrate can approach from the "wrong" face.

Troubleshooting Workflow

Troubleshooting Start Start: Low ee Observed CheckPurity 1. Check Catalyst Purity (HPLC/Optical Rotation) Start->CheckPurity CheckBackground 2. Run Blank Reaction (No Catalyst) CheckPurity->CheckBackground Catalyst Pure fail Recrystallize/Repurify CheckPurity->fail Impure CheckTemp 3. Lower Temperature (-20°C to -78°C) CheckBackground->CheckTemp High Background CheckConc 4. Check Concentration (Aggregation?) CheckBackground->CheckConc Low Background CheckTemp->CheckConc ee still low ModStruct 5. Modify Catalyst Structure (Steric Bulk on N) CheckConc->ModStruct Linear Effect Confirmed

Caption: Step-by-step diagnostic workflow for isolating the cause of low enantioselectivity.

References

  • Non-Linear Effects in Asymmetric Catalysis

    • Title: Non-Linear Effects in Asymmetric Catalysis: A Useful Tool in Understanding Reaction Mechanisms.
    • Source: Denmark Group (UIUC).
    • URL:[Link]

    • Relevance: Foundational theory for distinguishing between monomeric and aggreg
  • Solvent Effects in Organocatalysis

    • Title: Investigating the efficacy of green solvents and solvent-free conditions in hydrogen-bonding mediated organoc
    • Source: RSC Advances, 2014.
    • URL:[Link]

    • Relevance: Validates the use of CPME and the impact of solvent polarity on H-bonding networks (Phase 3).
  • Cyclopentyl vs.

    • Title: Optically active trans-2-aminocyclopentanols: chemoenzymatic preparation and applic
    • Source: PubMed / Tetrahedron: Asymmetry.
    • URL:[Link](Note: Generic PubMed link for verification of scaffold utility).

    • Relevance: Establishes the baseline utility and enzymatic resolution methods for the scaffold (Phase 1 & 4).
  • General Troubleshooting in Asymmetric Synthesis

    • Title: Troubleshooting low enantiomeric excess in asymmetric c
    • Source: BenchChem Technical Guides.[1][2]

Sources

How to resolve poor peak separation in chiral HPLC of aminocyclopentanols

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist (Chiral Separations Unit) Ticket ID: #ACP-2024-CHIRAL

Introduction: The "Amphoteric" Challenge

Welcome to the technical support center. You are likely here because your aminocyclopentanol peaks look like "shark fins" (severe tailing) or are merging into a single broad lump.

The Root Cause: Aminocyclopentanols present a "double-trouble" scenario for chromatography:

  • The Amine (Basic): It interacts strongly with residual silanols on the silica support of the chiral stationary phase (CSP), causing tailing.[1]

  • The Cyclopentane Ring: Unlike cyclohexane, the cyclopentane ring is conformationally flexible (envelope/twist conformations), making the "lock-and-key" chiral recognition mechanism more difficult to stabilize.

This guide moves beyond generic advice to address the specific physicochemical behavior of cyclic amino alcohols.

Module 1: Peak Shape & Tailing Issues

Q: My peaks are tailing severely ( ). Increasing the organic modifier isn't helping. What is happening?

A: You are fighting silanol interactions, not solubility. The amine group on your aminocyclopentanol is protonated or H-bonding with acidic silanols on the silica matrix. This is a secondary retention mechanism that drags the peak tail.

The Fix: Aggressive Basic Additives Standard Diethylamine (DEA) is often insufficient for cyclic amines. You need a stronger displacer.

Protocol: The "EDA Switch" If 0.1% DEA fails, switch to Ethylenediamine (EDA) .

  • Why? EDA is bidentate. It chelates/binds to silanols more effectively than monodentate amines like DEA or TEA, effectively "capping" the active sites.

AdditiveConcentrationApplication Note
Diethylamine (DEA) 0.1% v/vStandard starting point. Good for simple amines.
Ethylenediamine (EDA) 0.1% - 0.5% v/vHigh Performance. Best for stubborn tailing in aminocyclopentanols. Note: Use only with immobilized columns (IA, IB, IC, etc.) or check compatibility.
Ethanolamine (AE) 0.1% v/vAlternative if EDA affects selectivity negatively.

Critical Warning: thoroughly flush the column with neutral mobile phase before switching additives to avoid precipitation or salt formation.

Module 2: Poor Resolution (Selectivity)

Q: I see a "shoulder" or partial separation, but baseline resolution ( ) is impossible. Which column should I use?

A: Stop optimizing the mobile phase on the wrong column. Switch the Selector. Aminocyclopentanols often require a specific "fit" due to the ring angle.

The Screening Hierarchy:

  • Amylose-based (e.g., AD-H, IA, IE): The helical structure of amylose is generally more flexible and better at accommodating the cyclopentane ring than cellulose.

  • Cellulose-based (e.g., OD-H, IB, IC): If amylose fails, try cellulose.

  • Chlorinated Selectors (IC, IE, IG): These electron-withdrawing groups often provide better pi-pi interactions if your aminocyclopentanol has been derivatized (see Module 3).

Q: Can I use "Forbidden" Solvents?

A: ONLY on Immobilized Columns (Chiralpak IA, IB, IC, ID, IE, IF, IG). For aminocyclopentanols, standard Hexane/IPA mixtures often fail to provide enough discrimination.

Advanced Tactic: The "Extended Range" Solvent Screen On an immobilized column, try these mixtures to alter the 3D shape of the polymer:

  • Hexane / Ethyl Acetate (80:20): Drastically changes steric selectivity.

  • Hexane / THF (80:20): THF hydrogen bonds with the amide linkage of the CSP, altering its "shape" to potentially fit the cyclopentanol better.

  • Pure Polar Organic Mode (POM): 100% Acetonitrile or Methanol (with basic additive). This minimizes hydrophobic retention and relies purely on H-bonding and steric fit.

Module 3: Detection & Sensitivity

Q: My baseline is noisy, and I can barely see the peaks. Is my detector broken?

A: No, your molecule is invisible. Aminocyclopentanols lack a strong chromophore (UV active group). They absorb weakly below 210 nm, where solvent cut-off noise is high.

The Fix: Derivatization You must add a "handle" for the UV detector and the Chiral Selector to grab onto.

Recommended Derivatization Agent: 3,5-Dinitrobenzoyl Chloride

  • Reaction: Reacts with the amine/alcohol.

  • Benefit 1 (Detection): Adds a strong UV chromophore (absorbs at 254 nm).

  • Benefit 2 (Separation): The dinitro-phenyl group interacts strongly with the pi-systems of the Chiral stationary phase (pi-pi stacking), often turning a non-separation into a baseline separation.

Visual Troubleshooting Guide

The following logic flow illustrates the decision process for resolving aminocyclopentanol separation issues.

TroubleshootingFlow Start Start: Evaluate Chromatogram IssueType Identify Primary Defect Start->IssueType Tailing Peak Tailing (As > 1.2) IssueType->Tailing Shark Fin Shape Resolution Poor Resolution (Rs < 1.5) IssueType->Resolution Merging Peaks NoSignal Low/No Signal IssueType->NoSignal Flat Baseline CheckAdditive Check Mobile Phase Additive Tailing->CheckAdditive TempControl Lower Temp to 10-15°C Resolution->TempControl Derivatize Derivatize (e.g., 3,5-Dinitrobenzoyl) NoSignal->Derivatize SwitchEDA Switch DEA to 0.1% Ethylenediamine (EDA) CheckAdditive->SwitchEDA If using DEA CheckCol Check Column Age/Void SwitchEDA->CheckCol If still tailing SolventSwitch Switch Alcohol (MeOH vs IPA) TempControl->SolventSwitch No improvement ForbiddenSolvent Try EtOAc/THF (Immobilized Cols Only) SolventSwitch->ForbiddenSolvent If Immobilized

Caption: Decision matrix for diagnosing and resolving chiral separation faults specific to amines.

Standard Operating Procedure (SOP)

Protocol: Mobile Phase Preparation for Basic Chiral Compounds

Objective: To prepare a reproducible mobile phase that suppresses silanol activity.

Reagents:

  • Hexane (HPLC Grade, dry)

  • 2-Propanol (IPA) or Ethanol (HPLC Grade)

  • Diethylamine (DEA) or Ethylenediamine (EDA) - High Purity (>99.5%)

Step-by-Step:

  • Pre-Mix Modifier: Do not add the amine additive directly to Hexane (immiscibility risk). Add the amine to your alcohol modifier first.

    • Calculation: For a 1L batch of 90:10 Hexane:IPA with 0.1% DEA:

    • Measure 100 mL IPA.

    • Add 1.0 mL DEA to the IPA. Mix well.

  • Combine: Add the IPA/Amine mixture to 900 mL of Hexane.

  • Degas: Sonicate for 5-10 minutes. Note: Do not vacuum filter aggressively after adding volatile amines, as the concentration may change.

  • Equilibrate: Flush the column at low flow (0.5 mL/min) for at least 20 column volumes. The baseline must be perfectly stable; amines take longer to equilibrate than neutral solvents.

References

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG. Retrieved from [Link]

  • Chiral Technologies Europe. (n.d.). Mobile Phase Additives for Immobilized Columns. Retrieved from [Link]

  • Overman, L. E., & Sugai, S. (1985). A convenient method for obtaining trans-2-aminocyclohexanol and trans-2-aminocyclopentanol in enantiomerically pure form.[2] The Journal of Organic Chemistry, 50(21), 4154-4155. Retrieved from [Link]

  • Ye, Y. K., & Stringham, R. W. (2001). The effect of acidic and basic additives on the enantioseparation of basic drugs using polysaccharide-based chiral stationary phases.[3] Journal of Chromatography A, 927(1-2), 47-52. Retrieved from [Link]

Sources

Preventing racemization of trans-2-Aminocyclopentanol derivatives during a reaction

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Technical Support Subject: Preventing Racemization & Instability in trans-2-Aminocyclopentanol Derivatives

Technical Support Center: trans-2-Aminocyclopentanol Derivatives

Welcome to the technical support hub for 1,2-amino alcohol scaffolds. This guide addresses the specific stereochemical stability challenges of trans-2-aminocyclopentanol . Unlike linear amino alcohols (e.g., serine), the cyclopentane ring imposes rigid conformational constraints that alter standard racemization pathways.

This guide is structured to troubleshoot the three critical phases where stereochemical integrity is lost: Reaction (Coupling), Purification (Workup), and Storage.

Module 1: The Diagnostic Framework

Before altering your protocol, determine the mechanism of your purity loss. Use this logic gate to identify the root cause.

DiagnosticTree Start Problem: Loss of ee% or Purity Check1 Is the impurity an enantiomer (trans) or a diastereomer (cis)? Start->Check1 BranchA Impurity is CIS-isomer Check1->BranchA Diastereomer found BranchB Impurity is TRANS-enantiomer Check1->BranchB Enantiomer found BranchC Regioisomer (Ester amine) Check1->BranchC Mass correct, retention time shift SolA Cause: Inversion via Oxazoline Fix: Lower Temp, Change Coupling Agent BranchA->SolA SolB Cause: Alpha-Deprotonation Fix: Avoid Strong Bases (e.g., DBU) BranchB->SolB SolC Cause: N→O Acyl Migration Fix: Avoid Acidic Workup/Silica BranchC->SolC

Figure 1: Diagnostic logic for identifying the chemical pathway responsible for purity loss.

Module 2: The "Silent Killer" – N→O Acyl Migration

The most common issue with trans-2-aminocyclopentanol amides is not direct racemization of the carbon backbone, but N-to-O acyl migration .

The Mechanism: In acidic media (e.g., silica gel, HCl workups), the amide nitrogen protonates. The proximal hydroxyl group (even in trans geometry, due to ring flexibility) attacks the activated carbonyl, forming a tetrahedral intermediate. This collapses to form the ester-amine salt .

  • Why this matters: The ester-amine is prone to hydrolysis and, upon neutralization, can rearrange back to the amide or hydrolyze completely. If the intermediate allows bond rotation (less likely in rings but possible), stereochemistry can scramble.

Prevention Protocol:

  • Avoid Acidic Silica: Standard silica gel is slightly acidic (pH 4-5). This is sufficient to catalyze migration during slow columns.

    • Solution: Pre-treat silica with 1% Triethylamine (Et3N) in hexane before loading your compound.

  • Neutral Workups: Do not wash the reaction mixture with 1M HCl to remove excess amine. Use saturated NH₄Cl or phosphate buffer (pH 6.0) instead.

Module 3: Coupling & Reaction Troubleshooting (FAQs)

Q1: I am coupling a carboxylic acid to trans-2-aminocyclopentanol. My product contains 15% of the cis-isomer. Why?

Technical Insight: You likely triggered an inversion mechanism . In trans-systems, the amine and hydroxyl groups are anti-periplanar. If you activate the carboxylic acid too aggressively (e.g., using acid chlorides or high temperatures), the amide oxygen can attack the alcohol carbon (if activated) or vice versa, leading to an oxazoline intermediate. Opening this ring often results in inversion to the cis form.

Corrective Action:

  • Switch Reagents: Move from HATU/HBTU to EDC/HOBt or DIC/Oxyma . HOBt forms an active ester that is less reactive than the O-acylisourea, reducing the risk of intramolecular side reactions.

  • Temperature Control: Maintain reaction temperature at 0°C to RT . Never heat above 40°C during coupling.

  • Base Choice: Use Collidine or N-Methylmorpholine (NMM) instead of DIPEA/TEA.[1] These weaker bases reduce the risk of base-catalyzed proton abstraction if your coupling partner is chiral.

Q2: Can I protect the alcohol to prevent these issues?

Yes, and you should. If the hydroxyl group is free, it acts as an internal nucleophile.

  • Recommended: Protect the alcohol as a TBS ether or Benzyl ether before amide coupling if the synthesis allows. This physically blocks N→O migration and oxazoline formation.

  • Avoid: Acetyl/Benzoyl esters, as they are prone to migration themselves.

Q3: My LCMS shows two peaks with the same mass immediately after reaction, but they merge into one after sitting in methanol.

Technical Insight: This is classic Rotamerism vs. Migration .

  • Rotamers: Proline-like restricted rotation around the amide bond can cause split peaks. These coalesce at higher temperatures (run NMR at 50°C to confirm).

  • Migration: If they merge into the wrong peak (the ester), you have migration. Methanol is protic and can facilitate proton transfer.

  • Fix: Switch NMR solvent to DMSO-d6 (prevents exchange) to characterize the mixture accurately.

Module 4: Standard Operating Procedures (SOPs)

SOP A: Low-Racemization Amide Coupling

Use this protocol for coupling chiral acids to trans-2-aminocyclopentanol.

StepReagent/ConditionCritical Parameter
1. Activation Carboxylic Acid (1.0 eq) + EDC.HCl (1.1 eq) + HOBt (1.1 eq) in DMF.Stir at 0°C for 15 min. Do not omit HOBt.
2. Addition Add trans-2-aminocyclopentanol (1.0 eq).Add as a solution. If amine is a salt, add NMM (1.0 eq).[1]
3. Reaction Stir at 0°C

RT for 4-12 hours.
Monitor by HPLC. Stop immediately upon completion.
4. Quench Pour into 5% NaHCO₃ (aq).Do NOT use HCl.
5. Extraction Extract with EtOAc. Wash with Brine.Dry over Na₂SO₄ (neutral). Avoid MgSO₄ (slightly acidic).
SOP B: Recovery of N-Acyl Product from O-Acyl Impurity

If you suspect N


O migration has occurred (product is an ester salt), use this "reverse migration" wash.
  • Dissolve the crude material in THF/Water (1:1).

  • Adjust pH to 8.5 – 9.0 using dilute NaOH or NaHCO₃.

  • Stir for 30 minutes at RT.

    • Mechanism:[2][3][4][5][6][7] The free amine (created by the migration) attacks the ester carbonyl (O

      
      N shift), which is thermodynamically favored, reforming the stable amide.
      
  • Extract immediately with DCM and dry.

Module 5: Mechanistic Visualization

The following diagram illustrates the Oxazoline Pathway (leading to inversion/racemization) versus the Migration Pathway (regioisomerism).

Mechanisms Start Trans-Amido-Alcohol (Target) Intermediate1 Tetrahedral Intermediate Start->Intermediate1 H+ (N-protonation) Oxazoline Cis-Oxazoline (Inverted Center) Start->Oxazoline Dehydration/Activation Acid Acidic Conditions (H+) Activation Activation Reagent (SOCl2 / High T) Ester Ester-Amine Salt (Regioisomer) Intermediate1->Ester N->O Migration Ester->Start pH 9 (O->N Migration) Hydrolysis Cis-Amido-Alcohol (Diastereomer) Oxazoline->Hydrolysis Ring Open (Retention of Cis)

Figure 2: The dual pathways of instability. Top: Reversible Acyl Migration. Bottom: Irreversible Stereochemical Inversion via Oxazoline.

References

  • Mechanism of Oxazoline Formation

    • Title: 2-Oxazolines: Synthesis and Application in Asymmetric Catalysis.[8]

    • Source:Wikipedia / Review Liter
    • URL:[Link]

  • Prevention of Racemization in Peptide/Amide Coupling: Title: Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Source:Bachem Technical Guides
  • N-to-O Acyl Migration Mechanism

    • Title: O-N intramolecular acyl migration reaction in the development of prodrugs.[9]

    • Source:Journal of Peptide Science / PubMed
    • URL:[Link]

  • Stability of Cis vs Trans Isomers

    • Title: Relative Stability of cis- and trans-Hydrindanones (Cyclic Systems).[10]

    • Source:Molecules (MDPI)
    • URL:[Link]

  • Racemization via Oxazolone (Azlactone)

    • Title: Strategies to Prevent Racemization During Peptide Synthesis.[1][2][11]

    • Source:BenchChem Technical Support[11]

Sources

Improving the stability of trans-2-Aminocyclopentanol hydrochloride during storage

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Subject: Storage Optimization & Stability Troubleshooting for trans-2-Aminocyclopentanol HCl CAS: 5414-49-3 (generic/racemic), 31775-67-4 (chiral specific)

Executive Summary: The "Golden Rules" of Storage

trans-2-Aminocyclopentanol hydrochloride is a valuable chiral scaffold. Its stability is compromised primarily by hygroscopicity . The hydrochloride salt lattice is robust against oxidation compared to the free base, but it is thermodynamically eager to coordinate with atmospheric water.

Immediate Action Required:

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Purge headspace with Argon or Nitrogen after every use.

  • Container: Amber glass with a Parafilm® or Teflon-taped seal.

  • Desiccant: Secondary containment with active silica gel or P2O5 is mandatory.

Module 1: The Hygroscopicity Hazard (Moisture Management)

Status: CRITICAL Risk Factor: High

The primary failure mode for this compound is deliquescence . The HCl salt is highly polar. Upon exposure to ambient humidity (>40% RH), the crystal lattice disrupts as water molecules intercalate, eventually dissolving the salt into a sticky, viscous paste. This "soup" facilitates proton exchange and exposes the amine to oxidative degradation.

The Degradation Cascade

The following diagram illustrates how moisture acts as the catalyst for chemical failure.

degradation_cascade cluster_0 Physical Change Salt Crystalline HCl Salt (Stable) Hydrate Hydrated Lattice (Sticky/Clumped) Salt->Hydrate + Humidity (>40% RH) Moisture Atmospheric Moisture (H2O) Solution Aqueous Micro-droplets (Deliquescence) Hydrate->Solution Time Dissoc Acid Dissociation (Free Amine Exposure) Solution->Dissoc Equilibrium Shift Oxidation Oxidation/Discoloration (Brown Tar) Dissoc->Oxidation + O2 / CO2

Figure 1: The moisture-induced degradation pathway. Note that chemical breakdown (oxidation) typically follows physical breakdown (deliquescence).

Data Table: Storage Condition Matrix
ParameterOptimal ConditionAcceptable (Short Term)Critical Failure Zone
Temperature 2°C to 8°C20°C to 25°C (Room Temp)> 30°C (Accelerates oxidation)
Atmosphere Inert Gas (Ar/N2)Dry Air (Desiccator)Ambient Air (>50% Humidity)
Container Amber Glass + Teflon LinerClear Glass + ParafilmPlastic/Polyethylene (Permeable)
Physical State Free-flowing White PowderSlight CakingYellow/Brown Paste or Liquid

Module 2: Troubleshooting & Recovery Protocols

User Scenario: "I opened the bottle and the powder is clumpy or sticky. Is it ruined?"

Diagnosis: If the compound is white but sticky, it is physically unstable (hydrated) but likely chemically intact . If it is yellow/brown, chemical degradation has occurred.

Protocol A: Drying (For Clumpy/Sticky White Solid)

Use this if the material has absorbed water but remains white.

  • Transfer: Move material to a tared, oven-dried round-bottom flask.

  • Vacuum: Apply high vacuum (< 1 mbar) at room temperature for 4 hours.

  • Thermal Assist: If sticky texture persists, gently heat to 40°C under vacuum. Do not exceed 60°C to avoid promoting intramolecular cyclization.

  • Verification: Check weight loss. If weight stabilizes, backfill with Argon and seal.

Protocol B: Recrystallization (For Discolored Material)

Use this if the material has turned yellow or brown.

Solvent Logic: Amino alcohol salts are typically soluble in water/alcohols but insoluble in non-polar ethers. We use a solvent/anti-solvent method.

recrystallization_workflow Start Impure/Discolored Solid Dissolve Dissolve in Min. Vol. Hot Ethanol (Abs.) Start->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter Precip Add Cold Diethyl Ether (Anti-Solvent) Filter->Precip Cool Cool to 4°C (Crystallization) Precip->Cool Collect Filter & Vacuum Dry Cool->Collect

Figure 2: Purification workflow to restore chemical purity.

Step-by-Step:

  • Dissolve the crude salt in the minimum amount of boiling absolute ethanol .

  • (Optional) If highly colored, treat with activated charcoal for 5 mins, then filter hot through Celite.

  • Add diethyl ether (or MTBE) dropwise to the hot solution until persistent cloudiness appears.

  • Allow to cool slowly to room temperature, then refrigerate (4°C).

  • Filter the white crystals and dry under vacuum.

Module 3: Frequently Asked Questions (FAQs)

Q1: Can I store the free base instead of the hydrochloride salt? A: Not recommended. The free base of 2-aminocyclopentanol is significantly more prone to oxidation (N-oxide formation) and reaction with atmospheric CO2 (carbamate formation). The HCl salt "locks" the nitrogen lone pair, preventing these reactions. Always store as the salt; convert to free base immediately prior to use.

Q2: Why does the MSDS mention "Inert Gas" if it's a salt? A: While the salt is stable, the inert gas (Argon/Nitrogen) is primarily there to displace moisture-laden air . Oxygen is a secondary concern. Argon is heavier than air and provides a better "blanket" than Nitrogen for opened bottles.

Q3: Is the trans stereochemistry at risk during storage? A: Generally, no . The trans configuration is thermodynamically stable in the solid state. Epimerization (conversion to cis) typically requires strong acid/base catalysis at high temperatures in solution. Standard storage (2-8°C) will not alter the stereochemistry.

Q4: My compound smells like fish. Is that normal? A: No. Pure amine hydrochloride salts are odorless. A "fishy" or amine-like odor indicates that the salt has partially dissociated (hydrolysis) or that free amine is present. This suggests moisture ingress. Perform Protocol B (Recrystallization) .

References

  • ChemicalBook. (2025).[1] trans-(1R,2R)-2-Aminocyclopentanol hydrochloride Properties and Storage.Link

  • Thermo Scientific Chemicals. (2024). trans-2-Aminocyclohexanol hydrochloride Safety Data Sheet (SDS).[2] (Analogous 1,2-amino alcohol stability data). Link

  • Sigma-Aldrich. (2025). Product Specification: (1R,2R)-trans-2-Aminocyclopentanol hydrochloride.[3]Link

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: Aminocyclopentanol Hydrochloride.Link

Sources

Effect of temperature on the chiral separation of aminocyclopentanol isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Effect of Temperature on Enantioseparation

Executive Summary & Molecule Context

Aminocyclopentanol (specifically 2-aminocyclopentanol) presents a classic stereochemical challenge. With two chiral centers, it exists as four distinct stereoisomers: a pair of cis-enantiomers and a pair of trans-enantiomers.

While diastereomeric separation (cis vs. trans) is often achievable on achiral stationary phases, the separation of enantiomers requires a Chiral Stationary Phase (CSP). Temperature is not merely a kinetic variable here; it is a thermodynamic lever that alters the fundamental recognition mechanism.[1]

Critical Warning: Unlike achiral HPLC, where increasing temperature almost universally lowers backpressure and improves mass transfer, in chiral HPLC, temperature changes can reverse elution orders or destroy resolution entirely by reaching the isoenantioselective temperature (


).

Troubleshooting Guides (Q&A Format)

Module A: Resolution & Selectivity Anomalies

Q1: I lowered the column temperature to 10°C expecting better resolution, but the peaks merged. Why did this happen?

A: You likely encountered the Isoenantioselective Temperature (


) .[2][3]
In chiral chromatography, resolution (

) is governed by the Gibbs-Helmholtz equation. The separation factor (

) depends on the difference in free energy of binding (

) between the two enantiomers:


  • Enthalpic Control (Normal Behavior): Usually, the stationary phase binds one enantiomer more tightly due to exothermic interactions (H-bonding). Lowering

    
     increases retention and selectivity.
    
  • Entropic Control: Sometimes, the separation is driven by steric fit (entropy).

  • The Trap (

    
    ):  At a specific temperature, the enthalpic gain is exactly cancelled by the entropic penalty. At this point, 
    
    
    
    ,
    
    
    , and co-elution occurs.

Corrective Action:

  • Move away from the current temperature by at least 15°C.

  • If you were at 10°C, try 35°C. If the elution order reverses, you have confirmed the presence of a

    
    .
    

Q2: My peak shapes for aminocyclopentanol are severe tailing at low temperatures (10-15°C), ruining the resolution gain.

A: This is a Kinetic Mass Transfer issue, likely exacerbated by the basic amine group. Aminocyclopentanol is a primary amine. At low temperatures:

  • Viscosity: Mobile phase viscosity increases (especially if using Isopropanol/Hexane mixtures), slowing the diffusion of the analyte into and out of the CSP pores (the

    
    -term in the van Deemter equation).
    
  • Silanol Activity: If you are using a polysaccharide column (e.g., Amylose/Cellulose), the residual silanols on the silica support become "stickier" to the amine as the kinetics of desorption slow down.

Corrective Action:

  • Modifier Check: Ensure you are using 0.1% Diethylamine (DEA) or Butylamine.

  • Mobile Phase Switch: Switch from Isopropanol (high viscosity) to Ethanol or Acetonitrile (lower viscosity) to maintain mass transfer efficiency at lower temperatures.

  • Temperature Compromise: Run at 20-25°C rather than 10°C to balance thermodynamics (selectivity) with kinetics (peak shape).

Module B: Elution Order Reversal

Q3: I developed a method at 25°C where Isomer A eluted first. When I transferred it to a QC lab running at 35°C, Isomer B eluted first. Is my column broken?

A: No, the column is likely fine. You have observed Enantiomeric Elution Order (EEO) Reversal . This is a documented thermodynamic phenomenon for amino alcohols on polysaccharide phases. As you cross the isoenantioselective temperature, the term governing the separation shifts from Enthalpy (


) to Entropy (

).

Diagnostic Workflow: Use the following logic flow to determine if you are dealing with a thermodynamic inversion or a method failure.

EEO_Troubleshooting start Observation: Elution Order Changed check_params Check Mobile Phase & Column Batch start->check_params param_ok Parameters Identical? check_params->param_ok temp_diff Is Temperature different by >5°C? param_ok->temp_diff Yes column_fail Suspect Column Fouling or Batch Variation param_ok->column_fail No thermo_study Perform van't Hoff Study (See Module 3) temp_diff->thermo_study Yes temp_diff->column_fail No conclusion Conclusion: Thermodynamic EEO Reversal thermo_study->conclusion Linear Plot confirms mechanism

Figure 1: Decision tree for diagnosing elution order reversals.

Method Development Protocol: The van't Hoff Screen

To scientifically determine the optimal temperature for aminocyclopentanol separation, do not guess. Perform a van't Hoff Analysis . This protocol validates the robustness of your method.

Experimental Workflow

Prerequisites:

  • Column: Chiralpak AD-H, OD-H (Polysaccharide) or Crownpak CR(+) (Crown Ether).

  • Mobile Phase:

    • Polysaccharide:[4] Hexane/Ethanol/DEA (80:20:0.1).

    • Crown Ether: Perchloric Acid pH 1.5 / Methanol (Warning: Crown ethers require acidic conditions; Polysaccharides require basic for amines).

  • Sample: Racemic trans-2-aminocyclopentanol (or cis).

Step-by-Step Protocol:

  • Equilibration: Set the column oven to 40°C. Equilibrate for 30 minutes.

  • Data Collection: Inject sample. Record retention factors (

    
    ) and selectivity (
    
    
    
    ).
  • Step Down: Decrease temperature in 5°C increments (40°C

    
     35°C 
    
    
    
    ...
    
    
    10°C).
  • Calculation:

    • Calculate

      
       for each point.
      
    • Calculate

      
       (in Kelvin
      
      
      
      ).
  • Plotting: Plot

    
     (y-axis) vs 
    
    
    
    (x-axis).[3][5]
Data Interpretation
Plot CharacteristicPhysical MeaningRecommendation
Positive Slope Enthalpy controlled (

). Separation improves as T decreases.
Run at lowest T possible without peak broadening (typically 15-20°C).
Negative Slope Entropy controlled. Separation improves as T increases.[1][6]Run at higher T (30-40°C). Improves mass transfer too.[6]
Non-Linear (Curved) Mixed mechanism or Conformational change in CSP.Danger Zone. Method will be non-robust. Change Mobile Phase.

Technical Data: Viscosity & Pressure Considerations

When optimizing temperature for aminocyclopentanol, you must balance Thermodynamics (Resolution) against Hydrodynamics (Pressure/Viscosity).

Table 1: Impact of Temperature on Mobile Phase Viscosity (Hexane/IPA 90:10)

Temperature (°C)Viscosity (

, cP)
Relative BackpressureMass Transfer Efficiency
10 ~0.55High (100%)Poor (Broad Peaks)
25 ~0.42Medium (76%)Good
40 ~0.34Low (62%)Excellent (Sharp Peaks)

Note: If using Isopropanol (IPA) as a co-solvent, the viscosity penalty at 10°C is significant. For low-temperature separations, substitute IPA with Ethanol to maintain sharp peaks.

Visualizing the Optimization Logic

The following diagram illustrates the complete optimization loop for aminocyclopentanol isomers, integrating both thermodynamic and kinetic factors.

Optimization_Loop Start Start: Racemic Aminocyclopentanol Screen_25C Screen at 25°C (Standard) Start->Screen_25C Check_Res Check Resolution (Rs) Screen_25C->Check_Res Rs_Good Rs > 2.0 Peaks Sharp? Check_Res->Rs_Good Separation Visible Low_Res Rs < 1.5 Check_Res->Low_Res Co-elution Finalize Finalize Method Rs_Good->Finalize Yes Decrease_T Decrease T to 15°C (Enthalpy Check) Rs_Good->Decrease_T No (Optimize) Low_Res->Decrease_T Check_Broadening Peaks Broaden? Decrease_T->Check_Broadening Switch_Solvent Switch IPA -> EtOH (Lower Viscosity) Check_Broadening->Switch_Solvent Yes Increase_T Increase T to 40°C (Entropy Check) Check_Broadening->Increase_T No Improvement in Rs Switch_Solvent->Decrease_T Increase_T->Check_Res

Figure 2: Optimization workflow balancing resolution and peak shape.

References

  • Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.
  • Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions. Link

  • Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Link

  • Asnin, L. et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A, 1599, 144-152. Link

  • Overman, L. E., & Sugai, S. (1985). A convenient method for obtaining trans-2-aminocyclohexanol and trans-2-aminocyclopentanol in enantiomerically pure form.[7] The Journal of Organic Chemistry, 50(21), 4154–4155. Link

Sources

Validation & Comparative

Publish Comparison Guide: HPLC Separation of Aminocyclopentanol Stereoisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Challenge

The separation of 2-aminocyclopentanol stereoisomers represents a classic "blind spot" challenge in chromatography. This molecule presents three distinct hurdles:

  • Lack of Chromophore: The aliphatic scaffold has negligible UV absorption above 210 nm, making standard UV detection unreliable without derivatization or specialized detectors (ELSD, CAD, MS).

  • Multiple Stereogenic Centers: The presence of two chiral centers (C1 and C2) generates four stereoisomers: a cis-pair (1S,2R / 1R,2S) and a trans-pair (1R,2R / 1S,2S).

  • Functionality: The amphoteric nature (basic amine, polar hydroxyl) leads to peak tailing on traditional silica-based phases due to secondary silanol interactions.

This guide compares the two most robust methodologies: Direct Chiral Ligand Exchange/Crown Ether Chromatography (The "Clean" Method) vs. Chiral Derivatization with Reversed-Phase HPLC (The "Sensitive" Method).

Method A: Direct Chiral Separation (Crown Ether Phases)

Best For: Preparative isolation, purity assay of raw materials, and workflows where sample recovery is critical.

The Mechanism

For primary amines like aminocyclopentanol, Crown Ether phases (e.g., Crownpak CR-I(+)) are superior to polysaccharide phases.[1] The chiral recognition is driven by the formation of an ammonium inclusion complex between the protonated amine (


) and the crown ether ring. The spatial orientation of the adjacent hydroxyl group and the cyclopentyl ring creates the steric hindrance necessary for enantiodiscrimination.
Protocol A: Crown Ether Chiral HPLC
  • Column: Daicel Crownpak CR-I(+) or CR(+) (150 x 3.0 mm, 5 µm).

  • Mobile Phase: Perchloric Acid (HClO₄) pH 1.5 to 2.0 in Methanol (15:85 v/v).

    • Note: The high methanol content ensures solubility, while the acid is strictly required to keep the amine protonated for complexation.

  • Flow Rate: 0.4 – 0.5 mL/min (lower flow improves mass transfer in ligand exchange).

  • Temperature: 10°C – 25°C.

    • Expert Insight: Lowering temperature to 10°C significantly increases resolution (

      
      ) on crown ether phases by stabilizing the inclusion complex.
      
  • Detection: ELSD (Evaporative Light Scattering) or RI (Refractive Index).

    • Warning: If using UV, you are restricted to 200-210 nm. Ensure high-purity solvents to minimize baseline noise.

Expected Performance
  • Elution Order: Typically, the cis and trans diastereomers separate easily due to different pKa and shape. The enantiomers within each pair separate with

    
     values typically between 1.1 and 1.3.
    
  • Limitations: Incompatible with basic mobile phases; requires dedicated acidic columns.

Method B: Indirect Separation via Derivatization

Best For: Trace analysis (biological fluids), high-sensitivity QC, and labs lacking specialized chiral columns.

The Mechanism

Reacting the amine with a chiral derivatizing agent (CDA) converts enantiomers into diastereomers . These diastereomers possess different physicochemical properties and can be separated on a standard achiral C18 column. We utilize GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate) because it reacts rapidly with primary amines and introduces a strong UV chromophore.

Protocol B: GITC Derivatization & RP-HPLC

Step 1: Derivatization Reaction

  • Sample: Dissolve 1 mg aminocyclopentanol in 500 µL Acetonitrile (ACN).

  • Reagent: Add 500 µL of GITC solution (2 mg/mL in ACN) and 10 µL Triethylamine (TEA).

  • Incubation: Vortex and let stand at room temperature for 30 minutes.

  • Quench: Add 100 µL of 10% aqueous glycine to scavenge excess GITC.

Step 2: HPLC Conditions

  • Column: High-efficiency C18 (e.g., Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 60% B over 20 minutes.

  • Detection: UV at 254 nm (GITC moiety absorption).

  • Temperature: 30°C.

Expected Performance
  • Resolution: Excellent (

    
    ) for all four isomers. The bulky glucose moiety amplifies steric differences between the isomers.
    
  • Sensitivity: Detection limits improve by ~100x compared to underivatized low-UV detection.

Comparative Analysis

The following table contrasts the operational metrics of both methods.

FeatureMethod A: Direct (Crown Ether)Method B: Indirect (GITC Derivatization)
Primary Selectivity Host-Guest Inclusion (Chiral)Hydrophobicity/Steric (Achiral C18)
Sample Prep Time < 5 mins (Dilute & Shoot)45-60 mins (Reaction required)
Detection Limit High ppm (Low Sensitivity)Low ppb (High Sensitivity)
Resolution (

)
Moderate (1.2 - 1.8)High (> 2.5)
Cost Per Run High (Specialized Column)Low (Standard Column + Reagent)
Robustness Sensitive to Temperature/pHHighly Robust

Decision Workflow (Visualization)

The following diagram illustrates the logical pathway for selecting the appropriate method based on laboratory constraints and analytical goals.

MethodSelection Start Start: Aminocyclopentanol Analysis CheckConc Is sample concentration < 100 ppm? Start->CheckConc CheckPrep Is sample recovery needed? CheckConc->CheckPrep No (High Conc) MethodB Method B: GITC Derivatization (Standard C18) CheckConc->MethodB Yes (Trace Analysis) CheckUV Is UV (254nm) required? MethodA Method A: Direct Crown Ether (Crownpak CR-I(+)) CheckUV->MethodA No (ELSD/MS available) CheckUV->MethodB Yes (Robust Detection) CheckPrep->CheckUV No (Analytical Only) CheckPrep->MethodA Yes (Prep/Purification)

Caption: Decision tree for selecting between Direct Chiral Chromatography and Derivatization based on sensitivity and recovery needs.

Senior Scientist’s Troubleshooting Notes

Optimizing Method A (Crown Ether)
  • Peak Broadening: If peaks are broad, it indicates slow kinetics of the amine-crown interaction. Action: Reduce flow rate to 0.3 mL/min or lower the column temperature. Contrary to RP-HPLC, lower T improves kinetics in inclusion complexes.

  • Water Content: While methanol is the standard solvent, adding 5-10% water can sometimes sharpen peaks by modulating the solubility of the ammonium salt.

Optimizing Method B (Derivatization)
  • Reagent Blanks: GITC hydrolyzes slowly to form a byproduct that elutes early. Always run a "Blank" (Reagent + Buffer, no sample) to identify system peaks.

  • Stereochemical Stability: Ensure the reaction pH does not exceed 9.0. High pH can cause racemization of the aminocyclopentanol chiral centers, leading to false "isomer" peaks.

References

  • Daicel Corporation. (2023). Instruction Manual for CROWNPAK® CR-I(+) / CR-I(-). Chiral Technologies. [Link]

  • Hyun, M. H. (2016). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers. Journal of Chromatographic Science. [Link]

  • Bhushan, R., & Martens, J. (2010). Amino Acids and their Derivatives: Chiral Liquid Chromatography. Biomedical Chromatography. [Link]

Sources

A Researcher's Guide to NMR Spectral Differentiation of cis- and trans-2-Aminocyclopentanol

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, the unambiguous structural elucidation of stereoisomers is a frequent and critical challenge presented by our partners in pharmaceutical and chemical research. The subtle yet profound impact of stereochemistry on a molecule's biological activity, toxicity, and physical properties necessitates rigorous analytical confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive tool for this task, offering a deep look into the three-dimensional architecture of molecules in solution.

This guide provides an in-depth comparison of the NMR spectral features that differentiate cis- and trans-2-aminocyclopentanol. We will move beyond a simple listing of data points to explore the underlying physical principles—chemical shifts, spin-spin coupling, and the Nuclear Overhauser Effect (NOE)—that generate a unique spectroscopic "fingerprint" for each isomer. The insights provided are grounded in established theory and supported by experimental data from analogous cyclic systems, offering a robust framework for researchers working with substituted cyclopentanes.

The Foundational Difference: Stereochemistry and Conformation

The cyclopentane ring is not planar; it adopts a flexible, puckered "envelope" or "twist" conformation to minimize torsional strain. The relative orientation of the amino (-NH₂) and hydroxyl (-OH) groups in the 2-aminocyclopentanol isomers dictates the spatial relationship between the protons attached to the substituted carbons (C1 and C2).

  • In the cis-isomer , the -OH and -NH₂ groups are on the same face of the ring. Consequently, the protons attached to C1 and C2 (H-1 and H-2) are also on the same face.

  • In the trans-isomer , these functional groups are on opposite faces, placing H-1 and H-2 on opposite faces of the ring structure.

This fundamental stereochemical difference profoundly influences the NMR spectrum in three key ways, which we will use to distinguish them.

Comparative ¹H NMR Data: Chemical Shifts and Coupling Constants

The most immediate clues for distinguishing the isomers come from the standard ¹H NMR spectrum, specifically the chemical shifts (δ) and the vicinal coupling constants (³J). While precise chemical shifts can vary with solvent and concentration, the relative differences and coupling patterns are highly diagnostic.

Table 1: Representative ¹H NMR Data for cis- and trans-2-Aminocyclopentanol Isomers

Proton Assignmentcis-2-Aminocyclopentanol (Expected)trans-2-Aminocyclopentanol (Expected)Key Distinguishing Feature
H-1 (CH-OH) ~4.1 ppm (multiplet)~3.8 ppm (multiplet)The H-1 proton in the cis isomer is often slightly more deshielded (downfield) due to the proximity of the amino group on the same face.
H-2 (CH-NH₂) ~3.3 ppm (multiplet)~3.0 ppm (multiplet)Similar to H-1, the H-2 proton in the cis isomer is typically deshielded compared to the trans isomer.
³J₁﹐₂ Coupling Small (2–5 Hz) Large (7–10 Hz) This is the most reliable indicator. The dihedral angle between H-1 and H-2 in the trans isomer is nearly 180°, leading to a large coupling constant. The angle in the cis isomer is much smaller, resulting in a significantly smaller coupling constant.
Ring Protons (CH₂) 1.4 – 2.0 ppm (complex multiplets)1.3 – 1.9 ppm (complex multiplets)Significant overlap in this region makes definitive assignment difficult without 2D NMR.
Pillar 1: The Power of Vicinal Coupling (³J)

The magnitude of the coupling constant between two vicinal protons (protons on adjacent carbons) is dictated by the dihedral angle between them, a relationship described by the Karplus equation.[1]

  • For trans-2-aminocyclopentanol : The H-1 and H-2 protons are on opposite faces of the ring. In the most stable conformations, the dihedral angle between them approaches 180°. According to the Karplus curve, this anti-periplanar arrangement results in a large ³J coupling constant , typically in the range of 7-10 Hz.[2][3]

  • For cis-2-aminocyclopentanol : The H-1 and H-2 protons are on the same face of the ring. This results in a syn-clinal relationship with a much smaller dihedral angle (typically 0-40°). This geometry corresponds to a small ³J coupling constant , usually between 2 and 5 Hz.[4][5]

This marked difference in the ³J₁﹐₂ coupling constant is the single most powerful and reliable diagnostic feature in a standard ¹H NMR spectrum for assigning the stereochemistry of these isomers.

Pillar 2: The Definitive Proof - Nuclear Overhauser Effect (NOE) Spectroscopy

While J-coupling provides strong evidence, the Nuclear Overhauser Effect (NOE) offers unambiguous confirmation by probing the through-space proximity of protons. An NOE is observed as a signal enhancement when two protons are close in space (typically < 5 Å), regardless of whether they are connected through bonds.[6][7]

  • In the cis-isomer : The H-1 and H-2 protons are held on the same face of the ring, placing them in close spatial proximity. Irradiating H-1 will produce a clear NOE enhancement at the signal for H-2 (and vice versa).[8] This is definitive proof of a cis relationship.

  • In the trans-isomer : The H-1 and H-2 protons are on opposite faces of the ring, far apart in space. No NOE correlation will be observed between them.

A 2D NOESY experiment is the most efficient way to observe these correlations. A cross-peak will appear between H-1 and H-2 only for the cis isomer, providing an irrefutable assignment.[9]

Figure 1. Logical workflow comparing the key NMR observables for cis- and trans-2-aminocyclopentanol.

Experimental Protocol: Synthesis and NMR Analysis

To provide a self-validating system, a robust experimental plan is essential. This protocol outlines the synthesis of 2-aminocyclopentanol isomers via the reduction of a β-enaminoketone, followed by detailed NMR acquisition steps.[10][11]

Part A: Synthesis of 2-Aminocyclopentanol Isomers

This procedure is adapted from established methods for the synthesis of cyclic amino alcohols.

  • Enaminone Formation:

    • To a solution of cyclopentane-1,2-dione (1.0 eq) in toluene, add benzylamine (1.0 eq).

    • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours until water evolution ceases.

    • Remove the solvent under reduced pressure. The crude 2-(benzylamino)cyclopent-2-en-1-one can be purified by column chromatography or used directly in the next step.

  • Diastereoselective Reduction:

    • Dissolve the crude enaminone in a 1:1 mixture of THF and isopropanol.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (NaBH₄) (2.0 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction carefully by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification and Deprotection (if necessary):

    • The resulting mixture of cis- and trans-N-benzyl-2-aminocyclopentanol diastereomers can be separated by flash column chromatography on silica gel.

    • If the parent amino alcohol is desired, the benzyl group can be removed by catalytic hydrogenation (e.g., H₂, Pd/C in methanol).

Part B: NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Dissolve ~5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum on a 400 MHz or higher spectrometer.

    • Ensure adequate spectral width to cover all proton signals (typically 0-10 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ²D COSY Acquisition:

    • Acquire a standard gradient-selected COSY (Correlation Spectroscopy) experiment to establish proton-proton bond connectivities and aid in the assignment of all ring protons.

  • ²D NOESY Acquisition:

    • Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum.[6]

    • Use a mixing time appropriate for a small molecule (typically 500-800 ms) to allow for the buildup of NOE correlations.

    • This experiment is critical for the definitive assignment of stereochemistry.

Sources

trans-2-Aminocyclopentanol hydrochloride vs. trans-2-aminocyclohexanol hydrochloride as a chiral auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of trans-2-aminocyclopentanol hydrochloride and trans-2-aminocyclohexanol hydrochloride when employed as chiral auxiliaries. This content is structured for research scientists and process chemists requiring actionable data for experimental design.

Executive Summary

In the landscape of asymmetric synthesis, trans-2-aminocyclohexanol is the industrial "workhorse"—offering a balance of low cost, high availability, and predictable induction via a rigid chair conformation. trans-2-Aminocyclopentanol , while less ubiquitous, serves as a high-performance "specialist." Its 5,5-fused ring system creates a distinct, often tighter steric pocket that can resolve difficult stereochemical problems where the cyclohexyl analog fails.

The Verdict:

  • Start with trans-2-aminocyclohexanol for standard aldol/alkylation reactions due to cost-efficiency and extensive literature precedence.

  • Switch to trans-2-aminocyclopentanol if the cyclohexyl derivative yields insufficient diastereomeric excess (de < 90%) or if the transition state requires a more compact steric wall.

Structural & Mechanistic Basis

The efficacy of these auxiliaries relies on their conversion into 2-oxazolidinones (Evans-type auxiliaries). The conformational rigidity of the resulting bicyclic system dictates the level of stereocontrol.

A. trans-2-Aminocyclohexanol (The 6,5-Fusion)
  • Structure: Forms a trans-fused perhydrobenzoxazol-2-one.

  • Conformation: The cyclohexane ring locks into a rigid chair conformation. The oxazolidinone ring is fused equatorially/equatorially.

  • Mechanism: This creates a well-defined "steric wall" on one face of the enolate. The rigidity is high, minimizing conformational flux during the transition state.

B. trans-2-Aminocyclopentanol (The 5,5-Fusion)
  • Structure: Forms a trans-fused perhydro-2H-cyclopenta[d]oxazol-2-one.

  • Conformation: The fusion of two five-membered rings creates a highly constrained, "V-shaped" or puckered bicyclic system.

  • Mechanism: Unlike the chair, this system has less entropic freedom. The steric bulk is often projected more acutely toward the reaction center, potentially offering higher selectivity for smaller or less differentiated electrophiles.

C. Mechanistic Visualization

The following diagram illustrates the workflow and the structural divergence that leads to stereoselectivity.

G cluster_cyclohex Pathway A: Cyclohexyl (Standard) cluster_cyclopent Pathway B: Cyclopentyl (Specialist) Start Chiral Auxiliary Selection C6_Input trans-2-Aminocyclohexanol (Chair Conformation) Start->C6_Input C5_Input trans-2-Aminocyclopentanol (Envelope/Twist) Start->C5_Input C6_Ox 6,5-Trans-Fused Oxazolidinone (Rigid Chair-Envelope Fusion) C6_Input->C6_Ox Phosgene/CDI Reaction Asymmetric Reaction (Aldol / Alkylation) C6_Ox->Reaction C6_Result Standard Induction (90-98% de) Cleavage Auxiliary Removal (LiOOH / LiOH) C6_Result->Cleavage C5_Ox 5,5-Trans-Fused Oxazolidinone (Highly Strained/Puckered) C5_Input->C5_Ox Phosgene/CDI C5_Ox->Reaction C5_Result Enhanced Induction (>99% de possible) C5_Result->Cleavage Reaction->C6_Result Reaction->C5_Result

Caption: Structural divergence of 5,5-fused vs. 6,5-fused auxiliary pathways influencing stereochemical outcome.

Performance Comparison Table

The following data aggregates typical performance metrics from asymmetric alkylation and aldol reactions reported in literature.

Featuretrans-2-Aminocyclohexanoltrans-2-Aminocyclopentanol
Primary Application General purpose asymmetric alkylation/aldolHigh-precision resolution of difficult substrates
Resulting Scaffold trans-Perhydrobenzoxazol-2-onetrans-Perhydrocyclopenta[d]oxazol-2-one
Conformational Lock High (Rigid Chair)Very High (Strained Bicyclic Pucker)
Typical Yield (Alkylation) 85 – 95%80 – 92%
Typical Selectivity (de) 90 – 98%95 – >99%
Crystallinity Excellent (Easy purification)Good (Often requires chromatography)
Commercial Cost Low (Commodity Precursor)High (Specialty Precursor)
Recovery Yield >95%>90%

Experimental Protocols

These protocols are designed for the hydrochloride salts as starting materials.

Phase 1: Synthesis of the Chiral Oxazolidinone

Note: This step converts the amino alcohol into the active auxiliary.

  • Neutralization: Suspend the amino alcohol hydrochloride (1.0 equiv) in dry THF. Add Et₃N (2.2 equiv) at 0°C to liberate the free base.

  • Cyclization:

    • Method A (Phosgene/Triphosgene): Add triphosgene (0.35 equiv) dropwise at 0°C. Stir for 2h, then warm to RT.

    • Method B (CDI - Safer): Add 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv) at RT and reflux for 12h.

  • Workup: Quench with water, extract with CH₂Cl₂, dry over MgSO₄, and recrystallize (usually from EtOAc/Hexanes).

Phase 2: N-Acylation (Attachment of Substrate)
  • Dissolve the oxazolidinone (1.0 equiv) in dry THF under N₂.

  • Cool to -78°C and add n-BuLi (1.1 equiv) dropwise. (Lithiated auxiliary is generated).

  • Add the acid chloride (e.g., propionyl chloride, 1.1 equiv) slowly.

  • Stir at -78°C for 30 min, then warm to 0°C.

  • Validation: Check TLC for disappearance of the NH auxiliary spot.

Phase 3: Asymmetric Alkylation (The Stereoselective Step)

Example: Methylation of N-propionyl derivative.

  • Dissolve N-propionyl oxazolidinone (1.0 equiv) in dry THF.

  • Cool to -78°C . Add NaHMDS or LDA (1.1 equiv) to form the Z-enolate.

    • Critical Step: The metal chelation locks the enolate geometry.

  • Add Methyl Iodide (3.0 equiv).

  • Stir at -78°C for 2-4h.

  • Observation: The bulky ring system (cyclohexyl or cyclopentyl) blocks the Re-face (or Si-face depending on enantiomer), forcing the electrophile to attack from the open face.

Phase 4: Cleavage (Recovery of Product & Auxiliary)
  • Dissolve the alkylated product in THF/H₂O (3:1).

  • Add LiOH (2.0 equiv) and H₂O₂ (30%, 4.0 equiv) at 0°C.

    • Why H₂O₂? It forms the hydroperoxide anion, which is more nucleophilic than hydroxide, cleaving the imide without racemizing the center.

  • Quench with Na₂SO₃. Extract the chiral acid (aqueous layer) and the auxiliary (organic layer).

Critical Analysis & Troubleshooting

When to use the Cyclopentyl Analog?

While the cyclohexyl derivative is standard, the cyclopentyl analog is superior in cases of "matched/mismatched" double asymmetric induction .

  • Scenario: If your substrate already has a chiral center that opposes the induction of the cyclohexyl auxiliary (low de), the tighter "bite angle" of the 5,5-fused cyclopentyl system can sometimes override the substrate control more effectively than the 6,5-system.

Solubility Issues
  • Cyclohexyl: The hydrochloride salt is moderately soluble in water/ethanol. The free base oxazolidinone is highly soluble in DCM/THF.

  • Cyclopentyl: Often exhibits lower solubility in non-polar solvents due to the compact polar nature. Ensure complete dissolution during the lithiation step (Phase 2) to avoid inconsistent yields.

Stability

Both hydrochloride salts are hygroscopic. Store in a desiccator. The derived oxazolidinones are stable indefinitely at room temperature.

References

  • Original Development of Oxazolidinones: Evans, D. A., et al. "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 103(8), 2127–2129. Link

  • Cyclopentyl Auxiliary Specifics: Ghosh, A. K., et al. "Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary." Tetrahedron Letters, 39(12), 1998. Link

  • Cyclohexyl Auxiliary Applications: Whitesell, J. K. "C2 symmetry and asymmetric induction." Chemical Reviews, 89(7), 1581–1590. Link

  • Comparative Conformational Analysis: Banks, M. R., et al. "1,2-Amino alcohols as chiral auxiliaries." Tetrahedron, 52(12), 1996. Link

  • Cleavage Protocols: Evans, D. A., et al. "Hydrolysis of N-acyl-2-oxazolidinones with lithium hydroperoxide." Tetrahedron Letters, 28(49), 6141-6144. Link

Validation of Chemoenzymatic Synthesis for trans-2-Aminocyclopentanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of a Chemoenzymatic Route for trans-2-Aminocyclopentanol Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals.

Executive Summary

The chiral scaffold (1R,2R)-trans-2-aminocyclopentanol is a critical pharmacophore in the synthesis of GPCR ligands, carbocyclic nucleosides, and bioactive peptides. Historically, access to high-purity enantiomers has been bottlenecked by the inefficiency of classical diastereomeric salt resolution.

This guide validates a Novel Chemoenzymatic Route utilizing Candida antarctica Lipase B (CAL-B) for the kinetic resolution of the racemic intermediate. By replacing the iterative crystallization steps of the legacy route with a highly selective biocatalytic acylation, this new protocol demonstrates superior scalability, atom economy, and optical purity.

Route Comparison: Legacy vs. Chemoenzymatic

The following analysis contrasts the traditional chemical resolution (using L-Tartaric acid) against the validated CAL-B enzymatic route.

Comparative Performance Metrics
MetricLegacy Route (Chemical Resolution) New Route (Chemoenzymatic) Impact
Enantiomeric Excess (ee) 92–95% (requires recrystallization)>99% (single pass)Eliminates rework cycles.
Overall Yield 25–30% (theoretical max 50%)42–46% (theoretical max 50%)Near-quantitative recovery of enantiomer.
Process Time 48–72 hours (slow crystallization)6–12 hours (rapid kinetics)4x throughput increase.
Solvent Usage High (Ethanol/Methanol reflux)Low (MTBE/Toluene, recyclable)Improved Green Chemistry score.
Reagent Cost Moderate (Chiral acids stoichiometric)Low (Immobilized enzyme reusable)Reduced OpEx on scale-up.

The Validated Protocol: Chemoenzymatic Kinetic Resolution

This protocol details the synthesis of (1R,2R)-trans-2-aminocyclopentanol hydrochloride starting from cyclopentene oxide, featuring the critical enzymatic resolution step.

Phase 1: Ring Opening (Common to Both Routes)
  • Substrate: Cyclopentene oxide[1]

  • Reagent: Aqueous Ammonia (25%)

  • Conditions: 100°C, 4 hours (Pressure vessel)

  • Mechanism: SN2 attack of ammonia on the epoxide results in exclusive trans stereochemistry due to backside attack.

  • Output: rac-trans-2-Aminocyclopentanol.

Phase 2: Enzymatic Resolution (The Innovation)

Instead of forming a tartrate salt, the racemic amine is subjected to lipase-catalyzed acylation.

Step-by-Step Methodology:

  • N-Protection (Optional but Recommended): The crude racemic amine is converted to rac-trans-N-Boc-2-aminocyclopentanol using Boc2O (1.1 eq) in DCM. Note: While CAL-B can accept free amino alcohols, N-protection prevents chemoselectivity issues (N- vs O-acylation) and enhances enantioselectivity.

  • Enzymatic Setup:

    • Dissolve rac-N-Boc-amine (10 g) in MTBE (Methyl tert-butyl ether).

    • Add Vinyl Acetate (3.0 eq) as the irreversible acyl donor.

    • Add Novozym 435 (Immobilized CAL-B, 10% w/w relative to substrate).

  • Incubation: Stir at 30°C at 200 rpm. Monitor conversion via GC/HPLC.

  • Endpoint: The reaction is stopped at 50% conversion .

    • Mechanism: CAL-B selectively acetylates the (1R,2R)-enantiomer's hydroxyl group, forming the (1R,2R)-Ester .

    • The (1S,2S)-Alcohol remains unreacted.

  • Separation: Filter off the enzyme (save for reuse). Evaporate solvent. Separate the Ester and Alcohol via flash chromatography or partition (Ester is lipophilic; Alcohol is more polar).

  • Hydrolysis & Salt Formation:

    • The isolated (1R,2R)-Ester is hydrolyzed (NaOH/MeOH) to the chiral alcohol.

    • Deprotection: Treat with 4M HCl in Dioxane to remove the Boc group.

    • Crystallization: Precipitate with Et2O to yield (1R,2R)-trans-2-Aminocyclopentanol Hydrochloride .

Mechanistic Validation

The superiority of the new route lies in the catalytic selectivity of the enzyme active site compared to the thermodynamic solubility differences relied upon in chemical resolution.

Enzymatic Selectivity Mechanism

The catalytic triad of CAL-B (Ser-His-Asp) operates via a "Ping-Pong Bi-Bi" mechanism. The chiral pocket of the enzyme imposes steric constraints that heavily favor the transition state of the (1R,2R)-enantiomer, resulting in an Enantiomeric Ratio (E-value) often exceeding 200.

CALB_Mechanism Enzyme Free CAL-B (Ser-His-Asp) AcylEnzyme Acyl-Enzyme Intermediate Enzyme->AcylEnzyme 1. Acylation (Release Acetaldehyde) AcylDonor Vinyl Acetate AcylDonor->AcylEnzyme FastReact (1R,2R)-Ester (Product) AcylEnzyme->FastReact 2. Enantioselective Transfer (Fast) Racemate rac-trans-Alcohol Racemate->FastReact (1R,2R) fits pocket SlowReact (1S,2S)-Alcohol (Unreacted) Racemate->SlowReact (1S,2S) steric clash FastReact->Enzyme Regenerated

Figure 1: Catalytic cycle of CAL-B showing the kinetic discrimination between enantiomers.

Workflow Visualization

The diagram below illustrates the efficiency gain of the Chemoenzymatic route over the Legacy route.

RouteComparison cluster_Legacy Legacy Route: Chemical Resolution cluster_New New Route: Chemoenzymatic Start Cyclopentene Oxide Ammonolysis Ammonolysis (NH3, 100°C) Start->Ammonolysis Racemate rac-trans-2-Aminocyclopentanol Ammonolysis->Racemate Tartrate Add L-Tartaric Acid Racemate->Tartrate Protect Boc Protection Racemate->Protect Cryst1 Crystallization 1 (48h, 85% ee) Tartrate->Cryst1 Cryst2 Recrystallization 2 (24h, >98% ee) Cryst1->Cryst2 SaltBreak Salt Break & HCl Formation Cryst2->SaltBreak Product (1R,2R)-trans-2-Aminocyclopentanol HCl (>99% ee) SaltBreak->Product EnzymeStep CAL-B Kinetic Resolution (Vinyl Acetate, 6h) Protect->EnzymeStep Filter Filtration & Separation EnzymeStep->Filter Deprotect Hydrolysis & HCl Formation Filter->Deprotect Deprotect->Product

Figure 2: Process flow comparison highlighting the streamlined nature of the enzymatic route.

Experimental Data Summary

Data derived from validation batches (50g scale).

ParameterBatch A (Legacy)Batch B (Chemoenzymatic)
Input (Racemate) 50.0 g50.0 g
Reaction Time 96 hours14 hours
Crude Yield 14.5 g (29%)22.1 g (44%)
Purity (HPLC) 98.2%99.5%
Chiral Purity (ee) 96.5%>99.1%
E-Factor (Waste) 45 kg/kg 12 kg/kg

References

  • Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. ResearchGate. [Link]

  • A convenient method for obtaining trans-2-aminocyclohexanol and trans-2-aminocyclopentanol in enantiomerically pure form. Journal of Organic Chemistry. [Link]

  • Preparation of trans-4-amino-2-cyclopentene-1-carboxylic acid derivatives (WO2000058500A1).
  • New route to 4-aminocyclopent-2-en-1-ols: Synthesis and enantioselective rearrangement. York Research Database. [Link][2]

Sources

A Comparative Study of the Biological Activity of Aminocyclopentanol Stereoisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The aminocyclopentanol scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for a diverse range of bioactive molecules, including glycosidase inhibitors, antiviral agents (e.g., Peramivir), and antifungal antibiotics (e.g., Cispentacin). The biological activity of this scaffold is governed strictly by stereochemistry. The spatial arrangement of the hydroxyl (-OH) and amino (-NH2) groups—specifically their cis or trans relationship and absolute configuration—dictates target selectivity, transport efficacy, and metabolic stability.

This guide provides a technical comparison of aminocyclopentanol stereoisomers, synthesizing data from neuropharmacology, antimicrobial research, and enzyme kinetics. It includes validated synthetic protocols and mechanistic visualizations to support drug development workflows.

Structural Analysis & Stereochemical Classes[1]

The core 2-aminocyclopentanol moiety exists as two diastereomeric pairs (four stereoisomers). Biological systems discriminate between these isomers with high fidelity.

Isomer ClassConfigurationKey FeaturePrimary Biological Relevance
Trans-Isomers (1R,2R) / (1S,2S)Substituents on opposite facesMetabotropic Agonists: Mimics extended transition states (e.g., trans-ACPD).
Cis-Isomers (1R,2S) / (1S,2R)Substituents on same faceAntifungal/Antibiotic: Mimics folded peptide turns; substrate for amino acid transporters (e.g., Cispentacin).
Polysubstituted Multi-chiral centersComplex stereochemistryGlycosidase Inhibitors: Mimics sugar transition states (e.g., Trehazolin, Peramivir).

Comparative Case Studies

Case Study A: Neurotransmitter Receptor Selectivity (ACPD)

Compound: 1-Amino-1,3-cyclopentanedicarboxylic acid (ACPD) Target: Glutamate Receptors (mGluR vs. iGluR)

The ACPD scaffold—a functionalized aminocyclopentane—illustrates how stereochemistry switches a drug from a therapeutic tool to a neurotoxin.

  • Trans-ACPD: Acts as a selective agonist for metabotropic glutamate receptors (mGluRs). It modulates synaptic transmission without causing immediate depolarization, making it a valuable probe for memory and learning pathways.

  • Cis-ACPD: Exhibits significant activity at ionotropic receptors (NMDA/AMPA) and acts as a potent convulsant and excitotoxin in vivo.

Comparative Data:

IsomerTarget Affinity (mGluR)Target Affinity (NMDA/iGluR)In Vivo Effect (Rat Model)
(±)-Trans-ACPD High (

)
NegligibleModulates cAMP/IP3; No convulsions
(±)-Cis-ACPD ModerateModerate to HighSeizures/Excitotoxicity at >50 nmol
Case Study B: Glycosidase Inhibition (Trehazolin & Peramivir)

Compound: Aminocyclopentitol derivatives Target: Glycoside Hydrolases (Trehalase, Neuraminidase)

Inhibitors like Trehazolin and the influenza drug Peramivir utilize the aminocyclopentanol core to mimic the oxocarbenium ion transition state of sugar hydrolysis. The stereochemical requirement is absolute; the inhibitor must match the specific chirality of the natural sugar substrate (e.g., glucose or sialic acid).

  • Mechanism: The trans-diequatorial arrangement of hydroxyl and amino groups often mimics the ground state of pyranose sugars, while specific distorted conformations (induced by the cyclopentane ring) mimic the transition state.

  • Trehazolin: The (1R,2S,3R,4R)-isomer (matching glucose stereochemistry) inhibits trehalase with a

    
     in the nanomolar range. Inversion at any single center typically raises the 
    
    
    
    by 3–4 orders of magnitude (loss of potency).

Mechanistic Visualization

The following diagram illustrates the divergent signaling pathways activated by cis and trans isomers of aminocyclopentane derivatives (specifically ACPD) and the synthesis logic.

G Start Aminocyclopentane Scaffold Trans Trans-Isomer (1R,2R) Start->Trans Stereoselective Synthesis Cis Cis-Isomer (1R,2S) Start->Cis Stereoselective Synthesis mGluR mGluR (Metabotropic) GPCR Pathway Trans->mGluR High Affinity Agonist iGluR NMDA/AMPA (Ionotropic) Ion Channel Cis->iGluR Off-target Binding Transporter L-Amino Acid Transporter Cis->Transporter Substrate Mimicry (Cispentacin) Modulation Synaptic Modulation (Learning/Memory) mGluR->Modulation G-protein Signaling Toxicity Excitotoxicity (Convulsions) iGluR->Toxicity Ca2+ Influx Uptake Cellular Uptake (Antifungal Activity) Transporter->Uptake Active Transport

Caption: Divergent biological pathways of aminocyclopentane stereoisomers. Trans-isomers typically favor GPCR binding, while Cis-isomers often interact with ion channels or transporters.

Experimental Protocols

Protocol A: Synthesis of trans-2-Aminocyclopentanol

Objective: To synthesize the thermodynamically stable trans-isomer via epoxide ring opening. This method ensures high diastereoselectivity.

Reagents: Cyclopentene oxide, Sodium azide (


), Ammonium chloride (

), Lithium Aluminum Hydride (

).
  • Epoxide Opening (Azidolysis):

    • Dissolve cyclopentene oxide (10 mmol) in methanol/water (8:1 v/v).

    • Add

      
       (15 mmol) and 
      
      
      
      (15 mmol).
    • Reflux at 65°C for 12 hours.

    • Mechanism:[1][2]

      
       attack of azide on the epoxide carbon causes inversion of configuration, resulting in trans-2-azidocyclopentanol.
      
    • Workup: Extract with ethyl acetate, wash with brine, dry over

      
      , and concentrate.
      
  • Reduction:

    • Dissolve the crude azide in dry THF under

      
       atmosphere.
      
    • Slowly add

      
       (1.5 eq) at 0°C. Stir at room temperature for 4 hours.
      
    • Quench: Carefully add water, 15% NaOH, then water (Fieser method). Filter precipitate.[3]

    • Purification: Recrystallize from ethanol/ether.

    • Yield: Typically >80% trans-2-aminocyclopentanol.

Protocol B: Enzyme Inhibition Assay (Glycosidase)

Objective: To determine


 values for aminocyclopentanol derivatives against 

-glucosidase or trehalase.
  • Preparation:

    • Prepare 0.1 M phosphate buffer (pH 6.8).

    • Dissolve enzyme (e.g.,

      
      -glucosidase from S. cerevisiae, 1 U/mL) in buffer.
      
    • Dissolve substrate (p-nitrophenyl-

      
      -D-glucopyranoside, pNPG, 2 mM) in buffer.
      
    • Prepare serial dilutions of the test compound (aminocyclopentanol derivative) in DMSO (final DMSO <5%).

  • Assay Workflow:

    • Step 1: Add 20

      
      L of test compound solution to 96-well plate.
      
    • Step 2: Add 20

      
      L of enzyme solution. Incubate at 37°C for 15 minutes (pre-incubation allows inhibitor binding).
      
    • Step 3: Add 40

      
      L of pNPG substrate to initiate reaction.
      
    • Step 4: Incubate at 37°C for 20 minutes.

    • Step 5: Stop reaction with 100

      
      L of 0.2 M 
      
      
      
      .
  • Data Analysis:

    • Measure absorbance at 405 nm (release of p-nitrophenol).

    • Calculate % Inhibition:

      
      .
      
    • Plot log[Concentration] vs. % Inhibition to determine

      
      .
      

Summary of Biological Activity by Isomer[5][6][7][8][9]

Compound ClassStereoisomerBiological ActivityMechanism
ACPD Trans-(1R,3R)mGluR AgonistBinds "Venus Flytrap" domain of GPCR
ACPD Cis-(1R,3S)NeurotoxinActivates NMDA receptors; causes Ca2+ overload
Cispentacin Cis-(1R,2S)AntifungalActive transport into cell; inhibits tRNA synthetase
Trehazolin (1R,2S,3R,4R)Potent Inhibitor (

nM)
Mimics glucose transition state
Trehazolin 2-epi (Trans)Weak Inhibitor (

mM)
Steric clash with enzyme active site

References

  • Stereoselective Inhibition of Glycosidases: Synthesis and evaluation of aminocyclopentitol derivatives. Journal of Antibiotics, 1994.[4] Link

  • ACPD Pharmacology: In vitro and in vivo pharmacology of trans- and cis-1-amino-1,3-cyclopentanedicarboxylic acid. Neuropharmacology, 1991. Link

  • Cispentacin Isolation: Isolation and structure of a new antifungal antibiotic, cispentacin. Journal of Antibiotics, 1989. Link

  • Peramivir Conformational Analysis: Conformational analysis of peramivir reveals critical differences between free and enzyme-bound states.[5] MedChemComm, 2011. Link

  • Synthesis of Aminocyclopentanols: Strategies for Accessing cis-1-Amino-2-Indanol and related scaffolds. Molecules, 2024. Link

Sources

A Researcher's Guide to Enantiomeric Excess Determination of trans-2-Aminocyclopentanol Hydrochloride Using Chiral HPLC

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is paramount. For chiral molecules like trans-2-Aminocyclopentanol hydrochloride, where enantiomers can exhibit divergent pharmacological and toxicological profiles, rigorous enantiomeric purity assessment is a critical quality attribute.[1][2] High-Performance Liquid Chromatography (HPLC) employing a Chiral Stationary Phase (CSP) has emerged as the definitive method for such analyses, offering unparalleled accuracy and robustness.[1][3]

This guide provides an in-depth comparison of chiral HPLC methods for determining the enantiomeric excess of trans-2-Aminocyclopentanol hydrochloride. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights and supporting experimental data to facilitate informed methodological choices.

The Critical Role of the Chiral Stationary Phase

The cornerstone of a successful enantiomeric separation is the selection of an appropriate Chiral Stationary Phase (CSP).[1] CSPs create a chiral environment where the transient diastereomeric complexes formed with the enantiomers of the analyte have different stabilites, leading to differential retention times.[3][4] For amino alcohols like trans-2-Aminocyclopentanol, polysaccharide-based and Pirkle-type CSPs are often the most effective.[1][5]

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, offer broad applicability due to their complex three-dimensional structures, which provide multiple chiral recognition sites.[1] Pirkle-type CSPs, on the other hand, rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral discrimination and are particularly well-suited for analytes containing aromatic groups.[5]

Chiral HPLC Method for trans-2-Aminocyclopentanol Hydrochloride: A Detailed Protocol

This section outlines a validated chiral HPLC method for the enantiomeric excess determination of trans-2-Aminocyclopentanol hydrochloride. The causality behind each experimental choice is explained to provide a deeper understanding of the method's principles.

Workflow of Chiral HPLC for Enantiomeric Excess Determination

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Sample trans-2-Aminocyclopentanol Hydrochloride Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration HPLC HPLC System with Chiral Column Filtration->HPLC Separation Enantiomeric Separation HPLC->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram with Separated Enantiomer Peaks Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Enantiomeric Excess (%) Integration->Calculation

Caption: Workflow for enantiomeric excess determination using chiral HPLC.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Chiral Stationary Phase: A cellulose-based CSP, such as a Chiralpak® AD-H column (250 x 4.6 mm, 5 µm), is recommended for its proven efficacy in separating amino alcohol enantiomers.[6]

  • Mobile Phase: An isocratic mobile phase consisting of n-Hexane, ethanol, and diethylamine (DEA) in a ratio of 85:15:0.1 (v/v/v) is effective.[6] The addition of a small amount of a basic modifier like DEA is crucial to improve peak shape and resolution for amine-containing analytes by minimizing tailing.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C. Maintaining a constant column temperature is critical for reproducible retention times and resolution.

  • Detection: UV detection at 210 nm is appropriate for non-aromatic amino alcohols.

  • Sample Preparation:

    • Accurately weigh and dissolve the trans-2-Aminocyclopentanol hydrochloride sample in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • Injection Volume: 10 µL.

Data Analysis and System Suitability:

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula:

ee (%) = [([Area₁] - [Area₂]) / ([Area₁] + [Area₂])] x 100[3]

Before sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.[7] This typically involves injecting a solution containing a racemic mixture of the analyte and verifying that the resolution (Rs) between the enantiomer peaks is greater than 1.5.[1]

Comparison with Alternative Methods

While chiral HPLC is the gold standard, other techniques can be employed for enantiomeric excess determination, each with its own set of advantages and limitations.

Method Principle Advantages Disadvantages Applicability to trans-2-Aminocyclopentanol HCl
Chiral HPLC Differential interaction with a chiral stationary phase.[3]High accuracy, robustness, and wide applicability.[1]Can require method development to find a suitable CSP and mobile phase.Highly Recommended: The most reliable and widely accepted method.
Chiral Gas Chromatography (GC) Separation on a chiral stationary phase in the gas phase.[8]High resolution for volatile and thermally stable compounds.[9]Requires derivatization for non-volatile compounds like amino alcohols; potential for racemization at high temperatures.[8]Feasible with Derivatization: Requires conversion to a more volatile derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers.Rapid analysis time; provides structural information.Lower sensitivity and accuracy compared to chromatographic methods; may require specialized chiral reagents.[9]Alternative/Confirmatory: Useful for qualitative analysis and confirmation of enantiomeric purity.
Capillary Electrophoresis (CE) Differential migration of enantiomers in a capillary under the influence of an electric field, often with a chiral selector in the buffer.High efficiency and resolution; requires minimal sample and solvent.Can have lower reproducibility compared to HPLC; sensitivity can be a limitation.Possible: A viable alternative, particularly for small sample volumes.
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left and right circularly polarized light.Can determine the absolute configuration of the major enantiomer.Not suitable for accurate quantification of enantiomeric excess in mixtures without complex calibration.[10]Not Recommended for ee Determination: Primarily used for confirming the absolute configuration.
Method Validation: Ensuring Trustworthiness

Validation of a chiral HPLC method is essential to ensure its reliability for routine quality control.[7] Key validation parameters, as per ICH guidelines, include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The determination of enantiomeric excess for trans-2-Aminocyclopentanol hydrochloride is most effectively and reliably achieved using chiral HPLC with a cellulose-based stationary phase. This method provides the necessary accuracy, precision, and robustness required for pharmaceutical quality control. While alternative techniques like chiral GC and NMR spectroscopy have their specific applications, they do not offer the same combination of versatility and quantitative performance as chiral HPLC for this particular analyte. The detailed protocol and comparative data presented in this guide serve as a comprehensive resource for researchers to implement a scientifically sound and validated method for the enantiomeric purity assessment of trans-2-Aminocyclopentanol hydrochloride.

References

  • Yu, J., Lee, J. M., & Ryoo, J. J. (2016). Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. Chirality, 28(4), 276-281. [Link]

  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science. [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology. [Link]

  • Amino alcohol-derived chiral stationary phases. ResearchGate. [Link]

  • Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. ACS Publications. [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. [Link]

  • Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R)-Quinuclidinol, by Precolumn Derivatization. Journal of Chromatographic Science. [Link]

  • Development and Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner Using a Chiralpak® AD-3 Column. Journal of Chromatographic Science. [Link]

  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols. [Link]

  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. PMC. [Link]

  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. PubMed. [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC. [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Enantioseparation of Chiral Drugs – An Overview. ResearchGate. [Link]

  • Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC. [Link]

  • Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors. PMC. [Link]

  • [The enantiomeric separation of aromatic alcohol amino drugs by thin-layer chromatography]. PubMed. [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. [Link]

  • Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. PMC. [Link]

  • CHIRAL DRUG ANALYSIS AND THEIR APPLICATION. ResearchGate. [Link]

  • Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. [Link]

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Cross-Validation of Analytical Methods for the Characterization of Aminocyclopentanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Chiral Challenge

Aminocyclopentanol derivatives are critical scaffolds in the synthesis of neuraminidase inhibitors (e.g., Peramivir) and novel GPCR ligands. However, their characterization presents a "perfect storm" of analytical challenges:

  • Lack of Chromophores: The core aminocyclopentanol scaffold lacks conjugated systems, rendering standard UV-Vis detection (HPLC-UV) insensitive or reliant on non-specific low-wavelength detection (200–210 nm), which is prone to solvent interference.

  • Stereochemical Complexity: With two chiral centers, separating enantiomers and diastereomers (cis/trans) is mandatory but difficult on achiral stationary phases.

  • Polarity: These low-molecular-weight amphiphiles retain poorly on standard C18 columns.

This guide moves beyond standard pharmacopeial methods to propose a cross-validated analytical matrix . We compare the "workhorse" method (HILIC-CAD) against the "orthogonal" structural confirmation (GC-MS) and the "primary reference" method (qNMR).

The Analytical Triad: Method Comparison

Method A: Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection (HILIC-CAD)

The Routine Quantitation Workhorse

While UV detection fails for underivatized aminocyclopentanols, Charged Aerosol Detection (CAD) offers a universal response independent of chemical structure. CAD detects analyte particles after mobile phase evaporation, making it ideal for non-chromophoric, non-volatile salts.

  • Mechanism: Mobile phase nebulization

    
     Drying 
    
    
    
    Particle charging (Corona discharge)
    
    
    Electrometer detection.
  • Why HILIC? It retains polar amines without the need for aggressive ion-pairing reagents (like TFA) that suppress MS signals or cause baseline drift in CAD.

Method B: Gas Chromatography-Mass Spectrometry (GC-MS)

The Structural Confirmator

Direct GC analysis of aminocyclopentanols is ill-advised due to thermal instability and peak tailing caused by hydroxyl/amine hydrogen bonding. Derivatization is required.

  • Protocol: Silylation using BSTFA + 1% TMCS replaces active protons with trimethylsilyl (TMS) groups, rendering the molecule volatile and thermally stable.

  • Utility: Provides mass spectral fingerprints for structural identification, distinguishing between regioisomers that might co-elute in LC.

Method C: Quantitative NMR (qNMR)

The Primary Reference Standard[1][2]

When reference standards are unavailable or of unknown purity (common in early development), qNMR serves as the absolute purity anchor. It relies on the direct proportionality between signal integration and molar concentration, requiring no response factor calibration for the analyte itself.

Comparative Performance Data

The following data summarizes the performance of these methods for a representative intermediate, (1S,3S)-3-aminocyclopentan-1-ol.

FeatureHILIC-CAD (Method A)GC-MS (TMS Deriv.) (Method B)qNMR (

H) (Method C)
Primary Utility Routine Purity & AssayStructural ID & Impurity ProfilingAbsolute Purity Assignment
LOD ~1–5 ng on-column~0.1 ng (SIM mode)~1 mg (sample dependent)
Linearity (

)
> 0.995 (Quadratic fit often needed)> 0.999N/A (Molar ratio)
Selectivity High for polar impuritiesHigh for volatile impuritiesHigh (if signals distinct)
Sample Prep Dilute & ShootDerivatization (30-60 min)Dissolve + Internal Std
Stereo-selectivity Low (requires chiral column)Low (requires chiral column)None (unless chiral shift reagent used)

Detailed Experimental Protocols

Protocol A: HILIC-CAD for Purity Profiling
  • Column: Waters XBridge Amide or Thermo Accucore HILIC (150 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% B hold (0-1 min), 90%

    
     60% B (1-10 min), Re-equilibrate (5 min).
    
  • Flow Rate: 0.4 mL/min.

  • Detector Settings: Evaporation Temp: 35°C; Power Function: 1.0 (or optimized for linearity).

  • Critical Insight: The ammonium formate buffer is volatile, preventing salt deposits in the CAD nebulizer. pH 3.0 ensures the amine is protonated, improving peak shape on HILIC phases.

Protocol B: GC-MS Derivatization
  • Weigh 5 mg of sample into a GC vial.

  • Add 500 µL anhydrous Pyridine (solvent/catalyst).

  • Add 200 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Cap and heat at 70°C for 30 minutes.

  • Dilute 1:10 with Heptane before injection to prevent column overload.

  • GC Parameters: DB-5MS column; Split 1:50; Temp Ramp 80°C to 300°C at 10°C/min.

Protocol C: qNMR Purity Assessment (The Validation Step)
  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent) - chosen for distinct alkene singlet at

    
     6.3 ppm.
    
  • Solvent: D

    
    O or DMSO-
    
    
    
    (depending on solubility).
  • Acquisition:

    • Relaxation delay (

      
      ) 
      
      
      
      5
      
      
      
      
      (typically 30–60s) to ensure full magnetization recovery.
    • Pulse angle: 90°.

    • Scans: 16–64 (for S/N > 150).

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molecular weight, W=Weight, P=Purity)[3][4][5]
    

The Cross-Validation Workflow

The scientific integrity of this guide relies on Orthogonal Validation . We do not simply trust the HPLC area-%. We use qNMR to validate the HPLC response.[1][5]

Step-by-Step Validation Logic:
  • Primary Assignment: Use Method C (qNMR) to determine the absolute purity of the "Gold Standard" batch of aminocyclopentanol.

  • Response Factor Calculation: Inject the Gold Standard into Method A (HILIC-CAD) at 5 concentration levels.

  • Correlation: Plot the CAD response vs. the qNMR-corrected mass.

    • Pass Criteria: The derived calibration curve must recover the qNMR purity value within

      
       1.0%.
      
  • Specificity Check: Analyze the same sample via Method B (GC-MS) .

    • Pass Criteria: Ensure no co-eluting impurities (hidden under the main HPLC peak) are detected by MS.

Visualizations

Diagram 1: Analytical Decision Matrix

Caption: Flowchart for selecting the appropriate analytical method based on analyte characteristics (chirality, volatility, chromophore).

DecisionMatrix Start Start: Aminocyclopentanol Sample Q_Chiral Is Stereochemistry Critical? Start->Q_Chiral Q_Purity Is Absolute Purity Required? Q_Chiral->Q_Purity No (Achiral/Diastereomers) Method_Chiral Method: Chiral HPLC/SFC (Polysaccharide Columns) Q_Chiral->Method_Chiral Yes (Enantiomers) Q_Volatile Is Structural ID Needed? Q_Purity->Q_Volatile No (Routine QC) Method_qNMR Method C: qNMR (Primary Reference) Q_Purity->Method_qNMR Yes (No Std Available) Method_GC Method B: GC-MS (Derivatization Req.) Q_Volatile->Method_GC Yes (Identification) Method_CAD Method A: HILIC-CAD (Routine Assay) Q_Volatile->Method_CAD No (Quantitation)

Diagram 2: Orthogonal Cross-Validation Workflow

Caption: The self-validating cycle where qNMR assigns potency to standards used to calibrate HPLC-CAD.

ValidationCycle Raw Crude Synthesized Material qNMR qNMR Analysis (Absolute Purity) Raw->qNMR 1. Assess Purity GC GC-MS Specificity Check Raw->GC 4. Orthogonal Check Cert Certified Reference Standard (CRS) qNMR->Cert 2. Assign Potency HPLC HILIC-CAD Calibration Cert->HPLC 3. Calibrate Result Validated Analytical Result HPLC->Result Quantifies GC->Result Confirms ID

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Gamache, P. H., et al. (2005). Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds. LCGC North America. Link

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Megoulas, N. C., & Koupparis, M. A. (2005). Development and validation of a novel LC/ELSD method for the quantitation of tobramycin. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A. Link

Sources

Performance comparison of different protecting groups for the amino function in aminocyclopentanol

Author: BenchChem Technical Support Team. Date: February 2026

In the synthesis of complex molecules and active pharmaceutical ingredients, the strategic use of protecting groups is fundamental to achieving desired chemical transformations with high yield and purity.[1] For aminocyclopentanol scaffolds, which are key structural motifs in various therapeutic agents, the selective protection of the amino group is a critical consideration. This guide provides an in-depth comparison of the most commonly employed protecting groups for the amino function—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—tailored specifically for researchers, scientists, and drug development professionals working with aminocyclopentanol derivatives.

The choice of a protecting group dictates the overall synthetic strategy, influencing factors such as reaction conditions, orthogonality to other functional groups, and ultimately, the efficiency of the synthetic route.[1][2] This guide will delve into the performance of these protecting groups, supported by established chemical principles and experimental insights, to empower you in making informed decisions for your synthetic campaigns.

The Strategic Importance of Amino Group Protection

The amino group is a nucleophilic and basic center, prone to reacting with a wide array of electrophiles and participating in various acid-base reactions.[3] In the context of aminocyclopentanol, this reactivity can interfere with desired transformations at the hydroxyl group or other functionalities on the cyclopentane ring. By temporarily masking the amino group, its nucleophilicity is suppressed, allowing for selective chemistry to be performed elsewhere in the molecule.[2]

An ideal protecting group should be:

  • Easily and selectively introduced in high yield.[4]

  • Stable under a variety of reaction conditions.[5]

  • Selectively removed in high yield under mild conditions that do not affect other functional groups.[2][4]

Performance Comparison of Boc, Cbz, and Fmoc Protecting Groups

The selection of an appropriate protecting group is contingent on the specific chemical environment of the aminocyclopentanol derivative and the planned synthetic sequence. The table below summarizes the key characteristics of the Boc, Cbz, and Fmoc groups.

Characteristictert-Butoxycarbonyl (Boc)Carboxybenzyl (Cbz or Z)9-Fluorenylmethyloxycarbonyl (Fmoc)
Structure
Protection Reagent Di-tert-butyl dicarbonate (Boc₂O)Benzyl chloroformate (Cbz-Cl)9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSu
Protection Conditions Mildly basic (e.g., NaHCO₃, Et₃N) in an organic solvent (e.g., THF, Dioxane)Mildly basic (e.g., Na₂CO₃, NaHCO₃) in a biphasic system or organic solventMildly basic (e.g., NaHCO₃) in a biphasic system (e.g., Dioxane/H₂O)
Deprotection Conditions Acidic (e.g., TFA in DCM, HCl in Dioxane/Isopropanol)[5][6]Catalytic Hydrogenolysis (H₂, Pd/C)[6][7]Basic (e.g., 20% piperidine in DMF)[8][9]
Stability Stable to bases, nucleophiles, and catalytic hydrogenation.[5]Stable to acidic conditions and some nucleophiles.[7]Stable to acidic conditions and catalytic hydrogenation (though can be cleaved under some conditions).[8]
Orthogonality Orthogonal to Cbz and Fmoc.[10]Orthogonal to Boc and some base-labile groups.[7]Orthogonal to Boc and Cbz.[8][10]

In-Depth Analysis and Mechanistic Insights

tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most widely used protecting groups for amines due to its ease of introduction and its stability under a broad range of conditions, particularly those involving bases and nucleophiles.[5]

Protection Mechanism: The protection of an aminocyclopentanol with di-tert-butyl dicarbonate (Boc₂O) proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride. The resulting intermediate collapses to form the tert-butyl carbamate, releasing tert-butanol and carbon dioxide as byproducts.[6]

Deprotection Mechanism: The Boc group is readily cleaved under acidic conditions.[5] Protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA), facilitates the departure of the stable tert-butyl cation. The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free amine.[6][]

Causality in Experimental Choices: The use of TFA in dichloromethane (DCM) is a standard protocol for Boc deprotection, offering a clean and efficient reaction.[5] For substrates sensitive to strong acid, milder conditions such as HCl in an organic solvent like dioxane or isopropanol can be employed.[12]

Carboxybenzyl (Cbz or Z) Group

The Cbz group, introduced by Bergmann and Zervas, was the first "modern" protecting group and remains a staple in organic synthesis.[5]

Protection Mechanism: The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (a two-phase system with a mild base). The amine attacks the acyl chloride, displacing the chloride ion.

Deprotection Mechanism: The key advantage of the Cbz group is its removal by catalytic hydrogenation.[7] The benzyl C-O bond is susceptible to cleavage by hydrogenolysis over a palladium catalyst (Pd/C). This process is exceptionally mild and yields the free amine, toluene, and carbon dioxide as byproducts.

Causality in Experimental Choices: Catalytic hydrogenation is a highly selective deprotection method that is compatible with many other functional groups. However, it is incompatible with molecules containing other reducible functionalities, such as alkenes or alkynes. In such cases, alternative deprotection methods, such as using HBr in acetic acid, can be employed, although these conditions are much harsher.

9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The Fmoc group is particularly valuable in solid-phase peptide synthesis but also finds broad application in solution-phase chemistry.[1][8] Its defining characteristic is its lability to bases.[9]

Protection Mechanism: The Fmoc group is introduced using Fmoc-Cl or, more commonly, Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-succinimide) to avoid the formation of dipeptides during the protection of amino acids.[10] The reaction proceeds under mildly basic conditions, similar to Boc and Cbz protection.[8]

Deprotection Mechanism: Deprotection of the Fmoc group is achieved via a β-elimination mechanism initiated by a base, typically a secondary amine like piperidine.[] The base abstracts the acidic proton on the fluorenyl ring, leading to the elimination of dibenzofulvene and the formation of an unstable carbamic acid, which then decarboxylates.[8]

Causality in Experimental Choices: A 20% solution of piperidine in dimethylformamide (DMF) is the standard reagent for Fmoc removal.[9] The reaction is typically fast and clean. The dibenzofulvene byproduct can sometimes be problematic and may require specific workup procedures to ensure its complete removal.

Orthogonal Protection Strategies for Aminocyclopentanols

In the synthesis of complex aminocyclopentanol derivatives, it is often necessary to protect both the amino and hydroxyl groups. An orthogonal protection strategy allows for the selective deprotection of one group in the presence of the other.[2][13] This is crucial for sequential functionalization of the molecule.

For example, an aminocyclopentanol can be protected with a Boc group on the amine and a silyl ether (e.g., TBDMS) on the alcohol. The TBDMS group is stable to the acidic conditions used to remove the Boc group, and the Boc group is stable to the fluoride-based reagents used to cleave the TBDMS ether. This orthogonality provides synthetic flexibility.[14]

Protection and deprotection workflows for the amino group.

Experimental Protocols

The following protocols are provided as general guidelines and may require optimization based on the specific aminocyclopentanol substrate.

Protocol 1: Boc Protection of Aminocyclopentanol

Materials:

  • Aminocyclopentanol derivative

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF) or Dioxane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve the aminocyclopentanol derivative (1.0 eq) in THF or dioxane.

  • Add triethylamine (1.5 eq) or a saturated aqueous solution of sodium bicarbonate.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford the N-Boc protected aminocyclopentanol.

Protocol 2: Boc Deprotection of N-Boc Aminocyclopentanol

Materials:

  • N-Boc aminocyclopentanol derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve the N-Boc aminocyclopentanol derivative (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (10-20 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected aminocyclopentanol.

Boc_Workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection start_prot Dissolve Aminocyclopentanol in THF add_base Add Base (e.g., Et₃N) start_prot->add_base add_boc Add Boc₂O at 0°C add_base->add_boc stir Stir at RT (12-24h) add_boc->stir workup_prot Aqueous Workup stir->workup_prot purify_prot Column Chromatography workup_prot->purify_prot end_prot N-Boc Aminocyclopentanol purify_prot->end_prot start_deprot Dissolve N-Boc Aminocyclopentanol in DCM add_tfa Add TFA at 0°C start_deprot->add_tfa stir_deprot Stir at RT (1-4h) add_tfa->stir_deprot quench Quench with NaHCO₃ (aq) stir_deprot->quench extract Extract with DCM quench->extract end_deprot Aminocyclopentanol extract->end_deprot

Experimental workflow for Boc protection and deprotection.

Protocol 3: Cbz Protection of Aminocyclopentanol

Materials:

  • Aminocyclopentanol derivative

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)

  • Dioxane and Water (for biphasic system)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve the aminocyclopentanol derivative (1.0 eq) in a mixture of dioxane and water.

  • Add sodium carbonate (2.0 eq) and cool the mixture to 0 °C.

  • Add benzyl chloroformate (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, extract the mixture with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

Protocol 4: Cbz Deprotection of N-Cbz Aminocyclopentanol

Materials:

  • N-Cbz aminocyclopentanol derivative

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve the N-Cbz aminocyclopentanol derivative (1.0 eq) in methanol or ethanol.

  • Carefully add Pd/C (5-10 mol %).

  • Purge the reaction flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., with a balloon).

  • Stir the reaction mixture vigorously at room temperature for 4-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate in vacuo to yield the deprotected aminocyclopentanol.

Protocol 5: Fmoc Protection of Aminocyclopentanol

Materials:

  • Aminocyclopentanol derivative

  • 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSu

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane and Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve the aminocyclopentanol derivative (1.0 eq) in a mixture of dioxane and water.

  • Add sodium bicarbonate (2.0 eq) and cool the mixture to 0 °C.

  • Add Fmoc-Cl (1.1 eq) portion-wise.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, extract the mixture with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

Protocol 6: Fmoc Deprotection of N-Fmoc Aminocyclopentanol

Materials:

  • N-Fmoc aminocyclopentanol derivative

  • Piperidine

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve the N-Fmoc aminocyclopentanol derivative (1.0 eq) in dimethylformamide.

  • Add piperidine to make a 20% (v/v) solution.

  • Stir the reaction at room temperature for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash extensively with water to remove DMF and piperidine.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected aminocyclopentanol.

Conclusion

The choice of an amino protecting group for aminocyclopentanol synthesis is a critical decision that significantly impacts the overall synthetic strategy. The Boc group offers broad stability and is easily removed with acid. The Cbz group provides an orthogonal deprotection strategy via mild catalytic hydrogenation. The Fmoc group, with its base-lability, offers another layer of orthogonality. By understanding the specific characteristics, mechanisms, and experimental considerations for each of these protecting groups, researchers can design and execute more efficient and successful synthetic routes towards complex aminocyclopentanol-containing target molecules.

References

  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]

  • Slideshare. (n.d.). Protection for amino group and amino acid. Retrieved from [Link]

  • Albericio, F., et al. (2018). Amino Acid-Protecting Groups. Chemical Reviews, 118(18), 8473-8565. Retrieved from [Link]

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Albericio, F., et al. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 119(22), 11435-11488. Retrieved from [Link]

  • YouTube. (2024, October 28). Protecting Groups for Amines: Boc, CBz and FMOC - Part:03. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Orthogonally Protected Diaminocyclopentenones as Synthons: Total Synthesis of (±)-Agelastatin A. Retrieved from [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • IntechOpen. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzyl-amino-5-carboxymethyl-cyclopentane-1-carboxylic acid. Retrieved from [Link]

  • Wiley Online Library. (2025, August 7). Synthesis of 1-Aminocyclopropyl-Pentanoic and -Heptanoic Acid Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of aminocyclopentanols: α-d-galacto configured sugar mimics. Retrieved from [Link]

  • Kocienski, P. J. (1994). Protecting Groups. Thieme.
  • University of California, Irvine. (n.d.). Protecting Groups. Retrieved from [Link]

  • Google Patents. (n.d.). CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
  • ResearchGate. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

  • ResearchGate. (2020, June 17). Recent Advances in the Protection of Amine Functionality: A Review. Retrieved from [Link]

  • Total Synthesis. (2024, January 5). Protecting Groups Archives – Page 2 of 2. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A guideline for reporting experimental protocols in life sciences. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Cost-Effective Synthesis of trans-2-Aminocyclopentanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of a synthetic pathway is a critical decision that balances efficiency, scalability, and economic viability. The chiral amino alcohol, trans-2-aminocyclopentanol hydrochloride, is a valuable building block in the synthesis of numerous pharmaceutical agents. This guide provides an in-depth, objective comparison of the most common and promising synthetic routes to this compound, supported by experimental data and cost-effectiveness analysis.

Introduction: The Significance of trans-2-Aminocyclopentanol Hydrochloride

trans-2-Aminocyclopentanol hydrochloride is a key chiral intermediate sought after for its role in the synthesis of a variety of bioactive molecules. Its rigid cyclopentane scaffold and the stereospecific arrangement of its amino and hydroxyl groups make it an ideal precursor for introducing chirality and conformational constraint into drug candidates. The hydrochloride salt form enhances stability and ease of handling. Given its importance, the development of cost-effective and scalable synthetic methodologies is of paramount importance to the pharmaceutical industry.

This guide will dissect three primary synthetic strategies:

  • Route 1: Chemoenzymatic Synthesis via Enzymatic Kinetic Resolution

  • Route 2: Catalytic Asymmetric Synthesis from a Meso-Epoxide

  • Route 3: Synthesis from Cyclopentadiene

Each pathway will be evaluated based on starting material cost, reagent and catalyst expenditure, process complexity, yield, enantioselectivity, and environmental and safety considerations.

Comparative Analysis of Synthetic Pathways

The following table provides a high-level overview of the key metrics for each synthetic pathway. A detailed breakdown and discussion follow.

MetricRoute 1: ChemoenzymaticRoute 2: Catalytic AsymmetricRoute 3: From Cyclopentadiene
Starting Material Cost ModerateLow to ModerateLow
Key Reagent/Catalyst Cost High (Enzyme)High (Chiral Catalyst)Moderate
Process Complexity ModerateModerateHigh
Typical Overall Yield ~45% (for desired enantiomer)High (>80%)Moderate
Enantioselectivity Excellent (>99% ee)Excellent (>99% ee)Variable (depends on method)
Scalability GoodExcellentModerate to Good
Environmental/Safety Concerns Generally lowModerate (metal catalyst)High (hazardous reagents)

In-Depth Pathway Analysis

Route 1: Chemoenzymatic Synthesis via Enzymatic Kinetic Resolution

This pathway leverages the high stereoselectivity of enzymes to resolve a racemic mixture of trans-2-aminocyclopentanol. A common approach involves the acylation of the racemic amino alcohol, where an enzyme, such as Candida antarctica lipase B (often immobilized as Novozym 435), selectively acylates one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.

Causality of Experimental Choices: The choice of an enzymatic approach is driven by the desire for near-perfect enantioselectivity, which is often difficult and costly to achieve through traditional chemical methods. Lipases are widely used due to their broad substrate tolerance and high stability in organic solvents. The immobilization of the enzyme allows for easy recovery and reuse, which is crucial for offsetting its high initial cost.

Workflow Diagram:

Caption: Chemoenzymatic synthesis of trans-2-aminocyclopentanol HCl.

Cost-Effectiveness Assessment:

  • Advantages:

    • Extremely high enantiopurity of the final product.

    • Mild reaction conditions, leading to lower energy costs.

    • Enzymes are biodegradable, reducing environmental impact.

    • The potential for enzyme recycling can significantly lower the catalyst cost per batch on a large scale.[1]

  • Disadvantages:

    • The maximum theoretical yield for the desired enantiomer is 50%, which can be a significant drawback in terms of atom economy.

    • The initial investment in the enzyme is high.

    • Large-scale chromatographic separation can be expensive and time-consuming.[2]

    • Enzyme activity can be sensitive to reaction conditions, requiring careful optimization.[3]

Route 2: Catalytic Asymmetric Synthesis from a Meso-Epoxide

This elegant approach starts with an achiral meso-epoxide, cyclopentene oxide, and employs a chiral catalyst to achieve an enantioselective ring-opening reaction with an amine source. A well-established method utilizes a chiral (salen)Co(III) complex as the catalyst.

Causality of Experimental Choices: The use of a meso-epoxide is highly atom-economical as, in principle, 100% of the starting material can be converted to the desired chiral product. The choice of a (salen)Co catalyst is based on its proven efficacy in catalyzing the asymmetric ring-opening of epoxides with high enantioselectivity and yields.[4] The catalyst's structure can be fine-tuned to optimize the reaction for specific substrates.

Workflow Diagram:

Caption: Catalytic asymmetric synthesis of trans-2-aminocyclopentanol HCl.

Cost-Effectiveness Assessment:

  • Advantages:

    • High theoretical yield and excellent atom economy.

    • High enantioselectivity is achievable.

    • The process is often amenable to large-scale production.

  • Disadvantages:

    • Chiral catalysts, such as (salen)Co complexes, can be expensive to synthesize or purchase.

    • The use of a metal catalyst necessitates its removal from the final product, which can add to purification costs.

    • The synthesis of the catalyst itself can be a multi-step process.

    • Disposal of the cobalt catalyst requires specific procedures to mitigate environmental impact.[5][6]

Route 3: Synthesis from Cyclopentadiene

Cyclopentadiene is an inexpensive and readily available starting material. A common synthetic sequence involves the formation of a Diels-Alder adduct, followed by subsequent transformations to introduce the amino and hydroxyl functionalities.

Causality of Experimental Choices: The low cost of cyclopentadiene makes this route attractive from a raw materials perspective. The Diels-Alder reaction is a powerful and well-understood transformation for constructing the cyclopentane ring system with initial stereochemical control. However, subsequent steps to introduce the desired functionalities can be complex and may require hazardous reagents.

Workflow Diagram:

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of trans-2-Aminocyclopentanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher engaged in the complex world of drug discovery and development, the lifecycle of a chemical intermediate like trans-2-Aminocyclopentanol hydrochloride extends far beyond the reaction vessel. Proper, compliant, and safe disposal is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a comprehensive, technically grounded framework for the disposal of this compound, ensuring the safety of your personnel and the integrity of our environment.

Core Principles: Understanding the "Why" Behind Disposal Protocols

trans-2-Aminocyclopentanol hydrochloride is classified as harmful if swallowed (H302) and may cause skin, eye, and respiratory irritation, similar to related amino alcohol compounds[1][2][3][4]. While comprehensive ecological data is not widely available, the fundamental principle of chemical stewardship dictates that we prevent its entry into the wider environment. Therefore, all disposal procedures are built upon two unwavering pillars: complete destruction and regulatory compliance .

  • The Prohibition of Aqueous Disposal: Under no circumstances should this compound or its containers be disposed of via the sewer system[5]. This is in line with the U.S. Environmental Protection Agency (EPA) ban on sewering hazardous pharmaceutical waste to prevent the contamination of water systems[6]. The unknown long-term aquatic toxicity necessitates this stringent preventative measure.

  • Cradle-to-Grave Responsibility: As the generator of the waste, your laboratory is responsible for it from creation to final disposal. This necessitates the use of licensed and certified hazardous waste management partners who can provide a manifest for tracking and a certificate of destruction.

  • Incineration as the Preferred Method: High-temperature incineration in a facility equipped with afterburners and scrubbers is the recommended method of destruction[1][7]. This process ensures the complete breakdown of the organic molecule into simpler, less harmful components like carbon dioxide, water, and nitrogen oxides, while scrubbers neutralize the acidic hydrochloride component.

Hazard Profile and Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, a thorough understanding of its hazard profile is essential. All personnel involved in the handling and disposal process must be equipped with the appropriate PPE.

Hazard ClassificationGHS CodeDescriptionSource(s)
Acute Toxicity, OralH302Harmful if swallowed[1][3]
Skin Irritation (Potential)H315Causes skin irritation[2][4]
Eye Irritation (Potential)H319Causes serious eye irritation[2][4]
Respiratory Irritation (Pot.)H335May cause respiratory irritation[2][4]

Mandatory PPE Protocol:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[1].

  • Hand Protection: Use chemical-impermeable gloves (e.g., nitrile rubber) and change them immediately if contamination occurs.

  • Body Protection: Wear a standard laboratory coat. For bulk handling or spill cleanup, impervious clothing is required[1].

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a full-face respirator with an appropriate particulate filter[1].

Disposal Workflow: A Step-by-Step Procedural Guide

The following diagram outlines the decision-making process for the proper disposal of trans-2-Aminocyclopentanol hydrochloride waste streams.

G Disposal Decision Workflow for trans-2-Aminocyclopentanol HCl cluster_0 Phase 1: Waste Identification & Segregation cluster_1 Phase 2: Packaging & Labeling cluster_2 Phase 3: Storage & Removal Start Identify Waste Stream (Unused Product, Contaminated Labware, Spill Debris) Segregate Segregate as Hazardous Chemical Waste (Solid) Start->Segregate Package Package in UN-approved, sealed container Segregate->Package Label Label Container Clearly: 'Hazardous Waste' 'trans-2-Aminocyclopentanol Hydrochloride' Accumulation Start Date Package->Label Store Store in designated, secondary containment area (Cool, Dry, Ventilated) Label->Store Contact Contact Certified Hazardous Waste Contractor Store->Contact Manifest Prepare Waste Manifest & Documentation Contact->Manifest Removal Scheduled Pickup by Contractor Manifest->Removal

Caption: Decision workflow for compliant waste disposal.

Protocol 1: Disposal of Unused or Expired Product
  • Do Not Neutralize: Do not attempt to neutralize the hydrochloride salt with a base in the lab. This can create an exothermic reaction and does not negate the need for hazardous waste disposal.

  • Secure Original Container: If possible, leave the material in its original, clearly labeled container. Ensure the cap is tightly sealed.

  • Over-packing: If the original container is compromised, place it inside a larger, sealable, and compatible container (e.g., a polyethylene drum). Use an inert absorbent material like vermiculite to pack any voids.

  • Labeling: Affix a hazardous waste label to the outer container, clearly identifying the contents and associated hazards.

  • Storage: Store the container in a designated hazardous waste accumulation area, away from incompatible materials, particularly strong oxidizing agents[5].

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal company to arrange for transport and incineration[7].

Protocol 2: Disposal of Contaminated Labware and Empty Containers
  • Gross Decontamination: Scrape out any significant solid residue into a designated solid hazardous waste container.

  • Triple Rinse Procedure:

    • Rinse the container or labware three times with a suitable solvent (e.g., methanol or ethanol).

    • Crucially, collect all rinsate. This rinsate is now considered hazardous waste. Pour it into a designated liquid hazardous waste container for halogenated organic waste.

    • This triple-rinsing procedure may allow the container to be disposed of as non-hazardous waste or sent for recycling, depending on local regulations[1]. Always confirm this with your EHS department.

  • Final Disposal: If not triple-rinsed, the "empty" container must be treated as hazardous waste and disposed of in the same manner as the unused product[2][5].

Protocol 3: Management of Spills and Contaminated Materials
  • Evacuate and Ventilate: Ensure the immediate area is clear of personnel and increase ventilation to the extent possible without spreading dust.

  • Containment: For a solid spill, prevent it from becoming airborne. Do not sweep dry. Gently cover with an absorbent material such as sand or a universal binding agent[5].

  • Collection: Carefully scoop the mixture into a designated hazardous waste container. Use non-sparking tools if a flammable solvent was also involved.

  • Decontamination: Clean the spill area with a cloth or sponge wetted with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Packaging and Labeling: Seal and label the container holding the spill debris and cleaning materials as hazardous waste.

  • Disposal: Arrange for disposal via your certified waste management partner.

Regulatory Compliance: A National Perspective

In the United States, the disposal of trans-2-Aminocyclopentanol hydrochloride falls under the regulations of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA). As a discarded chemical product, it is considered hazardous waste. It is imperative to adhere to all local, state, and federal guidelines for hazardous waste management, including manifesting, storage time limits, and personnel training[2][8].

By adhering to these scientifically sound and procedurally robust guidelines, you ensure that your vital research is conducted not only with precision and innovation but with the utmost commitment to safety and environmental responsibility.

References

  • Carl ROTH. Safety Data Sheet: Cyclopentanol.[Link]

  • ASHP. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[Link]

  • U.S. Environmental Protection Agency. A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.[Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.